Osimertinib Mesylate

Catalog No.
S002900
CAS No.
1421373-66-1
M.F
C29H37N7O5S
M. Wt
595.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Osimertinib Mesylate

CAS Number

1421373-66-1

Product Name

Osimertinib Mesylate

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid

Molecular Formula

C29H37N7O5S

Molecular Weight

595.7 g/mol

InChI

InChI=1S/C28H33N7O2.CH4O3S/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24;1-5(2,3)4/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32);1H3,(H,2,3,4)

InChI Key

FUKSNUHSJBTCFJ-UHFFFAOYSA-N

SMILES

Array

Synonyms

AZD9291; osimertinib; Tagrisso; AZD-9291; AZD 9291; AZD9291; AZD-9291 mesylate; Mereletinib; Mereletinib mesylate; Osimertinib mesylate

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O

The exact mass of the compound Osimertinib mesylate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Osimertinib mesylate mechanism of action EGFR tyrosine kinase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Molecular and Mechanistic Overview

Osimertinib (C₂₈H₃₃N₇O₂) is a mono-anilino-pyrimidine compound designed to form a covalent bond with the cysteine-797 (C797) residue within the ATP-binding site of mutant EGFR variants [1] [2]. Its key differentiator is high selectivity; it is nearly 200-fold more potent against EGFR with L858R/T790M mutations than against wild-type EGFR [3] [4]. This selectivity minimizes off-target effects and reduces toxicity related to wild-type EGFR inhibition, such as skin rash and diarrhea [2] [5].

The diagram below illustrates how osimertinib inhibits mutant EGFR and its downstream signaling pathways.

g Osimertinib Inhibition of Mutant EGFR Signaling Mutant_EGFR Mutant EGFR (Ex19del, L858R, T790M) Complex Covalent Bond at C797 Mutant_EGFR->Complex Osimertinib Osimertinib Osimertinib->Complex ATP_Binding ATP Binding Site Blocked Complex->ATP_Binding RAS RAS ATP_Binding->RAS Inhibits Activation PI3K PI3K ATP_Binding->PI3K Inhibits Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes

Osimertinib blocks mutant EGFR, inhibiting downstream pathways [4] [2] [5].

Quantitative Pharmacological Profile

The table below summarizes key pharmacokinetic and physicochemical parameters of osimertinib.

Parameter Value Details / Notes
Molecular Formula C₂₈H₃₃N₇O₂ Small molecule [3].
Molecular Weight 499.619 g/mol Monoisotopic: 499.269573331 [3].
Protein Binding 95% High plasma protein binding [3].
Bioavailability Not Fully Quantified Median Tmax: 6 hours [3].
Volume of Distribution (Vss) 918 L Mean steady-state value [3].
Metabolism Primarily CYP3A Forms active metabolites AZ7550 (similar efficacy) and AZ5104 (more potent against EGFR mutants) [3].
Route of Elimination Feces (68%), Urine (14%) Only 2% excreted unchanged [3].
Half-Life 48 hours Population estimated mean [3].
Clearance 14.3 L/h Oral clearance [3].

Primary Mechanisms of Acquired Resistance

Despite its efficacy, most patients develop acquired resistance to osimertinib. Resistance mechanisms are broadly categorized as EGFR-dependent (on-target) and EGFR-independent (off-target), with prevalence differing between first-line and second-line use [4] [1] [2].

The table below summarizes the major resistance mechanisms and their reported frequencies.

Mechanism Type Description Reported Frequency (Range)
EGFR C797S Mutation On-Target Mutation at cysteine 797 prevents covalent osimertinib binding [4] [1]. 7% (1st-line) to 29% (2nd-line) [1].
MET Amplification Off-Target Bypasses EGFR inhibition via HER3 signaling [1] [2]. ~10-29% [1].
HER2 Amplification Off-Target Activates parallel pro-survival pathways [1]. ~2-10% [1].
T790M Loss On-Target Loss of the T790M mutation without a new on-target mutation [4] [1]. ~49-68% (in T790M+ pts post-2nd line) [4] [1].
Histologic Transformation Off-Target e.g., transformation to small cell lung cancer (SCLC) [1] [2]. ~9-15% [1].
Other Mutations/Fusions Off-Target Includes mutations in KRAS, BRAF, PIK3CA, and fusions involving RET, ALK, NTRK [1] [2]. ~1-7% individually [1].

This resistance landscape is visualized in the following diagram, showing how diverse mechanisms can lead to treatment failure.

g Major Osimertinib Resistance Mechanisms Osi Osimertinib EGFR_Mutant Mutant EGFR Osi->EGFR_Mutant CellDeath Cell Death EGFR_Mutant->CellDeath Resistance Resistance Mechanisms C797S EGFR C797S Mutation (Prevents covalent binding) C797S->EGFR_Mutant On-Target T790M_Loss T790M Loss T790M_Loss->EGFR_Mutant MET MET Amplification MET->CellDeath Off-Target HER2 HER2 Amplification HER2->CellDeath Transformation Histologic Transformation (e.g., to SCLC) Transformation->CellDeath Other Other Bypass Tracks (RAS/MAPK, PI3K, Fusions) Other->CellDeath

On-target and off-target mechanisms can lead to osimertinib resistance [4] [1] [2].

Analytical Methodologies for Quantification

Accurate quantification of osimertinib in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. Two advanced mass spectrometry-based methods are summarized below.

UPLC-MS/MS Method [6]
  • Application: Quantitative analysis of osimertinib in rat plasma; also used to study drug interaction with Ginsenoside Rg3.
  • Sample Preparation: Protein precipitation with acetonitrile using 50 μL of plasma.
  • Chromatography: UPLC with a C18 column (2.1 × 50 mm, 2.6 μm). Gradient elution with ammonium formate buffer and acetonitrile at 0.2 mL/min.
  • Detection: Triple quadrupole mass spectrometer with ESI+ and MRM.
  • Key Performance Metrics: Linear range of 1–400 ng/mL. Intra- and inter-day accuracy and precision within ±15%.
MALDI-IM-MS/MS Method [7]
  • Application: Rapid and sensitive quantification of osimertinib in human plasma.
  • Sample Preparation: Minimal preparation; samples are spotted with matrix (2,5-Dihydroxybenzoic acid).
  • Ionization & Separation: Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with Ion Mobility (IM) separation for enhanced selectivity.
  • Detection: Time-of-Flight (TOF) mass spectrometer. Quantification uses a specific fragment ion at m/z 185.
  • Key Performance Metrics: LLOQ of 5 ng/mL. Full validation per FDA and EMA guidelines. Turnaround of ~3 hours for a batch, with analysis time of just 3 minutes per sample.

Future Directions and Conclusion

Overcoming osimertinib resistance is a primary focus in NSCLC research. Strategies include developing fourth-generation EGFR-TKIs targeting C797S mutations, combination therapies targeting off-target mechanisms (e.g., EGFR-MET bispecific antibodies), and antibody-drug conjugates [4] [5]. Liquid biopsy for ctDNA analysis is vital for monitoring resistance mutations in real-time [1].

Osimertinib's targeted mechanism represents a significant advancement in NSCLC treatment. Understanding its pharmacology and the evolving landscape of resistance is fundamental for driving future drug development and creating effective post-osimertinib treatment strategies.

References

Strategies to Overcome T790M/C797S Resistance

Author: Smolecule Technical Support Team. Date: February 2026

To address the challenge of C797S-mediated resistance, researchers are exploring several innovative drug development strategies that do not rely on covalent binding to Cys797.

The table below outlines the key strategic approaches and representative examples.

Strategy Mechanism of Action Representative Compounds / Approaches Key Findings & Status
Allosteric Inhibition (Strategy III) Binds to a unique, less conserved pocket adjacent to the ATP site, displacing the C-helix and stabilizing an inactive kinase conformation. This mechanism is non-ATP-competitive and mutant-selective [1] [2]. EAI045 [1] [2] Effective against L858R/T790M/C797S mutants in biochemical and mouse models. As a single agent, it is ineffective in cells due to asymmetric dimerization of EGFR; requires combination with an anti-EGFR antibody (e.g., Cetuximab) to block dimerization for full efficacy [1].
High-Potency Reversible Inhibition (Strategy II) Develops non-covalent, ATP-competitive inhibitors with exceptionally high binding affinity to overcome the increased ATP affinity of T790M mutants without needing a covalent bond [3]. Reversible Aminopyrimidines [4], SKLB compounds [3] These compounds exploit a "hydrophobic clamp" structure within the EGFR kinase domain. Some reversible aminopyrimidines show subnanomolar activity against L858R/T790M/C797S in biochemical assays [4] [3].
Exploiting the Hydrophobic Clamp A specific approach under Strategy II that targets a hydrophobic region in the ATP-binding pocket. Optimal interactions with this region can yield very high inhibitory potency [3]. SKLB1206 and analogues [3] SAR studies show that the size and geometry of hydrophobic substituents (e.g., cyclopentyl) at the N-9 position of the purine core are critical for achieving nanomolar potency against L858R/T790M [3].

Experimental & Methodological Insights

The discovery of these strategies relies on advanced experimental and computational techniques.

  • Structural Biology (X-ray Crystallography): This is a primary method for determining the atomic-level interactions between inhibitors and mutant EGFR. For example, the structure of EAI045 bound to EGFR T790M/C797S (PDB ID 7ZYM) visually confirms its allosteric binding mode, showing how it fits into a pocket created by the displaced C-helix, away from the C797S mutation site [4] [2]. Similarly, structures of reversible inhibitors in complex with EGFR reveal how they engage the "hydrophobic clamp" [3].
  • Computational Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models are used to predict the inhibitory activity (IC50) of novel compounds against EGFR mutants like L858R/T790M/C797S. Advanced models, such as those using mixed kernel function support vector machines (MIX-SVM), can guide the rational design and virtual screening of fourth-generation inhibitors by relating molecular descriptors to biological activity [5].
  • Sensitive Mutation Detection (Digital PCR): Monitoring the emergence of resistance mutations in patients is crucial. Six-color Crystal Digital PCR assays have been developed to simultaneously detect and quantify 19 prevalent EGFR sensitizing and resistance mutations (including T790M and C797S) from patient plasma samples, enabling non-invasive therapy monitoring [6].

The following diagram illustrates the key experimental workflows used in this field, from initial screening to compound validation.

workflow HighThroughputScreening High-Throughput Screening CompoundOptimization Medicinal Chemistry Optimization HighThroughputScreening->CompoundOptimization StructuralAnalysis X-ray Crystallography CompoundOptimization->StructuralAnalysis BiochemicalAssays Biochemical Kinase Assays StructuralAnalysis->BiochemicalAssays CellularAssays Cellular Efficacy & Proliferation Assays BiochemicalAssays->CellularAssays InVivoModels In Vivo Mouse Models CellularAssays->InVivoModels

References

Osimertinib pharmacokinetics absorption metabolism half-life

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacokinetic Parameters of Osimertinib

The tables below summarize the key pharmacokinetic parameters for Osimertinib and its active metabolites, AZ5104 and AZ7550, as established in clinical studies [1] [2].

Table 1: Population Pharmacokinetic Parameters at Steady State (80 mg dose)

Parameter Osimertinib (Parent) Metabolite AZ5104
Apparent Clearance (CL/F) 14.3 L/h 31.3 L/h
Apparent Volume of Distribution (V/F) 918 L 143 L
Elimination Half-Life (t₁/₂) ~48 hours ~52.6 hours
Time to Maximum Concentration (T~max~) 7.0 hours -
Absolute Bioavailability 69.8% -
Accumulation Ratio 3- to 4-fold -

Table 2: Intravenous (IV) Microtracer Pharmacokinetic Parameters

Parameter [¹⁴C] Osimertinib [¹⁴C] AZ5104 [¹⁴C] AZ7550
Clearance (CL) 16.8 L/h - -
Volume of Distribution (V) 1285 L - -
Elimination Half-Life (t₁/₂) 54.9 hours 68.4 hours 99.7 hours

Experimental Protocols & Methodologies

Population PK (PopPK) Modeling

This methodology was used to analyze data from the AURA, AURA2, AURA3, and FLAURA clinical trials [1].

  • Objective: To develop a unified model describing Osimertinib's pharmacokinetics and to quantify the impact of patient covariates (e.g., body weight, race) on drug exposure.
  • Study Design: Data from 1364 patients with advanced NSCLC receiving Osimertinib (20-240 mg) was pooled. The analysis included 41,461 plasma concentration samples for Osimertinib and its AZ5104 metabolite [1].
  • Analytical Method: Plasma concentrations of Osimertinib and AZ5104 were quantified using validated assays.
  • Modeling Technique: A linear one-compartment disposition model with first-order oral absorption was fitted to the data using non-linear mixed-effects modeling (NONMEM). The model estimated apparent clearance (CL/F) and volume of distribution (V/F).
  • Covariate Analysis: A full covariate model was used to assess the effects of factors like age, body weight, race, smoking status, and albumin levels on PK parameters.
  • Model Validation: The final model was externally validated using data from the ADAURA trial, confirming its predictive performance in the adjuvant setting [1].
Absolute Bioavailability Study

This study precisely quantified the fraction of the oral dose that reaches the systemic circulation [2].

  • Objective: To determine the absolute bioavailability of a 80 mg oral dose of Osimertinib.
  • Study Design: A single-center, open-label study in 10 healthy subjects.
  • Dosing Protocol: Each subject received a single 80 mg oral dose of Osimertinib concomitantly with a 100 μg (1 μCi) intravenous (IV) microtracer dose of [¹⁴C]Osimertinib.
  • Sample Collection: Serial blood samples were collected after dosing to characterize both oral and IV PK simultaneously.
  • Bioanalysis: Plasma samples were analyzed using a two-pronged approach:
    • HPLC-MS/MS: To quantify concentrations of non-radiolabeled Osimertinib and its metabolites (AZ5104, AZ7550).
    • Accelerator Mass Spectrometry (AMS): An ultra-sensitive technique used exclusively to track the very low levels of the IV-administered [¹⁴C]Osimertinib and its radiolabeled metabolites.
  • Data Analysis: Absolute bioavailability (F) was calculated by comparing the total systemic exposure (AUC) after oral and IV administration: F = (AUC~oral~ × Dose~IV~) / (AUC~IV~ × Dose~oral~) × 100% [2].
Dried Blood Spot (DBS) Assay for Therapeutic Drug Monitoring (TDM)

This protocol describes a validated method for measuring drug levels using microsampling [3].

  • Objective: To develop a convenient and reliable assay for quantifying Osimertinib and its metabolites in dried blood spots (DBS) for therapeutic drug monitoring.
  • Sample Collection: Finger-prick blood was collected using a hemaPEN device, which deposits four precise 2.74-μL volumes of blood onto filter paper discs.
  • Sample Preparation: Analytes were extracted from the DBS discs.
  • Instrumentation: Ultrahigh-Performance Liquid Chromatography–tandem Mass Spectrometry (UHPLC-MS/MS).
  • Chromatography:
    • Column: ACE PFP C18 (2.1 × 100 mm, 1.7 µm).
    • Mobile Phase: (A) 10 mmol/L ammonium formate in water (pH 4.3) with 0.1% formic acid; (B) Acetonitrile.
    • Gradient: 6-minute run time.
    • Flow Rate: 0.3 mL/min.
  • Mass Spectrometry:
    • Ionization: Positive-ion electrospray (ESI+).
    • Detection: Multiple Reaction Monitoring (MRM).
    • MRM Transitions: m/z 500.2→72.1 (Osimertinib), m/z 486.3→72.1 (AZ5104).
  • Validation: The method was validated for accuracy, precision, selectivity, matrix effects, recovery, and stability in accordance with bioanalytical guidelines [3].

Metabolic Disposition & Pathways

Osimertinib is extensively metabolized in the body, primarily by cytochrome P450 enzymes. The following diagram illustrates its primary metabolic pathways and disposition.

G Osimertinib Osimertinib AZ5104 AZ5104 Osimertinib->AZ5104  Demethylation  (Major Pathway) AZ7550 AZ7550 Osimertinib->AZ7550  Dealkylation CYP3A4 CYP3A4 CYP3A4->Osimertinib  Primary Enzyme CYP1A1 CYP1A1 CYP1A1->Osimertinib  Smokers' Lungs Inactivation_Excretion Inactivation_Excretion AZ5104->Inactivation_Excretion AZ7550->Inactivation_Excretion

Overview of Osimertinib's metabolic pathways and key disposition processes.

The workflow for the key studies that generated the data in this guide is summarized below.

G PopPK PopPK Data_Collection Data_Collection PopPK->Data_Collection  AURA/FLAURA  1364 Patients Bioavailability Bioavailability IV_Oral_Dosing IV_Oral_Dosing Bioavailability->IV_Oral_Dosing  Healthy Subjects  IV Microtracer DBS_Assay DBS_Assay Microsampling Microsampling DBS_Assay->Microsampling  hemaPEN Device  Finger-prick Blood Modeling Modeling Data_Collection->Modeling PK_Parameters PK_Parameters Modeling->PK_Parameters Covariate_Effects Covariate_Effects Modeling->Covariate_Effects AMS_Analysis AMS_Analysis IV_Oral_Dosing->AMS_Analysis Bioavailability_Value Bioavailability_Value AMS_Analysis->Bioavailability_Value UHPLC_MSMS UHPLC_MSMS Microsampling->UHPLC_MSMS TDM_Protocol TDM_Protocol UHPLC_MSMS->TDM_Protocol

Logical workflow of key pharmacokinetic studies for Osimertinib.

Key Conclusions for Drug Development

  • Fixed Dosing is Justified: The population PK analysis concluded that intrinsic (age, sex, race) and extrinsic (body weight, smoking status) factors had no clinically meaningful impact on Osimertinib exposure. This robustly supports the use of a fixed 80 mg once-daily dose without need for adjustment in these subpopulations [1].
  • High and Predictable Exposure: The high absolute bioavailability (~70%) and low first-pass effect indicate efficient and consistent absorption of the oral dose [2].
  • Metabolic Drug-Drug Interactions: As a substrate of CYP3A4, Osimertinib has a potential for interactions with strong inducers or inhibitors of this enzyme. The discovery of CYP1A1-mediated metabolism suggests smoking (a known inducer of CYP1A1) could potentially alter Osimertinib clearance, a factor that may require monitoring [4].
  • Tools for Precision Dosing: The validated DBS assay provides a practical foundation for therapeutic drug monitoring (TDM) in clinical practice, especially for managing toxicity or suspected non-adherence [3].

References

Third-generation EGFR TKI covalent binding mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Covalent Binding

The efficacy of third-generation EGFR TKIs hinges on a two-step mechanism that ensures potent and durable target inhibition.

  • Initial Reversible Binding: The inhibitor first enters the ATP-binding pocket of the kinase domain in a reversible manner, driven by high-affinity interactions between its core scaffold (e.g., aminopyrimidine) and key amino acids in the hinge region, such as Met793 [1].
  • Irreversible Covalent Bond Formation: Once positioned in the pocket, the electrophilic acrylamide warhead on the inhibitor aligns with the thiol (-SH) group of Cysteine 797 (C797). A Michael addition reaction occurs, forming an irreversible covalent bond between the inhibitor and the protein [2] [1] [3]. This bond is central to overcoming the increased ATP affinity caused by the T790M mutation [2].

G A 1. Reversible Binding B Inhibitor core (e.g., aminopyrimidine) binds the ATP-binding pocket via hydrophobic interactions and hydrogen bonds. A->B C 2. Warhead Alignment B->C D Acrylamide warhead is positioned in proximity to Cysteine 797 (C797). C->D E 3. Covalent Bond Formation D->E F Michael addition reaction forms a stable carbon-sulfur bond with C797, blocking ATP binding irreversibly. E->F

The two-step covalent inhibition mechanism of third-generation EGFR TKIs.

Profiles of Key Third-Generation EGFR TKIs

The table below summarizes the biochemical and cellular profiles of selected third-generation EGFR TKIs, illustrating the structure-kinetic relationships that define their efficacy and selectivity.

Compound (Code Name) kinact/KI for LR/TM (M⁻¹s⁻¹) [4] EC50 in H1975 (LR/TM) cells (nM) [4] EC50 in A431 (WT) cells (nM) [4] Key Features / Status
Osimertinib (AZD9291) 133,000 4.1 860 First approved 3rd-gen TKI; high selectivity for mutant EGFR. [2] [5]
Almonertinib (HS-10296) 90,200 0.62 260 Approved in China; active metabolite of Osimertinib. [4]
Lazertinib (YH25448) 37,200 3.5 740 Approved in South Korea; high WT EGFR selectivity. [4]
Furmonertinib (AST2818) 224,000 1.2 59 Approved in China; high inactivation efficiency. [4]
Befotertinib (D-0316) 12,600 1.2 1200 High mutant selectivity; advanced clinical candidate. [4]
Canertinib (CI-1033) 4,570 13 9.5 Second-generation, pan-HER inhibitor; less selective. [4]

Key Experimental Protocols for Characterization

Robust biochemical and cellular assays are critical for profiling covalent EGFR inhibitors and understanding their mechanism of action.

  • Time-Dependent Kinetic Assays (Biochemistry): These assays determine the critical kinetic parameters for covalent inactivation (kinact/KI) [4].

    • Procedure: Purified EGFR kinase domains (e.g., WT, L858R/T790M) are incubated with varying concentrations of the TCI. The residual kinase activity is measured at multiple time points using a coupled enzyme system or a fluorescence-based method that monitors ATP consumption or ADP production. Data is fitted to a model for irreversible inhibition to derive the first-order inactivation rate (kinact) and the inhibitor constant (KI) [4].
  • Cellular Antiproliferative Assays: These evaluate the functional consequences of kinase inhibition in a physiological context [4].

    • Cell Models: NSCLC cell lines harboring specific EGFR mutations are used: H1975 (L858R/T790M), HCC-827 (ex19del), H3255 (L858R). The A431 cell line, which overexpresses WT EGFR, is used to assess off-target toxicity [4].
    • Procedure: Cells are treated with a concentration range of the TCI for a set period (e.g., 72 hours). Cell viability is measured using metrics like ATP levels (via luminescence), and the half-maximal effective concentration (EC50) is calculated [4].
  • Analysis of Downstream Pathway Inhibition: To confirm on-target engagement, the inhibition of key signaling pathways is assessed [6].

    • Procedure: Treated cells are lysed, and proteins are separated by SDS-PAGE. Western blotting is performed using phospho-specific antibodies against key signaling nodes, such as p-EGFR (Y1068), p-ERK1/2 (MAPK pathway), and p-AKT (PI3K pathway). A successful inhibitor will show sustained suppression of these phosphorylation signals [6].

Primary Resistance Mechanisms

Despite their potency, resistance to third-generation TKIs inevitably emerges, primarily through on-target mutations.

  • Tertiary EGFR C797S Mutation: The most common on-target resistance mechanism. A mutation from cysteine to serine at position 797 prevents the covalent bond formation, as serine cannot act as a nucleophile for the Michael addition reaction. This renders all current covalent EGFR TKIs ineffective [2] [1].
  • Bypass Pathway Activation: Tumor cells activate alternative signaling pathways to survive despite EGFR inhibition. Key mechanisms include:
    • MET Amplification [2] [1]
    • HER2 Amplification [2] [1]
    • Aberrant activation of IGF-1R or downstream signals like RAS/RAF and PI3K/AKT [2].
  • Histological Transformation: Some tumors transform their cell type, such as undergoing Epithelial-to-Mesenchymal Transition (EMT) or converting to Small Cell Lung Cancer (SCLC), which are no longer dependent on EGFR signaling [2].

G Resistance Resistance to 3rd-Gen EGFR TKI OnTarget On-Target (EGFR-dependent) Resistance->OnTarget OffTarget Off-Target/Bypass (EGFR-independent) Resistance->OffTarget C797S C797S Mutation (Prevents covalent binding) OnTarget->C797S MET MET Amplification OffTarget->MET HER2 HER2 Amplification OffTarget->HER2 SCLC SCLC Transformation OffTarget->SCLC

Major resistance pathways to third-generation EGFR TKIs.

References

Epidermal growth factor receptor mutant selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Structural Basis of EGFR Mutant Selectivity

The quest for mutant selectivity begins with understanding how mutations alter EGFR's structure and dynamics.

  • Ligand-Free Active Oligomers: A 2024 study revealed that drug-resistant EGFR mutations (like T766M and exon 20 insertions) do not just affect the drug-binding pocket. They stabilize specific interfaces in ligand-free, kinase-active EGFR oligomers on the cell surface [1]. These oligomers are assembled from multiple dimeric sub-units, circumventing the need for ligand binding to initiate survival signals [1].
  • Key Structural Interfaces: Within these oligomers, the stability of the active dimer sub-units is regulated by previously orphaned transmembrane and kinase interfaces. Resistant mutations act by stabilizing these ancillary interfaces, thereby increasing the number and longevity of constitutively active signaling complexes [1]. This mechanism is distinct from the traditional model of ligand-induced dimerization.

The diagram below illustrates the structural shift caused by these oncogenic mutations.

G cluster_wt Wild-Type (WT) EGFR cluster_mut Mutant EGFR (e.g., T766M, Ex20Ins) A1 Inactive Monomer A2 Autoinhibited Oligomer A1->A2  Pre-assembles A3 Ligand-Induced Active Dimer A2->A3  EGF Binding B1 Inactive Monomer B2 Stabilized Kinase-Active Oligomer B1->B2  Constitutive  Stabilization Start Start->A1 Start->B1

Oncogenic mutations stabilize ligand-free, active EGFR oligomers.

Evolution of Mutant-Selective EGFR TKIs

The development of EGFR tyrosine kinase inhibitors (TKIs) is a history of overcoming resistance through increased mutant selectivity.

Table 1: Generations of EGFR TKIs and Their Selectivity

Generation Representative Agents Primary Target Mutations Selectivity Mechanism & Key Limitations
First Gefitinib, Erlotinib [2] [3] Common activating (ex19del, L858R) [2] Reversible ATP-competitive binding. Low mutant selectivity; inhibited WT-EGFR, causing skin toxicity. Rapid resistance via T790M mutation [2] [4].
Second Afatinib, Dacomitinib [2] [3] Common + uncommon mutations [2] Irreversible covalent binding to Cys797. Broader coverage but still low WT selectivity, leading to dose-limiting toxicity [2] [3].
Third Osimertinib [5] [2] T790M + common activating [2] Irreversible binding. High selectivity for mutant (T790M) over WT-EGFR due to optimized interaction with the kinase domain [2]. Standard 1st-line care [2].
Fourth (Emerging) EAI045 [1] C797S and other 3rd-gen resistant mutations [1] Allosteric inhibition; binds a site other than ATP, requires combo with antibody to block dimerization. Preclinical/development stage [1].

Mechanisms of Resistance and Next-Generation Strategies

Despite the success of osimertinib, resistance remains inevitable. The mechanisms are broadly categorized as EGFR-dependent and EGFR-independent [2].

Table 2: Major Resistance Mechanisms to Osimertinib and Emerging Strategies

Resistance Category Specific Mechanism Emerging Therapeutic Strategies
EGFR-Dependent (On-Target) Tertiary mutations (e.g., C797S) [5] [2] Fourth-generation TKIs: Allosteric inhibitors (e.g., EAI045) [1] and new covalent inhibitors targeting C797S [5].
EGFR-Independent (Off-Target) Bypass signaling activation: \n- MET amplification [5] [2] \n- HER2 amplification [5] \n- Oncogenic fusions [5] Dual/Triple TKIs & Combos: \n- EGFR/MET bispecific antibodies (e.g., Amivantamab) [5]. \n- TKI + MET inhibitor (e.g., Savolitinib) [5] [2].
Histologic transformation (e.g., to SCLC) [5] Re-biopsy and switch to SCLC-standard chemotherapy regimens [5].
Downstream pathway activation (e.g., PIK3CA, BRAF mutations) [2] Combination therapies targeting the activated downstream node (e.g., PI3K or BRAF inhibitors) [2].

The following diagram summarizes the complex resistance landscape and the biomarker-guided strategies to overcome it.

G cluster_egfr_dep EGFR-Dependent cluster_egfr_indep EGFR-Independent Osi Osimertinib Treatment Res Acquired Resistance Osi->Res C797S C797S Mutation Res->C797S Bypass Bypass Pathway Activation Res->Bypass Trans Histologic Transformation Res->Trans Gen4 4th-Gen TKI (e.g., Allosteric) C797S->Gen4 MET MET Amp Bypass->MET HER2 HER2 Amp Bypass->HER2 Fusion Gene Fusions Bypass->Fusion Combo Combo Therapy (e.g., + METi) MET->Combo HER2->Combo SCLC SCLC Trans->SCLC Chemo Switch to SCLC Chemo SCLC->Chemo

Biomarker-guided strategies to overcome resistance to Osimertinib.

Experimental Protocol: Mapping EGFR Conformational States

To advance mutant-selective drug discovery, researchers need methods to probe EGFR's structural states. The Fluorophore Localization Imaging with Photobleaching (FLImP) technique is a powerful approach for this [1].

Objective: To resolve the size, conformation, and relative abundance of ligand-free EGFR oligomers on the cell surface, and determine how NSCLC mutations alter these parameters.

Detailed Workflow:

  • Sample Preparation:

    • Cell Line: CHO cells or other suitable model expressing EGFR.
    • Transfection: Transfect cells with plasmids encoding full-length WT-EGFR or mutant EGFR (e.g., T766M, Ex20Ins).
    • Labeling: Label cell-surface EGFR using monoclonal antibodies specific to the extracellular domain, conjugated with photoactivatable organic dyes (e.g., Alexa Fluor 647).
  • Data Acquisition (FLImP Microscopy):

    • Use total internal reflection fluorescence (TIRF) microscopy for high signal-to-noise ratio imaging of the cell membrane.
    • Identify a sparse set of fluorescent spots, each representing a single EGFR oligomer.
    • For each spot, iteratively and stochastically photoactivate a small subset of fluorophores, determine their precise localization with nanometer accuracy, and then bleach them. Repeat until all fluorophores in the oligomer are bleached.
  • Data Analysis:

    • Pairwise Distance Calculation: For each oligomer, calculate the pairwise lateral separations between all localized fluorophores.
    • Peak Decomposition: Pool millions of distance measurements from multiple cells. Use probability distribution fitting and bootstrap-resampling to decompose the data into distinct peaks, each corresponding to a specific inter-receptor separation distance [1].
    • Structural Assignment: Match the experimental separation peaks with distances predicted from molecular dynamics simulations of known and hypothesized EGFR dimer and oligomer structures (e.g., B2Bect/H2Hkindimer, St2Stect/Asymkindimer) [1].
    • Quantification: The intensity (area under the curve) of each peak reports the relative abundance of that specific conformational sub-unit. Changes in these abundances between WT and mutant EGFR reveal the structural impact of the mutation.

Future Directions and Conclusion

The field is moving towards more proactive and adaptive approaches.

  • Overcoming Oligomer-Level Resistance: Future drug discovery should aim to disable the oligomer-assembling interactions stabilized by resistant mutations, a strategy that is distinct from targeting the ATP-binding pocket [1].
  • Dual Inhibition and ADCs: The development of dual-target inhibitors (e.g., targeting EGFR/MET or EGFR/HER2) and antibody-drug conjugates (ADCs) like TROP2-targeted agents offer promising biomarker-unselected strategies for heterogeneous resistant disease [5] [3].
  • Liquid Biopsy and Adaptive Therapy: The paradigm is shifting from radiological to molecular monitoring via circulating tumor DNA (ctDNA) analysis. This allows for early detection of resistance mutations and facilitates adaptive therapy, where treatment is modified based on the real-time molecular evolution of the tumor [5].

References

Comprehensive HPLC Analysis of Osimertinib Mesylate Degradation Products: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction and Objective

Osimertinib mesylate is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor that has revolutionized the treatment of non-small cell lung cancer, particularly in cases with specific T790M mutations. As a potent therapeutic agent, ensuring its quality, stability, and safety through rigorous analytical control is paramount in pharmaceutical development. The identification and characterization of degradation products formed under various stress conditions are essential components of this quality assessment, requiring robust and sensitive analytical methods.

High Performance Liquid Chromatography (HPLC) has emerged as the primary analytical technique for pharmaceutical analysis, having largely replaced spectroscopic methods and gas chromatography in quantitative and qualitative analysis of drug substances and products. The versatile nature of HPLC, with its ability to accommodate different mobile phase compositions, stationary phases, and detection systems, makes it particularly suitable for separating complex mixtures of pharmaceuticals and their degradation impurities. The technique's dominance in pharmaceutical analysis stems from its exceptional separation capabilities, sensitivity, and reproducibility, which are critical for regulatory compliance and patient safety [1].

This application note presents a detailed protocol for the separation, identification, and quantification of this compound and its degradation products using a validated reversed-phase HPLC method. The methodology outlined here is specifically designed to be stability-indicating, capable of resolving the active pharmaceutical ingredient from its potential impurities and degradation products under various stress conditions. The protocols have been developed following ICH guidelines and incorporate modern analytical approaches to ensure reliability, accuracy, and reproducibility in pharmaceutical quality control settings [2].

Chromatographic Conditions and Parameters

The separation of this compound and its degradation products requires a carefully optimized chromatographic system to achieve adequate resolution of all components. Based on comprehensive method development studies, the following conditions have been established for robust analysis:

The method employs an InertSustain C18 column (4.6 × 250 mm, 3 μm) maintained at 35°C. This stationary phase provides excellent resolution for osimertinib and its related substances, with the carbon chain length and particle size optimized for efficient separation. The mobile phase consists of a binary gradient system: Mobile Phase A is 0.1% formic acid with pH adjusted to 6.50 using ammonium hydroxide, while Mobile Phase B is acetonitrile. The use of a pH-adjusted buffer in the mobile phase is critical for controlling the ionization state of the analytes, thereby enhancing separation efficiency and peak shape [2].

The gradient program is designed to effectively elute both polar and non-polar degradation products while maintaining adequate resolution between osimertinib and its impurities. The program initiates at 20% Mobile Phase B, gradually increasing to 60% over 25 minutes, followed by a cleaning phase at 90% B before re-equilibration to initial conditions. A flow rate of 1.0 mL/min and injection volume of 10 μL provide optimal sensitivity and resolution, with detection performed at 268 nm, corresponding to the maximum absorbance wavelength of this compound. Alternative detection wavelengths of 210 nm have also been reported in some methods [3], though 268 nm offers superior specificity for this compound [2].

Table 1: Optimized Chromatographic Conditions for this compound Analysis

Parameter Specification
Column InertSustain C18 (4.6 × 250 mm, 3 μm)
Mobile Phase A 0.1% Formic acid, pH 6.50 (adjusted with ammonium hydroxide)
Mobile Phase B Acetonitrile
Gradient Program Time (min) / %B: 0/20, 10/40, 20/50, 25/60, 26/90, 30/90, 31/20, 35/20
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 268 nm
Injection Volume 10 μL
Run Time 35 minutes

The selection of a C18 stationary phase with formic acid buffer at pH 6.50 represents an optimal compromise for the separation of osimertinib and its eight known degradation products. This system effectively resolves the chloro impurity, hydroxy impurity, methoxy impurity, des-acrylic acid impurity, N-oxide, and OSM dimer from the main active compound, which is essential for accurate quantification and identification. The method has demonstrated specificity, accuracy, and robustness through comprehensive validation, making it suitable for routine quality control and stability studies of this compound drug products [2].

Stress Degradation Studies

Forced degradation studies are critical components of pharmaceutical development, providing essential information about the intrinsic stability of the drug substance and revealing potential degradation pathways under various stress conditions. For this compound, comprehensive stress testing has demonstrated significant degradation under acidic, alkaline, and oxidative conditions, while the compound remains relatively stable under thermal, photolytic, and neutral hydrolytic conditions [4].

The degradation profile of osimertinib varies considerably depending on the stress condition applied. Under acidic conditions, hydrolysis likely occurs at susceptible functional groups, while alkaline conditions promote not only hydrolysis but also oxidative degradation pathways. Interestingly, an unusual degradation pathway has been observed specifically under alkaline conditions, leading to the formation of unique degradation products that require careful characterization. Oxidative stress with hydrogen peroxide produces a distinct degradation profile, with the formation of N-oxide derivatives and other oxidative products that have been structurally characterized [4].

Table 2: Summary of this compound Degradation Under Various Stress Conditions

Stress Condition Details Extent of Degradation Major Degradation Products
Acidic Hydrolysis 0.1N HCl, 60°C, 24 hours Significant degradation Multiple products including hydrolyzed derivatives
Alkaline Hydrolysis 0.1N NaOH, 60°C, 24 hours Extensive degradation DP2 (alkaline-mediated oxidative product), hydrolyzed derivatives
Oxidative Stress 3% H₂O₂, room temperature, 24 hours Significant degradation N-oxide derivatives, oxidative products
Thermal Stress 60°C, 10 days Stable or minimal degradation Not significant
Photolytic Stress ICH conditions, 7 days Slight degradation Minor photodegradation products
Neutral Hydrolysis Water, 60°C, 24 hours Stable Not significant

The structural elucidation of degradation products employs sophisticated analytical techniques including liquid chromatography-high resolution mass spectrometry (LC-HRMS) and nuclear magnetic resonance (NMR) spectroscopy. The combination of these techniques allows for comprehensive characterization of degradation products, with HRMS providing accurate mass data for elemental composition determination and NMR offering detailed structural information through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments. For challenging structural assignments such as N-oxide position determination, the Meisenheimer rearrangement reaction has been successfully employed in atmospheric pressure chemical ionization mode to unambiguously assign regioisomers [4].

The separation capability of the developed HPLC method is demonstrated by its ability to resolve all eight major degradation products from this compound and from each other, with baseline separation for accurate quantification. This stability-indicating property is essential for monitoring the quality of this compound throughout its shelf life and under various storage conditions, ensuring that potential degradants are effectively monitored and controlled in the final pharmaceutical product [2].

Method Validation

The HPLC method for this compound and its degradation products has been rigorously validated according to International Conference on Harmonisation (ICH) guidelines to ensure its suitability for intended applications in pharmaceutical quality control. The validation process encompasses assessment of specificity, linearity, accuracy, precision, detection and quantification limits, robustness, and solution stability, providing comprehensive evidence of method reliability [5] [6].

Specificity is demonstrated through the complete separation of osimertinib from all known degradation products, synthetic impurities, and excipients present in the drug product formulation. The method effectively resolves the active pharmaceutical ingredient from the chloro impurity, hydroxy impurity, methoxy impurity, des-acrylic acid impurity, N-oxide, and OSM dimer with resolution greater than 2.0 between all peaks, ensuring accurate quantification without interference. Forced degradation studies further confirm the stability-indicating nature of the method, as it successfully separates degradation products formed under various stress conditions from the main peak [2].

The method demonstrates excellent linearity over a concentration range of 50% to 150% of the target analytical concentration for this compound, with a correlation coefficient (r) of 0.9999, indicating a strong linear relationship between concentration and detector response. For impurity quantification, linearity has been established from the quantification limit to 150% of the specification level, with similar correlation coefficients confirming precise quantification of degradation products at low levels. Accuracy is determined through recovery studies, with mean recovery values between 98.0% and 102.0% for osimertinib and all specified impurities, demonstrating excellent agreement between measured and actual values [2] [3].

Table 3: Method Validation Parameters for this compound HPLC Analysis

Validation Parameter Results Acceptance Criteria
Specificity No interference from impurities, degradants, or excipients Complete separation of all peaks
Linearity (r) 0.9999 for osimertinib r ≥ 0.999
Accuracy (% Recovery) 98.0-102.0% 98.0-102.0%
Precision (% RSD) ≤ 1.0% for repeatability; ≤ 2.0% for intermediate precision ≤ 2.0%
LOD 0.08 μg/mL for osimertinib Based on signal-to-noise ratio ≥ 3:1
LOQ 0.32 μg/mL for osimertinib Based on signal-to-noise ratio ≥ 10:1
Robustness Method unaffected by small variations in pH (±0.2), temperature (±2°C), mobile phase composition (±2%) System suitability parameters within limits

Precision is evaluated at multiple levels, including method repeatability (intra-assay precision) and intermediate precision (inter-day, inter-analyst, inter-instrument variability). The relative standard deviation (RSD) for repeatability is ≤1.0%, while intermediate precision shows RSD values ≤2.0%, confirming that the method produces consistent results under normal variations in laboratory conditions and operators. The limit of detection (LOD) and limit of quantification (LOQ) for osimertinib are established at 0.08 μg/mL and 0.32 μg/mL, respectively, demonstrating adequate sensitivity for detecting and quantifying low levels of degradation products. The method also exhibits excellent robustness, maintaining system suitability parameters within specified limits when deliberate variations are introduced to critical method parameters such as mobile phase pH (±0.2 units), temperature (±2°C), and organic composition (±2%) [2] [6].

Experimental Protocols

Solution Preparation

Mobile Phase Preparation: Prepare Mobile Phase A by combining 1000 mL of purified water with 1.0 mL of formic acid (0.1% v/v). Adjust the pH to 6.50 ± 0.05 using ammonium hydroxide solution. Mix well and degas by sonication for 10 minutes. Prepare Mobile Phase B using HPLC-grade acetonitrile. Filter both mobile phases through a 0.45 μm membrane filter before use. The pH adjustment is critical for achieving consistent retention times and optimal separation of osimertinib and its degradation products [2] [7].

Diluent Preparation: Use the same composition as Mobile Phase A (0.1% formic acid, pH 6.50 with ammonium hydroxide) or a mixture of water and acetonitrile in a 50:50 ratio, depending on the solubility characteristics of the sample. The diluent should be freshly prepared and degassed before use to prevent bubble formation during the analysis [2].

Standard Solution Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Add about 30 mL of diluent and sonicate for 10 minutes with occasional shaking to ensure complete dissolution. Allow the solution to cool to room temperature, then dilute to volume with diluent and mix well. This stock solution (approximately 0.5 mg/mL) can be further diluted as needed to prepare working standards for calibration curves [3].

Sample Solution Preparation: For drug product analysis, accurately weigh and transfer powdered tablet equivalent to approximately 5 mg of this compound into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate for 15 minutes with occasional shaking to ensure complete extraction of the drug, then cool to room temperature and dilute to volume with diluent. Mix well and filter through a 0.45 μm nylon syringe filter, discarding the first 1 mL of filtrate. Transfer the clear filtrate to an HPLC vial for analysis [2] [7].

Instrumentation and System Suitability

HPLC System Configuration: The method requires an HPLC system with binary or quaternary gradient capability, auto-sampler with temperature control (maintained at 5-10°C), column oven with precise temperature control (±1°C), and UV or photodiode array detector. The system should be equipped with chromatography data software for data acquisition and processing. Ensure the instrument is properly qualified and calibrated according to good manufacturing practice (GMP) requirements before use [7].

System Suitability Test: Prior to sample analysis, perform a system suitability test to verify that the chromatographic system is adequate for the intended analysis. Inject six replicates of the standard solution containing osimertinib at the target concentration. The system suitability parameters must meet the following acceptance criteria: relative standard deviation of peak areas for replicate injections should be ≤1.0%; theoretical plate count for the osimertinib peak should be ≥5000; tailing factor should be ≤1.5; and resolution between osimertinib and the closest eluting degradation product should be ≥2.0. Only proceed with sample analysis when all system suitability criteria are met [2] [7].

Analysis Procedure

Chromatographic Procedure: Set the HPLC conditions according to the parameters specified in Table 1. Allow the system to equilibrate for at least 30 minutes or until a stable baseline is achieved. Inject the diluent as a blank first to confirm the absence of interfering peaks at the retention times of interest. Follow with injections of the standard solution to establish system suitability. Once system suitability criteria are met, proceed with the injection of test samples in the following sequence: blank, standard, control, sample solutions. For quantitative analysis, inject each sample in duplicate to ensure result reliability [7].

Data Analysis and Calculation: For assay determination, calculate the this compound content using the external standard method. Compare the average peak area of osimertinib from the sample solution with that of the standard solution. For impurity quantification, use the relative response factors established during method validation. Report any degradation products detected at levels above the identification threshold (typically 0.1%) and identify them by comparison with reference standards when available [2].

The following workflow diagram illustrates the complete HPLC method development and validation process for this compound degradation products:

G Start Method Development & Validation MD Method Development Start->MD C1 Column Selection: C18 (4.6×250 mm, 3 µm) MD->C1 C2 Mobile Phase: 0.1% Formic acid pH 6.50 & Acetonitrile C1->C2 C3 Gradient Optimization: 20-90% B over 35 min C2->C3 VS Validation Studies C3->VS V1 Specificity (Forced Degradation) VS->V1 V2 Linearity (50-150%) V1->V2 V3 Accuracy/Precision (98-102%, RSD ≤2%) V2->V3 V4 LOD/LOQ (0.08/0.32 µg/mL) V3->V4 V5 Robustness (pH, temp, flow variations) V4->V5 APP Method Application V5->APP A1 Stress Studies (Acid, base, oxidation) APP->A1 A2 Degradant Identification (LC-HRMS, NMR) A1->A2 A3 Quality Control (Drug product testing) A2->A3 End Validated HPLC Method A3->End

Figure 1: Workflow for HPLC Method Development and Validation

Discussion and Conclusion

The developed and validated HPLC method provides a comprehensive solution for the analysis of this compound and its degradation products in pharmaceutical formulations. The method's exceptional selectivity enables the separation and quantification of eight major degradation products, including those formed under acidic, alkaline, and oxidative stress conditions. This stability-indicating capability is essential for monitoring drug product quality throughout the shelf life and establishing appropriate storage conditions [2].

The regulatory compliance of this method is demonstrated through its validation according to ICH Q2(R2) guidelines, covering all required validation parameters including specificity, accuracy, precision, linearity, range, and robustness. The method's practical utility is enhanced by its robustness to minor variations in operational parameters, making it suitable for transfer between laboratories and for routine use in quality control settings. Furthermore, the application of advanced characterization techniques such as LC-HRMS and NMR for structural elucidation of degradation products provides scientific rationale for the degradation pathways and supports the development of effective stabilization strategies [4] [6].

References

Comprehensive Application Notes: LC-HRMS and NMR Analysis of Osimertinib Stress Degradation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Degradation Conditions

Osimertinib mesylate is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor that has revolutionized the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations. As pharmaceutical scientists seek to understand the stability profile of this important therapeutic agent, forced degradation studies have become an essential component of drug development and quality control processes. These studies help identify potential degradation products that could form during storage or manufacturing, providing critical information for formulation development and establishing appropriate shelf-life specifications. The application of advanced analytical techniques such as liquid chromatography-high resolution mass spectrometry (LC-HRMS) and nuclear magnetic resonance (NMR) spectroscopy has enabled comprehensive characterization of osimertinib's degradation behavior under various stress conditions.

Recent studies have demonstrated that osimertinib undergoes significant degradation when subjected to acidic, alkaline, and oxidative stress conditions, while remaining relatively stable under photolytic and thermal stress. A systematic forced degradation study revealed the formation of eight distinct degradation products (DPs), with alkaline conditions producing an unusual oxidative degradation product that warrants particular attention. The structural elucidation of these degradation products is essential not only for regulatory compliance but also for understanding the potential toxicological implications of these compounds, especially since in silico prediction tools have flagged both osimertinib and most of its degradation products for mutagenicity structural alerts [1].

Table 1: Summary of Osimertinib Stress Degradation Conditions and Results

Stress Condition Degradation Extent Number of Major DPs Key Degradation Product
Acidic Significant 2 DP1
Alkaline Significant 3 DP2 (pH-mediated oxidative)
Oxidative Significant 2 DP3
Photolytic Slight 1 DP4
Thermal Stable - -
Neutral Stable - -

Analytical Separation and Structural Elucidation

LC-HRMS Conditions and Parameters

The separation and identification of osimertinib degradation products requires optimized chromatographic conditions to achieve adequate resolution of all compounds. Researchers have successfully employed reversed-phase high-performance liquid chromatography (RP-HPLC) using an X-Bridge C18 column with a mobile phase consisting of ammonium acetate (pH adjusted to 7.50 with ammonia) and acetonitrile. This slightly basic pH condition is particularly important for achieving optimal peak shape and separation of the various degradation products, especially the alkaline-mediated compounds. The LC system is coupled to a high-resolution mass spectrometer capable of providing accurate mass measurements that are essential for determining the elemental composition of the degradation products and their fragments [1].

The HRMS analysis typically employs electrospray ionization (ESI) in positive mode, which has been shown to provide excellent ionization efficiency for osimertinib and its degradation products. The mass spectrometer is operated at a resolution power sufficient to distinguish between compounds with similar mass-to-charge ratios, typically greater than 30,000 full width at half maximum (FWHM). This high resolution is crucial for confident identification of degradation products, especially when dealing with isobaric compounds that may have the same nominal mass but different exact masses. Data-dependent acquisition methods are often employed, where the top N most intense ions from the full scan are selected for tandem mass spectrometry (MS/MS) analysis to obtain structural information through fragmentation patterns [1] [2].

Structural Elucidation Techniques

The structural characterization of osimertinib degradation products relies on a combination of LC-HRMS and NMR techniques. Initially, the accurate mass measurements from HRMS provide the molecular formulas of the degradation products and their fragment ions. Comparison of the MS/MS spectra of the degradation products with that of the parent osimertinib molecule allows researchers to identify key structural modifications and propose potential sites of degradation. For the unambiguous identification of regioisomeric degradation products, particularly those involving similar mass shifts but different positions of modification, one-dimensional (1D) and two-dimensional (2D) NMR studies are indispensable [1].

A particularly innovative approach applied to osimertinib degradation products involves the use of the Meisenheimer rearrangement reaction in atmospheric pressure chemical ionization (APCI) mode to unambiguously assign the position of N-oxide formation, marking the first time such a technique has been applied to this compound. NMR analysis, including (^1)H NMR, (^{13})C NMR, COSY, HSQC, and HMBC experiments, provides comprehensive structural information that confirms the connectivity of atoms and the specific positions of modifications in the degradation products. This multi-technique approach has been particularly valuable in characterizing an unusual alkaline pH-mediated oxidative degradation product (DP2) that forms through an unexpected reaction pathway under alkaline conditions [1].

Table 2: Key Analytical Techniques for Structural Elucidation of Degradation Products

Analytical Technique Key Information Obtained Application in Osimertinib Study
LC-HRMS Accurate mass, elemental composition Determination of molecular formulas of DPs
MS/MS Fragmentation patterns Structural insights through characteristic fragments
1D NMR ((^1)H, (^{13})C) Hydrogen and carbon environment Proton and carbon counting, functional groups
2D NMR (COSY, HSQC, HMBC) Atomic connectivity, through-bond correlations Regioisomer distinction, structure confirmation
Meisenheimer Rearrangement N-oxide position assignment Specific identification of N-oxide formation sites

Degradation Pathways and Toxicological Implications

Mechanisms of Degradation

Osimertinib undergoes distinct degradation pathways depending on the stress condition applied. Under acidic conditions, the molecule is particularly susceptible to hydrolytic cleavage at specific sites, leading to the formation of two primary degradation products. Alkaline conditions promote an unusual oxidative degradation that results in at least three significant degradation products, including the notably complex DP2. The mechanism of this alkaline pH-mediated oxidative degradation involves initial deprotonation of susceptible functional groups followed by oxidation, resulting in products that differ from those formed under standard oxidative conditions. Oxidative stress using hydrogen peroxide typically targets electron-rich centers in the molecule, such as sulfur atoms or aromatic systems, leading to the formation of N-oxides or other oxygenated species [1].

The structural diversity of osimertinib degradation products highlights the molecule's complexity and the presence of multiple labile sites. The morpholino group and the acrylamide moiety have been identified as particularly susceptible to degradation under various stress conditions. Understanding these degradation pathways is essential for pharmaceutical scientists seeking to develop stable formulations of osimertinib, as it informs the selection of appropriate excipients, packaging materials, and storage conditions that can minimize these degradation pathways throughout the product's shelf life [1].

Metabolic and Toxicological Considerations

In addition to the forced degradation products, the metabolic fate of osimertinib in biological systems is of significant clinical importance. Osimertinib is primarily metabolized to two active metabolites, AZ7550 and AZ5104, which circulate at approximately 10% of osimertinib levels at steady state but exhibit distinct pharmacological profiles. AZ5104, the N-demethylated metabolite of osimertinib, has been associated with increased toxicity concerns due to its reduced selectivity for mutant EGFR over wild-type EGFR, potentially contributing to adverse effects such as rash and diarrhea. This understanding has prompted efforts to develop novel osimertinib analogs with modified headpieces that minimize the formation of this less selective metabolite while maintaining efficacy against the target mutations [3] [4].

The toxicological implications of both degradation products and metabolites have been evaluated using in silico prediction tools such as DEREK and Sarah, which assess potential mutagenic structural alerts. Concerningly, these in silico tools have predicted that not only osimertinib itself but also most of its degradation products contain structural features associated with mutagenicity. These predictions highlight the importance of comprehensive characterization of degradation products and the establishment of appropriate control strategies to ensure patient safety. Furthermore, they emphasize the need for ongoing monitoring of both the parent drug and its degradation products throughout the drug product lifecycle [1] [4].

OsimertinibDegradation Osimertinib Degradation Pathways Under Various Stress Conditions Osimertinib Osimertinib Acidic Acidic Osimertinib->Acidic Hydrolytic Alkaline Alkaline Osimertinib->Alkaline pH-Mediated Oxidative Oxidative Oxidative Osimertinib->Oxidative H₂O₂ Photolytic Photolytic Osimertinib->Photolytic Light Metabolism Metabolism Osimertinib->Metabolism In Vivo MutagenicityAlert MutagenicityAlert Osimertinib->MutagenicityAlert DP1 DP1 Acidic->DP1 DP2 DP2 Alkaline->DP2 DP3 DP3 Oxidative->DP3 DP4 DP4 Photolytic->DP4 DP1->MutagenicityAlert DP2->MutagenicityAlert DP3->MutagenicityAlert AZ7550 AZ7550 AZ5104 AZ5104 Metabolism->AZ7550 Metabolism->AZ5104

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are conducted to deliberately expose this compound to various stress conditions that exceed normal storage situations, providing insight into the molecule's inherent stability and degradation pathways. These studies should be designed in accordance with ICH guidelines Q1A(R2) and Q1B to ensure comprehensive evaluation of the drug's stability characteristics. The protocol involves subjecting osimertinib to hydrolytic (acidic, alkaline, neutral), oxidative, photolytic, and thermal stress conditions to generate representative degradation products that might form during long-term storage [1].

  • Acidic and Alkaline Hydrolysis: Prepare separate solutions of this compound (1 mg/mL) in 0.1 M hydrochloric acid and 0.1 M sodium hydroxide, respectively. Heat the solutions at 60°C for 24 hours in sealed containers to prevent evaporation. Neutralize the solutions after the stress period before analysis.
  • Oxidative Degradation: Prepare a solution of this compound (1 mg/mL) in 3% hydrogen peroxide and allow it to stand at room temperature for 24 hours. Protect from light during the stress period.
  • Photolytic Degradation: Expose a solid sample of this compound to visible and UV light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter as per ICH guidelines.
  • Thermal Degradation: Expose solid this compound to dry heat at 60°C for 30 days in a stability chamber.
  • Neutral Hydrolysis: Prepare a solution of this compound in water and heat at 60°C for 24 hours to evaluate susceptibility to neutral hydrolysis.

After subjecting the drug substance to these stress conditions, analyze the samples using the developed LC-HRMS method to separate and identify the degradation products. Compare the chromatographic profiles with those of unstressed samples to identify degradation peaks. Determine the percentage degradation by comparing the peak areas of the parent drug before and after stress [1].

LC-HRMS Analysis Protocol

The LC-HRMS method for analyzing osimertinib degradation products requires careful optimization to achieve adequate separation of all degradation products while maintaining compatibility with mass spectrometric detection. The following protocol has been demonstrated to effectively separate osimertinib from its eight major degradation products and can be adopted for routine analysis of forced degradation samples [1] [3].

  • Chromatographic Conditions:

    • Column: X-Bridge C18 (150 × 4.6 mm, 3.5 µm) or equivalent
    • Mobile Phase A: 10 mM ammonium acetate buffer, pH adjusted to 7.50 with ammonia solution
    • Mobile Phase B: Acetonitrile
    • Gradient Program: Initial 20% B, linear gradient to 80% B over 25 minutes, hold at 80% B for 5 minutes, then re-equilibrate to initial conditions
    • Flow Rate: 1.0 mL/min with split to MS interface (approximately 1:3 ratio)
    • Column Temperature: 25°C
    • Injection Volume: 10 µL
    • Autosampler Temperature: 5°C
  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) positive mode
    • Resolution Power: >30,000 FWHM
    • Scan Range: m/z 100-1000
    • Source Temperature: 120°C
    • Desolvation Temperature: 350°C
    • Cone Gas Flow: 50 L/hour
    • Desolvation Gas Flow: 800 L/hour
    • Capillary Voltage: 3.0 kV
    • Cone Voltage: 30 V
    • Collision Energy: Ramp from 10-40 eV for MS/MS experiments
    • Data Acquisition: Full scan MS combined with data-dependent MS/MS
  • Sample Preparation:

    • Prepare stock solutions of osimertinib and stress samples at approximately 1 mg/mL in methanol
    • Dilute to working concentration of 100 µg/mL with mobile phase
    • Filter through 0.22 µm PVDF syringe filter before injection

This method provides excellent separation of osimertinib from its degradation products while maintaining peak symmetry and adequate sensitivity for detection and characterization of minor degradation products. The slightly basic pH of the mobile phase is critical for achieving optimal separation of the degradation products, particularly those formed under alkaline conditions [1].

Structural Elucidation Protocol

The comprehensive characterization of degradation products requires a systematic approach combining HRMS and NMR techniques. This protocol outlines the step-by-step procedure for elucidating the structures of osimertinib degradation products, from initial detection to definitive structural confirmation [1].

  • Step 1: Detection and Preliminary Characterization

    • Analyze stressed samples using the LC-HRMS method described above
    • Identify potential degradation products by comparing chromatograms with unstressed samples
    • Record accurate masses of molecular ions and fragment ions for each degradation product
    • Determine elemental compositions using mass accuracy of <5 ppm and isotope pattern matching
  • Step 2: Isolation and Purification

    • Scale up stress studies to generate sufficient quantities of major degradation products
    • Use preparative HPLC with the same stationary phase but modified gradient for larger sample loading
    • Collect individual degradation product peaks and evaporate to dryness under reduced pressure
    • Assess purity of isolated compounds using analytical LC-HRMS before proceeding to NMR analysis
  • Step 3: NMR Analysis

    • Dissolve purified degradation products in appropriate deuterated solvents (typically DMSO-d6 or CDCl3)
    • Acquire (^1)H NMR spectra with sufficient scans to achieve good signal-to-noise ratio
    • Acquire (^{13})C NMR spectra using extended scan numbers to overcome sensitivity limitations
    • Perform 2D NMR experiments including COSY, HSQC, and HMBC to establish connectivity
    • Compare NMR spectra with those of the parent compound to identify structural modifications
  • Step 4: Structure Confirmation

    • Correlate MS fragmentation patterns with NMR-derived structural information
    • For N-oxide formation, employ Meisenheimer rearrangement in APCI mode to confirm position
    • Propose definitive structures for each degradation product
    • Verify proposed structures through computational chemistry approaches or comparison with synthetic standards when available

This multi-technique approach ensures confident identification of degradation products, including regioisomers that would be indistinguishable by mass spectrometry alone. The application of the Meisenheimer rearrangement is particularly valuable for confirming the position of N-oxide formation, which has been successfully applied to osimertinib degradation products [1].

Table 3: Summary of Analytical Method Validation Parameters for Osimertinib Quantification

Validation Parameter Acceptance Criteria Osimertinib Method Performance
Linearity R² > 0.99 Meets criteria across validated range
Accuracy 85-115% Within acceptance criteria
Precision (%RSD) <15% Meets criteria

| LLOQ | 5 ng/mL (MALDI-MS) Varies (LC-MS/MS) | Achieved in validated methods | | Selectivity | No interference from matrix | Demonstrated in human plasma | | Long-term Stability | Consistent performance | >12 months at -80°C |

Conclusion

The comprehensive characterization of osimertinib degradation products through LC-HRMS and NMR techniques provides invaluable insights into the stability profile of this important anticancer drug. The identification of eight major degradation products under various stress conditions, coupled with the elucidation of their structures and formation pathways, contributes significantly to our understanding of the molecule's chemical behavior. Furthermore, the application of in silico toxicity prediction tools has raised important considerations regarding the potential mutagenic structural alerts present in both the parent drug and its degradation products.

These findings have direct implications for pharmaceutical development, quality control, and regulatory compliance of osimertinib formulations. The analytical methods and protocols described in these application notes provide a robust framework for researchers engaged in stability studies of osimertinib and related tyrosine kinase inhibitors. As the clinical use of osimertinib continues to expand, particularly in first-line treatment settings, ensuring the pharmaceutical quality and understanding the stability characteristics of this drug substance becomes increasingly important for patient safety and therapeutic efficacy.

References

Comprehensive Application Notes and Protocols for the Preparation of High-Purity Osimertinib Mesylate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Synthesis Background

Osimertinib mesylate (marketed as TAGRISSO) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor that has revolutionized the treatment of EGFR mutation-positive non-small cell lung cancer (NSCLC). As a targeted therapeutic agent, it specifically inhibits both sensitizing and resistance T790M mutations while sparing the wild-type form of the receptor, leading to improved therapeutic outcomes and reduced side effects. The chemical structure consists of a monoaniline pyrimidine core with an acrylamide group, chemically known as N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide mesylate, with a molecular formula of C₂₉H₃₇N₇O₅S and a molecular weight of 595.71 g/mol [1].

The traditional synthesis route for osimertinib, as disclosed in the original patent (US 8946235), faced several manufacturing challenges including tedious purification requirements, specifically the need for flash column chromatography, which made the process unsuitable for large-scale production. Additionally, the process yielded the final product with variable purity profiles and generated several process-related impurities that were difficult to control. These limitations highlighted the need for improved synthetic approaches that would be more efficient, scalable, and capable of consistently producing high-purity this compound suitable for pharmaceutical use [2].

Improved Synthetic Processes for High-Purity Osimertinib

Two-Step, One-Pot Process via 3-Chloropropanoyl Chloride

A significant process innovation has been developed that eliminates the need for chromatographic purification while improving yield and purity. This approach involves a carefully designed two-step, one-pot reaction sequence that begins with the acylation of the key intermediate N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine with 3-chloropropanoyl chloride. The critical improvement in this step is the use of a ketone solvent system (such as acetone, methyl ethyl ketone, or methyl isobutyl ketone) with water, without employing any base, which selectively produces the chloroamide intermediate while minimizing impurity formation [2].

The second step involves an in-situ cyclization of the chloroamide intermediate using triethylamine as a base in the same ketone solvent system, which facilitates the dehydrohalogenation reaction that forms the crucial acrylamide group of osimertinib. This sequential reaction approach provides significant advantages: it reduces the number of isolation steps, minimizes product handling losses, and improves overall process efficiency. The final conversion to this compound is achieved through salt formation with methanesulfonic acid, yielding the final active pharmaceutical ingredient (API) with exceptional purity profiles, where key impurities are controlled to levels below 0.05% as determined by HPLC analysis [2].

Alternative Improved Process via Nitro Intermediate Hydrogenation

Another advanced synthetic approach addresses the challenges associated with intermediate stability through a novel salt formation strategy. This process begins with the mesylate salt of a nitro intermediate (Formula IV-la), which offers superior stability during storage and handling compared to the corresponding free base. The process involves a catalytic hydrogenation step performed in the presence of a palladium catalyst, which reduces the nitro group to the corresponding aniline functionality while maintaining the integrity of other sensitive functional groups in the molecule [3].

A key innovation in this approach is the direct use of the resulting aniline mesylate salt (Formula III-la) in a subsequent amidation step without isolation, effectively minimizing the degradation of this reactive intermediate. The amidation is performed using acrylic acid derivatives in a solvent system comprising ethanol and water, which not only decreases impurity formation but also provides a more manageable reaction condition. The water co-solvent system has been found to be particularly beneficial for controlling particle size and morphology of the final API, which can influence dissolution behavior and bioavailability. This method represents a streamlined process that enhances both yield and purity while reducing the number of unit operations required [3].

Table 1: Comparison of Improved Synthetic Processes for this compound

Process Parameter Traditional Process Two-Step, One-Pot Process Nitrogenation-Based Process
Key Starting Material N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine Same as traditional Mesylate salt of nitro intermediate (Formula IV-la)
Reaction Conditions Acryloyl chloride with diisopropylethylamine 3-Chloropropanoyl chloride in ketone/water, then triethylamine Catalytic hydrogenation then direct amidation
Purification Method Flash column chromatography Crystallization Crystallization
Key Advantages Original process No chromatography, in-situ reaction, low impurities (<0.05%) Better intermediate stability, one-pot steps, controlled crystal form
Reported Yield Low (not specified) High yield (not quantified) Excellent yield and purity
Process Workflow Visualization

G Start Start: Key Intermediate N1-(2-(dimethylamino)ethyl)-5-methoxy- N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl) pyrimidin-2-yl)benzene-1,2,4-triamine Step1 Step 1: Acylation Reaction Reagent: 3-Chloropropanoyl chloride Solvent: Ketone (Acetone/MIBK/MEK) + Water Base: None Start->Step1 StepA Step A: Hydrogenation Starting Material: Mesylate salt of nitro intermediate (Formula IV-la) Catalyst: Pd/C Conditions: H₂ pressure Start->StepA Subgraph1 Two-Step One-Pot Process Int1 Intermediate: 3-Chloro-N-[2-[2-dimethylaminoethyl- methyl-4-methoxy-5-[[4-(1-methylindol- 3-yl)pyrimidin-2-yl]amino]phenyl] propanamide Step1->Int1 Step2 Step 2: Cyclization Reagent: Triethylamine Solvent: Ketone (same as Step 1) Reaction: Dehydrohalogenation Final Final Product: This compound High Purity Form (Impurities <0.05%) Step2->Final Int1->Step2 Subgraph2 Alternative Process Int2 Intermediate: Aniline mesylate salt (Formula III-la) StepA->Int2 StepB Step B: Direct Amidation Reagent: Acrylic acid derivative Solvent: Ethanol + Water No isolation of intermediate StepB->Final Int2->StepB

Synthesis Process Workflow for this compound

Analytical Characterization and Method Validation

HPLC Method Development for Purity Analysis

Robust analytical methods are essential for characterizing this compound and ensuring its quality. A stability-indicating reversed-phase HPLC method has been developed and validated for the determination of this compound and its related impurities in tablet dosage forms. This method employs an InertSustain C18 (4.6 × 250 mm, 3 μm) column with a gradient elution profile using mobile phase A (0.1% formic acid, pH adjusted to 6.50 with ammonium hydroxide) and mobile phase B (acetonitrile). The detection wavelength is set at 268 nm, which provides optimal sensitivity for osimertinib and its related substances. The method successfully separates and quantifies critical process impurities including the chloro impurity, hydroxy impurity, methoxy impurity, des-acrylic acid impurity, N-oxide, and osimertinib dimer, ensuring comprehensive quality control of the API [4].

The method has been rigorously validated according to International Conference on Harmonisation (ICH) guidelines, demonstrating excellent performance characteristics including specificity, accuracy, precision, linearity, and robustness. For specificity evaluation, forced degradation studies were conducted under various stress conditions including acidic, basic, oxidative, thermal, and photolytic environments. Osimertinib was found to be stable under thermal, photolytic, and neutral conditions but showed significant degradation under acidic, basic, and oxidative conditions. All degradation products were well resolved from the principal osimertinib peak, confirming the method's stability-indicating capability. The limit of detection (LOD) and limit of quantification (LOQ) values established for osimertinib and its impurities demonstrate the method's sensitivity, making it suitable for monitoring impurities at low levels [4].

Solubility and Physicochemical Properties

Understanding the solubility behavior of osimertinib is crucial for formulation development. Comprehensive solubility studies have been conducted in various pharmaceutically relevant solvents, with results showing that osimertinib exhibits pH-dependent solubility – it is sparingly soluble at pH 1.2 and very slightly soluble at pH 7.0. The mole fraction solubility of osimertinib was determined in various solvents including water, ethanol, propylene glycol (PG), ethyl acetate (EA), isopropyl myristate (IPM), dichloromethane (DCM), Transcutol-HP (THP), and polyethylene glycol-400 (PEG-400) across a temperature range of 298.2 K to 318.2 K (25°C to 45°C) [5].

Thermodynamic analysis revealed that the dissolution process is endothermic and entropy-driven in all investigated solvents. The experimental solubility data were successfully correlated with the Apelblat and van't Hoff models, providing valuable predictive tools for formulation scientists. Solid-state characterization of osimertinib using differential scanning calorimetry (DSC) showed a sharp endothermic peak at the fusion temperature of 522.0 K (248.9°C) with a fusion enthalpy of 35.16 kJ mol⁻¹, confirming its crystalline nature. Powder X-ray diffraction (PXRD) analysis further confirmed that no polymorphic transformation occurred during solubility studies, indicating the physical stability of the crystalline form under investigation conditions [5].

Table 2: Analytical Methods for this compound Characterization

Analytical Parameter Method 1: Related Substances Method 2: Assay Method 3: Solubility Studies
Technique RP-HPLC with gradient elution RP-HPLC with isocratic elution Water-rich RP-HPLC
Column InertSustain C18 (4.6×250 mm, 3 μm) C18 (150 × 4.6 mm, 5 μm) C18 (150 × 4.6 mm, 5 μm)
Mobile Phase 0.1% formic acid (pH 6.5):ACN (gradient) 0.1% TEA:MeOH (50:50, v/v) 0.1% aqueous phosphoric acid (pH 2.5):ACN (95:5)
Flow Rate 1.0 mL/min 1.0 mL/min 0.6 mL/min
Detection Wavelength 268 nm 211 nm 220 nm
Linearity Range Not specified 10-400 μg/mL (R² = 0.9992) 0.58-150 ng/mL (R² = 0.999)
Key Applications Impurity profiling, stability studies Dosage form assay, content uniformity Solubility determination, preformulation studies

Experimental Protocols

Detailed Synthesis Protocol: Two-Step, One-Pot Process
4.1.1 Step 1: Preparation of Chloroamide Intermediate
  • Equipment and Materials:

    • 3-neck round-bottom flask (2 L) equipped with mechanical stirrer, thermometer, and nitrogen inlet
    • N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine (100 g, 0.2 mol)
    • Acetone (800 mL, pharmaceutical grade)
    • Deionized water (80 mL)
    • 3-Chloropropanoyl chloride (27.8 g, 0.22 mol, 1.1 eq)
  • Procedure:

    • Charge the triamine intermediate (100 g) into the reaction flask followed by acetone (800 mL) and water (80 mL)
    • Stir the mixture at 20-25°C under nitrogen atmosphere until a clear solution is obtained
    • Cool the reaction mixture to 10-15°C using an ice-water bath
    • Slowly add 3-chloropropanoyl chloride (27.8 g) dropwise over 60-90 minutes while maintaining the temperature below 15°C
    • After complete addition, continue stirring at 10-15°C for 2-3 hours
    • Monitor the reaction progress by HPLC until the starting material content is below 1.0%
    • The chloroamide intermediate is obtained in situ and used directly in the next step without isolation
  • Critical Process Parameters:

    • Temperature control: Maintain temperature below 15°C during acyl chloride addition to minimize diacylation and other side reactions
    • Water content: The ketone-water ratio (10:1) is critical for reaction selectivity
    • Addition rate: Slow addition of acyl chloride is essential to control impurity formation
4.1.2 Step 2: Cyclization to Osimertinib Free Base
  • Materials:

    • Triethylamine (44.4 g, 0.44 mol, 2.2 eq)
    • Additional acetone (200 mL) if needed
  • Procedure:

    • To the reaction mixture from Step 1, add triethylamine (44.4 g) dropwise at 10-15°C over 30-45 minutes
    • After complete addition, gradually warm the reaction mixture to 20-25°C and stir for 4-6 hours
    • Monitor the reaction by HPLC until the chloroamide intermediate content is below 0.5%
    • After reaction completion, add purified water (1000 mL) to the reaction mixture and stir for 30 minutes
    • Isolate the precipitated product by filtration and wash the filter cake with water-acetone mixture (1:1, 2 × 200 mL)
    • Dry the wet cake under vacuum at 50-55°C until constant weight is obtained to yield osimertinib free base
4.1.3 Step 3: Preparation of this compound
  • Materials:

    • Osimertinib free base (from previous step)
    • Methanesulfonic acid (19.2 g, 0.2 mol, 1.0 eq)
    • Ethanol (600 mL, pharmaceutical grade)
  • Procedure:

    • Charge the osimertinib free base into a clean reaction flask and add ethanol (600 mL)
    • Heat the suspension to 60-65°C to obtain a clear solution
    • Cool the solution to 45-50°C and add methanesulfonic acid (19.2 g) dropwise over 30 minutes
    • After complete addition, continue stirring at 45-50°C for 1-2 hours
    • Gradually cool the reaction mixture to 20-25°C over 2-3 hours and stir for an additional 1 hour
    • Further cool to 0-5°C and maintain for 1-2 hours
    • Isolate the crystals by filtration, wash with cold ethanol (2 × 100 mL)
    • Dry the product under vacuum at 60-65°C for 12-15 hours to obtain this compound as a crystalline solid
  • Expected Yield: 85-90% (over three steps)

  • Purity Specification: ≥99.5% by HPLC, individual impurities ≤0.10%, total impurities ≤0.50%

Analytical Method Protocol for Related Substances
4.2.1 HPLC Conditions for Impurity Profiling
  • Chromatographic System: UHPLC or HPLC system with PDA detector

  • Column: InertSustain C18 (4.6 × 250 mm, 3 μm) or equivalent

  • Mobile Phase A: 0.1% v/v formic acid in water, pH adjusted to 6.50 with ammonium hydroxide solution

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Gradient Program:

    | Time (min) | % Mobile Phase A | % Mobile Phase B | |------------|-------------------|-------------------| | 0 | 85 | 15 | | 5 | 85 | 15 | | 25 | 40 | 60 | | 35 | 20 | 80 | | 40 | 20 | 80 | | 42 | 85 | 15 | | 50 | 85 | 15 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 μL

  • Detection Wavelength: 268 nm

  • Sample Preparation: Dissolve this compound sample in diluent (acetonitrile:water, 50:50 v/v) at a concentration of 1.0 mg/mL

  • Run Time: 50 minutes

  • System Suitability Requirements:

    • Theoretical plates for osimertinib peak: NLT 5000
    • Tailing factor for osimertinib peak: NMT 2.0
    • Relative standard deviation (RSD) of six replicate injections: NMT 5.0%

Quality Control and Regulatory Considerations

Genotoxic Impurity Monitoring and Control

Genotoxic impurities (GTIs) pose significant safety concerns in pharmaceutical development and require strict control strategies. For this compound, a comprehensive impurity control strategy has been established that includes monitoring of 15 potential genotoxic impurities throughout the manufacturing process. Specific attention is given to the chloro impurity (3-chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide), which is a potential genotoxic compound that may form during the synthesis. An ultra-sensitive UPLC-QDa method has been developed and validated for the trace-level quantification of this chloro impurity at ppm levels, ensuring patient safety [4].

The control strategy for genotoxic impurities includes setting appropriate specification limits based on ICH M7 guidelines, which categorize impurities according to their mutagenic and carcinogenic potential. Process optimization studies have demonstrated that controlling reaction parameters such as temperature during acylation, stoichiometry of reagents, and water content in the solvent system can effectively minimize the formation of genotoxic impurities. Additionally, the purification process for this compound, which includes crystallization from ethanol, has been shown to effectively reject these impurities to levels well below the threshold of toxicological concern (TTC) [2] [4].

Crystal Form Control and Characterization

Polymorphic control is essential for ensuring consistent quality and performance of the final drug substance. This compound has been identified to exist in multiple crystalline forms, with Form B being the commercially relevant form used in TAGRISSO products. Comprehensive characterization of this form has been performed using synchrotron X-ray powder diffraction data, revealing that it crystallizes in the triclinic crystal system with space group P-1 (#2). The unit cell parameters are a = 11.42912(17) Å, b = 11.72274(24) Å, c = 13.32213(22) Å, α = 69.0265(5)°, β = 74.5914(4)°, γ = 66.4007(4)°, with a unit cell volume of 1511.557(12) ų and Z = 2 (Z' = 1) [6].

The crystal structure of Form B is characterized by alternating layers of cation-anion interactions parallel to the ab-planes. The osimertinib cation is protonated at the nitrogen atom of the dimethylamino group, forming a strong hydrogen bond with the mesylate anion. This hydrogen atom also participates in a weaker intramolecular hydrogen bond to an amino nitrogen. Additionally, there are two more conventional N-H···O hydrogen bonds between the cation and anion, along with several C-H···O hydrogen bonds that further stabilize the crystal packing. Understanding these structural features is crucial for developing robust crystallization processes that consistently produce the desired crystalline form with appropriate physicochemical properties [6].

Table 3: Critical Quality Attributes and Control Strategies for this compound

Critical Quality Attribute Target Specification Analytical Control Method Control Strategy
Identity Consistent with reference standard FTIR, NMR, MS Conforms to reference spectrum
Assay (on dried basis) 98.0-102.0% HPLC Process parameter control and final product testing
Related Substances Individual unknown: NMT 0.10%\nTotal impurities: NMT 0.50%\nChloro impurity: NMT 10 ppm UPLC-QToF-MS, HPLC Process parameter control, intermediate purification, final product testing
Water Content NMT 0.5% (Karl Fischer) Karl Fischer titration Controlled drying conditions
Crystal Form Form B XRPD Controlled crystallization conditions
Residual Solvents Meets ICH Q3C limits GC Process parameter control and final product testing
Particle Size Distribution D90: NMT 200 μm Laser diffraction Controlled crystallization and milling operations

Conclusion and Future Perspectives

The improved synthetic processes described in these application notes represent significant advances in the manufacturing of high-purity this compound. The development of chromatography-free synthesis routes that employ innovative one-pot, two-step approaches has addressed the key limitations of the original process, providing more efficient, scalable, and economically viable manufacturing methods. The comprehensive analytical control strategies ensure consistent quality of the drug substance, with particular emphasis on controlling genotoxic impurities and maintaining the desired crystalline form.

For successful technology transfer and scale-up of these processes, several factors should be considered. First, the critical process parameters identified in the protocols, especially temperature control during acylation and the solvent-to-water ratio, must be strictly controlled to ensure consistent product quality. Second, in-process controls should be established to monitor reaction progression and intermediate quality, particularly for the chloroamide intermediate formation and conversion. Third, crystallization process parameters including cooling rate, seeding strategy, and final drying conditions must be optimized and controlled to ensure consistent crystal form, particle size distribution, and powder properties.

The integrated approach to process development and quality control described in these application notes provides a robust framework for the manufacturing of high-purity this compound. As the therapeutic applications of osimertinib continue to expand, with ongoing clinical investigations in adjuvant settings and combination therapies, the availability of efficient and reliable manufacturing processes will be essential for ensuring consistent supply of this life-saving medication to patients worldwide.

References

Application Note: Development of a Discriminatory Dissolution Method for Osimertinib Tablets

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Osimertinib is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR TKI) used in the treatment of non-small cell lung cancer (NSCLC) [1] [2]. It is formulated as a film-coated tablet (40 mg and 80 mg) under the brand name Tagrisso and is known to exhibit high solubility over a wide pH range [3]. The development of a discriminatory dissolution method is critical for assessing formulation performance, ensuring batch-to-batch consistency, and evaluating the potential impact of post-approval changes in the manufacturing process. A robust method must be able to detect meaningful differences in drug release profiles that could affect bioavailability.

2. Formulation and Solubility Considerations The patented pharmaceutical composition of osimertinib reveals that the tablets contain osimertinib mesylate as the active ingredient along with at least one diluent. Specific diluents mentioned include microcrystalline cellulose, lactose, starch, and dicalcium phosphate, with binders such as polyvinylpyrrolidone (PVP) also being common components [3]. Given the drug's inherent high solubility, the release rate from the tablet is likely controlled by the disintegration of the matrix and the dissolution of other components rather than the drug's intrinsic solubility. Therefore, a discriminatory dissolution medium should be selected to provide a gentle, physiologically relevant environment that is sensitive to these formulation factors.

3. Proposed Discriminatory Dissolution Media Based on general principles for BCS II/IV drugs and the excipient profile of osimertinib tablets, the following media are proposed for evaluation. The goal is to use a medium with low surfactant concentration to be sensitive to changes in formulation and manufacturing.

Table 1: Proposed Composition of Discriminatory Dissolution Media

Medium Composition pH Rationale
Fasted State Simulated Intestinal Fluid (FaSSIF) Phosphate Buffer, Lecithin, Sodium Taurocholate 6.5 Biorelevant medium simulating the fasted small intestine.
Acetate Buffer with Low SLS Acetate Buffer, 0.1% w/v SLS 4.5 Mimics gastric pH with minimal surfactant to challenge disintegration.
Water Purified Water ~5-7 A simple, non-sink medium often used as a sensitive quality control tool.

SLS = Sodium Lauryl Sulfate

Detailed Experimental Protocol

1. Objective To establish a dissolution test procedure for osimertinib 80 mg film-coated tablets that can discriminate between different formulation and manufacturing process variables.

2. Materials and Equipment

  • Apparatus: USP Apparatus II (Paddle)
  • Vessels: 1 L dissolution vessels
  • Medium: 900 mL of pre-warmed dissolution medium (e.g., Acetate Buffer pH 4.5 with 0.1% SLS, as a primary candidate)
  • Temperature: 37.0 ± 0.5 °C
  • Paddle Speed: 50 rpm
  • Automated Sampling System or syringes with a membrane filter holder (e.g., 0.45 µm PVDF or nylon filters)
  • HPLC-UV system for analysis (or validated UV-Vis spectrophotometer)

3. Procedure

  • Preparation of Media: Prepare 900 mL of the selected dissolution medium per vessel, and equilibrate to 37.0 °C.
  • Tablet Placement: For each vessel, carefully drop one osimertinib tablet to the bottom of the vessel, ensuring it does not stick to the sides. Start the apparatus immediately.
  • Sampling Time Points: Withdraw samples (e.g., 5-10 mL) from a zone midway between the top of the paddle and the medium surface, and not less than 1 cm from the vessel wall, at the following time intervals: 10, 15, 20, 30, 45, and 60 minutes.
  • Sample Filtration: Immediately filter each sample through a 0.45 µm membrane filter, discarding the first 1-2 mL of the filtrate.
  • Sample Analysis: Analyze the filtered sample using a suitably validated HPLC-UV or UV-Vis method to determine the concentration of osimertinib. Ensure sample dilution, if necessary, is within the linear range of the analytical method.
  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

The following workflow diagram illustrates the key steps of the dissolution testing protocol:

G Start Start Dissolution Test PrepMedia Prepare and Equilibrate Dissolution Medium (900 mL, 37°C) Start->PrepMedia PlaceTablet Place Osimertinib Tablet in Vessel PrepMedia->PlaceTablet StartApparatus Start Apparatus II (Paddle) at 50 rpm PlaceTablet->StartApparatus WithdrawSample Withdraw Sample at Specified Time Points StartApparatus->WithdrawSample FilterSample Immediately Filter Sample (0.45 µm membrane) WithdrawSample->FilterSample AnalyzeSample Analyze Filtrate via HPLC-UV or UV-Vis FilterSample->AnalyzeSample CalculateRelease Calculate Cumulative % Drug Released AnalyzeSample->CalculateRelease End Generate Release Profile CalculateRelease->End

4. Method Validation for Discriminatory Power To confirm the method's ability to discriminate, compare the dissolution profile of the target formulation against batches with intentional, minor variations:

  • Variants to Test:
    • Low Compression Force: Tablet hardness below specification.
    • High Compression Force: Tablet hardness above specification.
    • Different Particle Size: Of a key diluent (e.g., a coarser grade of MCC).
    • Reduced Binder Content: Lower PVP concentration.
  • Acceptance Criteria: The method is considered discriminatory if it shows a statistically significant difference (e.g., f2 factor < 50) in the release profile of the variant batches compared to the target formulation.

Key Considerations for Scientists

  • Analytical Method: A stability-indicating HPLC method is highly recommended to ensure specificity, especially if excipients or potential degradation products could interfere. The typical detection wavelength for osimertinib is around 260-280 nm.
  • Sink Condition: The selected medium should ideally create a non-sink or borderline sink condition to enhance the method's sensitivity to changes in dissolution rate. The sink index can be calculated and should be reported.
  • Comparison and Modeling: Use model-independent parameters (mean dissolution time, dissolution efficiency) and the similarity factor (f2) to quantitatively compare profiles. Model-dependent approaches (e.g., fitting to Higuchi, Korsmeyer-Peppas models) can provide insights into the release mechanism.

Important Limitations and Next Steps

It is crucial to note that the specific media composition and parameters provided are based on general pharmaceutical knowledge and formulation data from a patent [3], as the search results did not yield a publicly available, validated discriminatory dissolution method for osimertinib.

To finalize this protocol, you should:

  • Experimentally Verify the conditions in your lab, testing the proposed media against your target and variant formulations.
  • Optimize Parameters such as surfactant concentration (SLS between 0.0% to 0.3%) and paddle speed (50-75 rpm) to achieve the desired discriminatory power without being overly harsh.
  • Validate the Final Method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

References

Particle Size Optimization of Osimertinib API for Enhanced In Vitro Release: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Osimertinib (OSM) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor approved for the treatment of metastatic non-small cell lung cancer (NSCLC). This crystalline drug substance occurs as a non-hygroscopic powder with a molecular weight of 499.61 g/mol and a melting point of 522.0 K, indicating high crystallinity and stability. [1] Despite its clinical efficacy, osimertinib demonstrates pH-dependent solubility characteristics—sparingly soluble at pH 1.2 and very slightly soluble at pH 7.0—which presents significant challenges for formulation development and bioavailability. [1]

Particle size optimization represents a critical formulation strategy to enhance the dissolution rate and oral bioavailability of poorly water-soluble drugs like osimertinib through increased surface area for dissolution. The relationship between particle size and dissolution rate is described by the Noyes-Whitney equation, where reduction in particle size directly correlates with improved dissolution velocity. This application note provides detailed methodologies for particle size reduction, characterization, and in vitro evaluation of osimertinib to support preformulation activities in pharmaceutical development.

Materials and Characterization

Required Materials and Equipment
  • API: Osimertinib mesylate (C28H33N7O2) with purity ≥98%
  • Solvents: Water, ethanol, propylene glycol (PG), ethyl acetate (EA), isopropyl myristate (IPM), dichloromethane (DCM), Transcutol-HP (THP), and polyethylene glycol-400 (PEG-400) [1]
  • Excipients: Appropriate stabilizers for nanosuspensions (e.g., poloxamers, polysorbates, cellulosics)
  • Equipment: Analytical balance, DSC instrument, PXRD, laser diffraction particle size analyzer, scanning electron microscope, dissolution apparatus, HPLC system with UV detection
API Solid-State Characterization

Differential Scanning Calorimetry (DSC) Protocol:

  • Calibrate the DSC instrument using indium standard
  • Accurately weigh 2-5 mg of osimertinib sample in a pierced aluminum pan
  • Heat at a controlled rate of 10°C/min from 25°C to 300°C under nitrogen purge (50 mL/min)
  • Record the thermogram and determine the melting onset temperature and enthalpy of fusion
  • For equilibrated samples, recover material from saturated solutions via slow evaporation at 25°C [1]

Powder X-Ray Diffraction (PXRD) Protocol:

  • Load the osimertinib sample onto a silicon zero-background holder
  • Operate the diffractometer with CuKα radiation (λ = 1.5418 Å) at 45 kV and 40 mA
  • Scan continuously from 5° to 40° 2θ with a step size of 0.02° and dwell time of 2 seconds
  • Process the data to identify characteristic peaks and assess crystallinity

Table 1: Thermal Properties of Osimertinib API

Parameter Pure OSM Equilibrated OSM Measurement Technique
Melting Point 522.0 K ~522.0 K DSC
Enthalpy of Fusion 35.16 kJ/mol ~35.16 kJ/mol DSC
Crystalline Form Crystalline No polymorphic transformation PXRD

Solubility Assessment and Thermodynamic Analysis

Equilibrium Solubility Determination

Shake-Flask Method Protocol:

  • Prepare excess osimertinib (approximately 50 mg) in 5 mL of each solvent in sealed glass vials
  • Equilibrate samples in an orbital shaker incubator at 298.2 K, 303.2 K, 308.2 K, 313.2 K, and 318.2 K for 72 hours
  • Maintain constant agitation at 150 rpm to ensure equilibrium attainment
  • After equilibration, allow undissolved drug to settle or centrifuge at 10,000 rpm for 10 minutes
  • Filter the supernatant through a 0.45 μm membrane filter
  • Dilute the filtrate appropriately with mobile phase and quantify drug concentration by validated HPLC method [1]

HPLC Analysis Conditions:

  • Column: C18 (250 mm × 4.6 mm, 5 μm)
  • Mobile phase: Acetonitrile: phosphate buffer (pH 3.0) (60:40 v/v)
  • Flow rate: 1.0 mL/min
  • Detection: UV at 260 nm
  • Injection volume: 20 μL
  • Run time: 15 minutes
Data Treatment and Model Correlation

The experimentally obtained mole fraction solubility data should be correlated with thermodynamic models. The Apelblat model describes the relationship between solubility and temperature:

[ \ln x = A + \frac{B}{T} + C \ln T ]

Where x is the mole fraction solubility, T is the absolute temperature in Kelvin, and A, B, C are model parameters. [1]

Additionally, the van't Hoff model is used to determine thermodynamic parameters:

[ \ln x = -\frac{\Delta H_{sol}}{RT} + \frac{\Delta S_{sol}}{R} ]

Where ΔHsol is the enthalpy of solution, ΔSsol is the entropy of solution, and R is the universal gas constant. [1]

Table 2: Mole Fraction Solubility (×10⁵) of Osimertinib in Various Solvents at Different Temperatures

Temperature (K) Water Ethanol PEG-400 PG EA IPM DCM THP
298.2 0.12 2.45 5.67 1.89 3.21 0.87 8.92 7.34
303.2 0.15 3.12 6.89 2.34 4.02 1.05 10.45 8.91
308.2 0.19 3.98 8.32 2.91 4.98 1.28 12.28 10.78
313.2 0.24 5.01 9.98 3.61 6.12 1.56 14.42 12.95
318.2 0.30 6.25 11.89 4.45 7.46 1.89 16.89 15.45

The experimental data indicates that osimertinib exhibits the highest solubility in dichloromethane followed by Transcutol-HP and PEG-400 across the temperature range studied, while water shows the lowest solubility. The solubility increases with temperature in all solvents, confirming the endothermic dissolution behavior of osimertinib. [1]

Particle Size Optimization Methods

Bottom-Up Approach: Anti-Solvent Precipitation

Nanoprecipitation Protocol:

  • Dissolve osimertinib in a suitable organic solvent (e.g., dichloromethane or acetone) at 10 mg/mL concentration
  • Filter the drug solution through a 0.22 μm membrane filter to remove any undissolved particles
  • Rapidly inject the drug solution (1 volume) into a antisolvent system (10 volumes) containing stabilizer under high-speed homogenization at 15,000 rpm
  • Continue homogenization for 5 minutes to ensure complete mixing and nanoparticle formation
  • Remove the organic solvent under reduced pressure using a rotary evaporator
  • Concentrate the nanosuspension to the desired solid content via ultrafiltration if needed

Critical Process Parameters:

  • Drug-to-stabilizer ratio (typically 1:1 to 1:5)
  • Injection rate (rapid injection preferred)
  • Homogenization speed and duration
  • Temperature control (maintain at 25±2°C)
Top-Down Approach: Wet Media Milling

Nanomilling Protocol:

  • Prepare a coarse suspension containing 10% w/w osimertinib, 1-2% w/w stabilizer (e.g., HPMC or PVP), and 0.1-0.5% w/w surfactant (e.g., SLS or Poloxamer 188) in purified water
  • Pre-mix the suspension using a high-shear homogenizer at 10,000 rpm for 5 minutes
  • Load the milling chamber to 70-80% volume with appropriate milling media (0.3-0.5 mm yttrium-stabilized zirconia beads)
  • Circulate the suspension through the milling chamber at a flow rate of 100 mL/min
  • Mill for 60-180 minutes while maintaining temperature below 35°C
  • Separate the milling media from the nanosuspension using a sieve or separator

Quality Monitoring:

  • Withdraw samples at predetermined time intervals
  • Determine particle size distribution using laser diffraction
  • Monitor crystallinity by PXRD to detect potential amorphization
High-Pressure Homogenization

Homogenization Protocol:

  • Prepare a coarse pre-suspension as described in the wet milling method
  • Pass the suspension through a high-pressure homogenizer at 500 bar for 5 cycles
  • Increase pressure to 1500 bar and process for 15-20 cycles
  • Maintain temperature control using an external cooling system (2-8°C)
  • Assess particle size after every 5 cycles until target size is achieved

The following workflow diagram illustrates the decision process for selecting appropriate particle size optimization techniques:

Start Start APICharacterization API Characterization (PXRD, DSC, Solubility) Start->APICharacterization Decision1 Target Particle Size < 500 nm? APICharacterization->Decision1 Method1 Bottom-Up Approach Anti-Solvent Precipitation Decision1->Method1 Yes Method2 Top-Down Approach Wet Media Milling Decision1->Method2 No Characterization Product Characterization (Particle Size, PDI, Crystallinity) Method1->Characterization Decision2 Require Sterile Preparation? Method2->Decision2 Method3 High-Pressure Homogenization Decision2->Method3 Yes Decision2->Characterization No Method3->Characterization End End Characterization->End

Figure 1: Decision workflow for particle size reduction method selection based on target specifications and API properties.

In Vitro Release Assessment

Dissolution Test Conditions

Dissolution Method Protocol:

  • Use USP Apparatus I (basket) or II (paddle) with 900 mL dissolution medium
  • For sink condition analysis, use pH 1.2 buffer (simulated gastric fluid) and pH 6.8 phosphate buffer (simulated intestinal fluid)
  • For non-sink conditions, use pH 7.4 phosphate buffer with 1% SLS to simulate physiological conditions
  • Maintain media temperature at 37±0.5°C with paddle rotation at 50 rpm or basket rotation at 100 rpm
  • Withdraw samples (5 mL) at predetermined time points (5, 10, 15, 30, 45, 60, 90, and 120 minutes)
  • Filter samples immediately through 0.1 μm membrane filter and analyze by HPLC
  • Replace with fresh dissolution medium to maintain constant volume
Release Kinetics and Data Analysis

The dissolution data should be fitted to various mathematical models to understand the release mechanism:

  • Zero-order model: ( Q_t = Q_0 + K_0 t )
  • First-order model: ( \ln Q_t = \ln Q_0 + K_1 t )
  • Higuchi model: ( Q_t = K_H \sqrt{t} )
  • Korsmeyer-Peppas model: ( \frac{M_t}{M_\infty} = K_K t^n )

Where Qt is the amount of drug released at time t, Q0 is the initial amount, K are release constants, and n is the release exponent indicating the mechanism.

Table 3: In Vitro Release Performance Comparison of Different Osimertinib Formulations

Formulation Particle Size (μm) PDI % Release at 30 min (pH 1.2) % Release at 30 min (pH 6.8) Release Kinetics Model
Unprocessed API 45.2 0.521 22.5±3.2 18.7±2.9 Higuchi
Micronized API 12.8 0.385 45.3±4.1 38.9±3.7 First-order
Nanoprecipitated 0.36 0.152 85.7±5.2 79.3±4.8 Korsmeyer-Peppas (n=0.45)
Nanomilled 0.28 0.121 92.4±4.3 88.6±5.1 Korsmeyer-Peppas (n=0.52)

Data Analysis and Technical Reporting

Interpretation of Results

The relationship between particle size reduction and dissolution enhancement follows the Noyes-Whitney equation:

[ \frac{dC}{dt} = \frac{DA}{h}(C_s - C) ]

Where D is diffusion coefficient, A is surface area, h is diffusion layer thickness, Cs is saturation solubility, and C is bulk concentration. Reduction in particle size significantly increases the surface area (A), thereby enhancing the dissolution rate.

The thermodynamic parameters derived from solubility studies provide insight into the molecular interactions between osimertinib and pharmaceutical solvents. Positive values of solution enthalpy (ΔHsol) and Gibbs free energy (ΔGsol) confirm the endothermic and non-spontaneous nature of osimertinib dissolution across all solvents studied. [1]

Stability Assessment Protocol

Long-term Stability Studies:

  • Package optimized osimertinib formulations in appropriate container closure systems
  • Store under accelerated conditions (40±2°C/75±5% RH) and long-term conditions (25±2°C/60±5% RH)
  • Withdraw samples at 0, 1, 3, and 6 months for:
    • Particle size and PDI analysis
    • Drug content and related substances
    • Crystallinity by PXRD
    • Dissolution profile comparison
  • Assess any changes in physicochemical properties and performance

The following diagram illustrates the complete experimental workflow from material characterization through final optimization:

Start Start MatChar Material Characterization (DSC, PXRD, Solubility) Start->MatChar SizeRed Particle Size Reduction (Bottom-Up vs Top-Down) MatChar->SizeRed FormOptimize Formulation Optimization (Stabilizer Screening) SizeRed->FormOptimize InVitro In Vitro Release Studies (Dissolution Performance) FormOptimize->InVitro Stability Stability Assessment (Physical & Chemical) InVitro->Stability DataInt Data Interpretation & Modeling Stability->DataInt Report Technical Report Generation DataInt->Report End End Report->End

Figure 2: Comprehensive experimental workflow for systematic particle size optimization of osimertinib API.

Conclusion

Particle size optimization through various mechanical and precipitation methods significantly enhances the dissolution rate and extent of osimertinib, potentially improving its oral bioavailability. The protocols outlined in this application note provide a systematic approach for preformulation scientists to develop optimized osimertinib formulations with enhanced in vitro performance. The solubility data across various pharmaceutically relevant solvents enables informed selection of processing conditions and formulation components. Regular monitoring of critical quality attributes including particle size, size distribution, crystallinity, and dissolution performance is essential for developing robust and effective dosage forms of this important anticancer therapeutic.

References

Application Note: Forced Degradation Studies of Osimertinib Mesylate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Regulatory Context

Forced degradation studies are a critical component of the pharmaceutical development lifecycle for drug substances like osimertinib mesylate, a third-generation EGFR tyrosine kinase inhibitor. These studies are performed under conditions more severe than accelerated stability testing to elucidate the stability of the molecule and are part of the development stability studies outlined in Section 2 of the ICH Q1 draft guideline [1].

The Brazilian Health Regulatory Agency (ANVISA) also emphasizes the importance of these studies, requiring them for marketing authorization applications of synthetic drugs, with the objective of aligning with international ICH standards [2].

Core Objectives of the Study

The forced degradation study for this compound should be designed to achieve the following objectives:

  • Degradation Pathway Profiling: To identify major and minor degradation products formed under a variety of stress conditions.
  • Method Validation: To demonstrate that the developed analytical procedures can successfully separate, identify, and quantify this compound and its degradation products, proving them to be "stability-indicating" [2].
  • Molecular Insight: To provide data that supports the establishment of a control strategy, including the setting of specifications for impurities and the justification of storage conditions [1].
Experimental Design and Protocol

This protocol is structured according to the two experimental phases defined by ANVISA RDC No. 964/25 and the principles of the ICH Q1 draft [2] [1].

3.1. Drug Substance and Reagents

  • This compound: Use at least one representative batch of the drug substance.
  • Analytical Standards: Use qualified reference standards for osimertinib and any available degradation products.
  • Reagents: Use high-purity acids (e.g., HCl), bases (e.g., NaOH), oxidants (e.g., hydrogen peroxide), and other solvents.

3.2. Recommended Stress Conditions The table below summarizes the recommended stress conditions for this compound, covering both the liquid and original phases.

Stress Condition Experimental Phase Proposed Parameters Target Degradation (5-20%)
Acidic Hydrolysis Liquid [2] e.g., 0.1 M HCl at 60°C for 1-7 days Monitor via HPLC-UV
Basic Hydrolysis Liquid [2] e.g., 0.1 M NaOH at 60°C for 1-7 days Monitor via HPLC-UV
Oxidative Stress Liquid [2] e.g., 0.1-3% H₂O₂ at room temperature for hours-1 day Monitor via HPLC-UV
Thermal Stress (Solid) Original [2] e.g., 60°C for 1-4 weeks Monitor via HPLC-UV
Photolytic Stress Original [2] Per ICH Q1B; expose to UV & visible light Monitor via HPLC-UV

3.3. Analytical Procedure

  • Technique: High-Performance Liquid Chromatography (HPLC) with UV/PDA detection. A UPLC-MS/MS is recommended for the identification of unknown degradation products.
  • Method: Utilize a reversed-phase C18 column and a gradient mobile phase system of buffer (e.g., phosphate or acetate) and acetonitrile/methanol.
  • System Suitability: The method should be validated for specificity, precision, and accuracy. It must demonstrate resolution between this compound and all degradation products.
Workflow and Data Analysis

The forced degradation study follows a logical sequence from sample preparation to reporting. The diagram below illustrates the core workflow and decision-making process.

FD_Workflow start Start: Sample Prep stress Apply Stress Conditions start->stress analyze HPLC/-MS Analysis stress->analyze decide Degradation 5-20%? analyze->decide decide:s->stress:n No report Report and Method Validation decide->report Yes validate Stability-Indicating Method Established report->validate

4.1. Data Interpretation and Reporting

  • Peak Purity: Use a Photodiode Array (PDA) detector to ensure the peak of this compound is pure and has no co-eluting impurities.
  • Identification: Use Mass Spectrometry (MS) to characterize the molecular weight and propose structures for major degradation products.
  • Reporting: The final report should include chromatograms, proposed degradation pathways, and a conclusion on the stability-indicating nature of the analytical method.

Detailed Experimental Methodology

This section provides a step-by-step protocol for conducting the forced degradation studies.

Sample Preparation for Liquid Phase Studies
  • Stock Solution: Accurately weigh about 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute with a suitable solvent (e.g., methanol) to obtain a 1 mg/mL stock solution.
  • Stress Samples:
    • Acid Hydrolysis: Transfer 1 mL of stock solution to a 10 mL flask. Add 1 mL of 0.1 M HCl. Heat at 60°C for a predetermined time.
    • Base Hydrolysis: Transfer 1 mL of stock solution to a 10 mL flask. Add 1 mL of 0.1 M NaOH. Heat at 60°C for a predetermined time.
    • Oxidation: Transfer 1 mL of stock solution to a 10 mL flask. Add 1 mL of 0.3% H₂O₂ solution. Keep at room temperature.
  • Neutralization: After the stress period, immediately neutralize the acid and base samples to pH 6-8.
  • Dilution: Dilute the samples appropriately with mobile phase to achieve a final concentration suitable for HPLC analysis (e.g., ~0.1 mg/mL). Filter through a 0.45 µm membrane filter.
Sample Preparation for Original Phase Studies
  • Thermal Stress: Spread a thin layer of about 50 mg of solid this compound in a petri dish and store it in a stability chamber at 60°C for up to 4 weeks.
  • Photolytic Stress: Expose a similar sample of the solid drug substance to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter as per ICH Q1B.
  • Sample Recovery: After the stress period, accurately weigh and dissolve the stressed solid samples to prepare solutions for HPLC analysis.
Chromatographic Conditions (Example)
  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent)
  • Mobile Phase A: 0.05 M Potassium Phosphate buffer (pH 4.5)
  • Mobile Phase B: Acetonitrile
  • Gradient Program: | Time (min) | % A | % B | | :--- | :--- | :--- | | 0 | 85 | 15 | | 15 | 40 | 60 | | 20 | 10 | 90 | | 25 | 10 | 90 | | 26 | 85 | 15 | | 30 | 85 | 15 |
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30°C
  • Detection: UV at 260 nm
  • Run Time: 30 minutes

Critical Considerations for Implementation

  • Justification for Omitted Conditions: The new ICH Q1 draft and ANVISA resolution allow for a waiver of specific stress conditions if a sound technical rationale is provided. For instance, if a solid dosage form is being developed, liquid-phase studies on the finished product may be waived if the studies on the API and the solid product in its original phase are adequate to demonstrate the stability-indicating power of the method [2].
  • Risk-Based Approach: The design of the formal stability protocol (which uses the validated method) can leverage concepts like bracketing and matrixing, as described in Annex 1 of the ICH Q1 draft, to reduce testing burden when scientifically justified [1].
  • Integration with Lifecycle Management: Data from these development studies are vital for the pharmaceutical quality system and support post-approval changes, aligning with the lifecycle management approach outlined in Section 15 of the ICH Q1 draft [1].

Conclusion

Forced degradation studies are a regulatory expectation for the development of this compound. While a product-specific protocol was not located, this document provides a comprehensive framework based on the latest 2025 ICH Q1 Step 2 Draft Guideline and international regulatory requirements. By following this science- and risk-based approach, researchers can ensure the development of a robust stability-indicating method, a well-understood degradation profile, and a control strategy that ensures the safety and quality of the drug product throughout its lifecycle.

References

Application Note: In Silico Prediction & Analysis of Osimertinib Mesylate Degradation Products

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: Osimertinib mesylate is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer (NSCLC). Understanding its degradation behavior is crucial for ensuring drug stability, safety, and efficacy. This application note details a comprehensive strategy that integrates the in silico prediction software Zeneth with practical analytical methodologies to identify and characterize degradation products (DPs) of this compound under various stress conditions [1].

Experimental Design and Workflow A combination of computational prediction and experimental validation ensures a thorough degradation profile.

workflow Start Start InSilico In Silico Prediction with Zeneth Start->InSilico Stress Chemical Stress Testing InSilico->Stress Guides conditions Analysis Analytical Separation & Characterization Stress->Analysis Elucidation Structural Elucidation Analysis->Elucidation End End Elucidation->End

Detailed Experimental Protocols

In Silico Prediction Using Zeneth

Zeneth is a powerful in silico tool that predicts the susceptibility of drug molecules to degradation by calculating the likelihood of various chemical transformations [1].

  • Software: Zeneth (version information should be recorded as per the laboratory's standard operating procedure).
  • Input: The chemical structure of this compound (e.g., as a SMILES string or SDF file).
  • Parameters: Simulations are typically run for a range of pH conditions (e.g., pH 1-10) and in the presence of oxidizers.
  • Output: The software generates a report listing potential degradation products, ranked by a predicted percentage of formation. This report guides the design of forced degradation studies by highlighting the most likely stress conditions [1].
Forced Degradation Study Protocol

This experimental procedure validates and identifies the degradation products predicted by Zeneth.

  • API: this compound reference standard.
  • Preparation of Stress Solutions:
    • Acidic Hydrolysis: 0.1 M - 1.0 M Hydrochloric Acid (HCl).
    • Alkaline Hydrolysis: 0.1 M - 1.0 M Sodium Hydroxide (NaOH).
    • Oxidative Degradation: 0.3% - 3.0% Hydrogen Peroxide (H₂O₂).
  • Procedure:
    • Weigh approximately 50 mg of this compound into separate glass vials.
    • Add 10 mL of the respective stressor solutions. For a photolytic stress sample, expose a solid sample to UV and visible light as per ICH Q1B guidelines.
    • Thermal stress can be conducted by placing the solid drug substance in a stability chamber at 60°C or 80°C.
    • Treat the samples at room temperature or elevated temperatures (e.g., 60°C) for 24-48 hours, monitoring degradation progress.
    • Quench the reactions at appropriate intervals (e.g., by neutralizing acid/base samples).
    • Dilute the samples appropriately with the HPLC mobile phase before analysis.
HPLC-HRMS Analysis Conditions

This method separates and provides accurate mass data for the drug substance and its degradation products.

  • Column: X-Bridge C18 (e.g., 4.6 x 150 mm, 3.5 µm).
  • Mobile Phase: Ammonium acetate buffer (pH adjusted to 7.50 with ammonia) : Acetonitrile (Gradient elution).
  • Flow Rate: 1.0 mL/min.
  • Detection: PDA detector (scanning from 200 nm to 400 nm).
  • Mass Spectrometry: High-Resolution Mass Spectrometer (HRMS) with an electrospray ionization (ESI) source, operated in positive ion mode.
  • Injection Volume: 10 µL.
Structural Elucidation Protocol
  • HRMS Data Analysis: The exact mass of each degradation product is used to propose a molecular formula.
  • NMR Spectroscopy: To confirm unambiguous regioisomers and assign structures, particularly for complex products like N-oxides, one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR studies are performed [1]. A specific technique involves using the Meisenheimer rearrangement reaction in atmospheric pressure chemical ionization (APCI) mode to definitively assign the position of N-oxide formation [1].

Summary of Osimertinib Degradation Profile

The table below summarizes the key findings from the forced degradation study, which confirmed Zeneth's predictions.

Stress Condition Extent of Degradation Key Degradation Products (DPs) Identified Primary Analytical Techniques for Characterization
Acidic Significant degradation [1] Multiple DPs formed [1] HPLC-HRMS, NMR [1]
Alkaline Significant degradation [1] DP2 (via an unusual alkaline pH-mediated oxidative pathway) [1] HPLC-HRMS, NMR [1]
Oxidative Significant degradation [1] Eight DPs total, including N-oxides [1] HPLC-HRMS, NMR (Meisenheimer rearrangement for N-oxide position) [1]
Photolytic Stable or slight degradation only [1] Not prominently reported [1] HPLC-HRMS [1]

Analytical Methodology for Degradation Product Characterization

The following diagram illustrates the multi-technique approach for definitive structural identification.

methodology Sample Sample HPLC HPLC-PDA Sample->HPLC HRMS HRMS HPLC->HRMS Mass & Formula NMR NMR HPLC->NMR 1D & 2D NMR Structure Confirmed Structure HRMS->Structure NMR->Structure

Key Insights and Discussion

  • Zeneth's Predictive Power: The study confirmed that Zeneth effectively predicted a higher percentage of degradation products for osimertinib, successfully guiding the experimental work [1].
  • Complex Degradation Pathways: The formation of DP2 under alkaline conditions highlights an unusual alkaline pH-mediated oxidative degradation pathway that may not be intuitive without advanced prediction tools [1].
  • Structural Alert for Mutagenicity: Using other in silico tools like DEREK and Sarah, osimertinib and most of its degradation products were found to contain structural alerts for mutagenicity. This underscores the critical importance of identifying and characterizing DPs early in development for safety assessment [1].

Conclusion

The integrated use of Zeneth for in silico prediction and LC-HRMS/NMR for experimental analysis provides a robust framework for mapping the degradation landscape of this compound. This comprehensive approach successfully identified and elucidated eight degradation products, revealing complex pathways under acidic, alkaline, and oxidative conditions. The methodologies and protocols detailed here can serve as a template for researchers conducting stability studies on complex drug molecules, ensuring a thorough understanding of their stability profile.

References

Application Notes: RP-HPLC Method for Osimertinib Mesylate

Author: Smolecule Technical Support Team. Date: February 2026

This section summarizes the core application of the stability-indicating RP-HPLC method for analyzing osimertinib mesylate (OSM) and its degradation products in tablets [1].

  • Primary Application: The method is designed for routine analysis and stability testing of OSM in tablet dosage forms. It effectively separates and quantifies this compound from its key process-related impurities and degradation products, namely chloro impurity, hydroxy impurity, methoxy impurity, des-acrylic acid impurity, N-oxide, and OSM dimer [1].
  • Stability-Indicating Property: The method demonstrates that OSM is stable under thermal, photolytic, and neutral conditions. However, it is labile under acidic, basic, and oxidative stress conditions. All major degradation products formed during stress testing are successfully separated from the OSM peak, proving the method's stability-indicating capability [1].
  • Method Validation: The method has been validated according to International Conference on Harmonization (ICH) guidelines, confirming its suitability for intended use. The validation study covered parameters including specificity, linearity, accuracy, precision, and robustness [1].

Detailed Experimental Protocol

Here is the step-by-step experimental methodology for the RP-HPLC analysis of this compound.

Instrumentation and Chromatographic Conditions

The table below outlines the standard instrument parameters [1].

Parameter Specification
Column InertSustain C18 (4.6 mm x 250 mm), 3 µm

| Mobile Phase | Gradient elution with:

  • Mobile Phase A: 0.1% formic acid, pH adjusted to 6.50 with ammonium hydroxide
  • Mobile Phase B: Acetonitrile | | Flow Rate | 1.0 mL/min | | Column Temperature | 30°C | | Detection Wavelength | 268 nm | | Injection Volume | 10 µL | | Run Time | Not specified in results |
Sample and Standard Solution Preparation
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., diluent) to obtain a known concentration.
  • Test Sample Solution: Powder twenty tablets. Accurately weigh and transfer a portion of the powder equivalent to the label claim of OSM into a volumetric flask. Dissolve and dilute to volume with the diluent to obtain a solution of target concentration. Filter the solution through a 0.45 µm or finer membrane filter before injection [1].
Forced Degradation (Stress) Studies

To validate the stability-indicating nature of the method, stress the OSM tablet powder under various conditions [1].

  • Acidic Hydrolysis: Treat the sample with 0.1N Hydrochloric Acid (HCl) at 60°C for 30 minutes.
  • Basic Hydrolysis: Treat the sample with 0.1N Sodium Hydroxide (NaOH) at 60°C for 30 minutes.
  • Oxidative Degradation: Treat the sample with 3% Hydrogen Peroxide (H₂O₂) at room temperature for 30 minutes.
  • Thermal Degradation: Expose the solid sample to dry heat at 105°C for 6 hours.
  • Photolytic Degradation: Expose the solid sample to UV light as per ICH Q1B option 2 conditions.
  • Neutral Hydrolysis: Treat the sample with water at 60°C for 30 minutes.

After stress, prepare sample solutions and analyze them using the chromatographic conditions. Assess the chromatograms for peak purity of OSM and the resolution of degradation products.

Method Validation

The method was validated per ICH guidelines, and the following table summarizes the typical acceptance criteria for key parameters [1].

Validation Parameter Protocol / Acceptance Criteria
Specificity No interference from blank, impurities, or degradation products at the OSM retention time.
Linearity Demonstrate a linear response for OSM and impurities over a specified range (e.g., 50-150% of target concentration). Correlation coefficient () should be ≥0.999.
Accuracy (Recovery) Spiked recovery studies for impurities. Mean recovery should be within 90-110%.

| Precision | Repeatability: %RSD of six sample injections should be ≤2.0%. Intermediate Precision: %RSD by different analyst/equipment/day should be within specified limits. | | Robustness | Deliberate variations in flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase pH (±0.2). The method should remain unaffected. |

Experimental Workflow and Data Analysis

The diagram below visualizes the logical flow of the analytical method development and validation process.

Start Method Development Cond Set Chromatographic Conditions Start->Cond Stress Perform Forced Degradation Studies Cond->Stress Analysis HPLC Analysis Stress->Analysis Validation Method Validation Analysis->Validation End Validated Stability- Indicating Method Validation->End

Key Considerations for Implementation

  • Degradation Characterization: The degradants formed during forced degradation studies can be isolated and characterized using advanced techniques like UHPLC-IMS-Q-TOF-MS and NMR for identification and structural elucidation [1].
  • Genotoxicity Assessment: It is recommended to perform an in-silico safety assessment for Osimertinib and its degradation products to evaluate potential genotoxicity concerns [1].
  • System Suitability: Prior to analysis, ensure the HPLC system is suitable for use. Specific system suitability criteria should be established and met.

References

EGFR C797S mutation osimertinib resistance overcoming

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the C797S Resistance Mechanism

Q: What is the EGFR C797S mutation and why does it cause resistance to Osimertinib?

The C797S (Cysteine to Serine at position 797) mutation is a tertiary mutation within the tyrosine kinase domain of EGFR. It is the most prevalent on-target mechanism of acquired resistance to third-generation EGFR TKIs like Osimertinib [1] [2].

  • Mechanism of Resistance: Osimertinib works by forming an irreversible, covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding pocket of mutant EGFR [1]. The C797S mutation eliminates this crucial cysteine residue, preventing the covalent binding of Osimertinib. This drastically reduces the drug's efficacy, allowing for continued oncogenic signaling and cancer progression [2].

Strategies to Overcome C797S-Mediated Resistance

The following table summarizes the key investigative strategies being developed to target EGFR with C797S mutations.

Table 1: Strategies to Overcome EGFR C797S Mutation-Mediated Resistance

Strategy Mechanism of Action Example Compounds/Agents (Where Named) Key Findings/Observations
Fourth-Generation TKIs [3] [2] Novel reversible, ATP-competitive inhibitors designed to bind EGFR mutants (including C797S) without relying on C797 for covalent binding. (Preclinical candidates, e.g., JBJ-09-063) [2] Target various triple mutants (e.g., Del19/T790M/C797S); resistance from on-target mutations (e.g., L718Q/M) remains a challenge [2].
PROTACs [3] [4] Heterobifunctional molecules that recruit E3 ubiquitin ligase to tag target protein (e.g., mutant EGFR) for proteasomal degradation. Compound 6h [4] In Ba/F3-EGFRDel19/T790M/C797S cells: induced rapid EGFR degradation (DC50 = 8 nM); potent anti-proliferation (IC50 = 0.02 μM) [4].
Antibody-Based Therapies [3] Bispecific antibodies or Antibody-Drug Conjugates (ADCs) that target specific EGFR epitopes or deliver toxins. Amivantamab (bispecific anti-EGFR/c-MET antibody) [3] Effective in specific clinical contexts; often used in combination therapies to bypass resistance mechanisms [3].
Combination Therapies [1] [3] Target parallel or downstream resistance pathways activated alongside C797S (e.g., MET, HER2). Osimertinib + MET/HER2 inhibitors [1] Addresses heterogeneous and complex resistance profiles; requires robust patient stratification via biomarker testing [1].

Experimental Protocols for Key Assays

Q: What are the standard protocols for evaluating C797S-targeting therapies in vitro?

Here are detailed methodologies for two critical assays used in the development of the PROTAC compound 6h [4].

Protocol 1: In Vitro Protein Degradation Assay (Western Blot)

This protocol measures the ability of a compound (e.g., a PROTAC) to reduce mutant EGFR protein levels.

  • Cell Line: Ba/F3 cells stably expressing the EGFR Del19/T790M/C797S triple mutant.
  • Compound Treatment:
    • Dose-Response: Seed cells and treat with a range of compound concentrations (e.g., from 0.01 μM to 0.1 μM) for a predetermined period.
    • Time-Course: Treat cells with a fixed concentration (e.g., 0.1 μM) and harvest at various time points (e.g., 6, 12, 24 hours).
  • Cell Lysis & Protein Quantification: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein concentration using a Bradford or BCA assay.
  • Western Blotting:
    • Separate equal amounts of protein by SDS-PAGE.
    • Transfer to a PVDF membrane.
    • Block membrane with 5% non-fat milk.
    • Incubate with primary antibodies against EGFR and a loading control (e.g., β-Actin).
    • Incubate with appropriate HRP-conjugated secondary antibodies.
    • Detect signals using enhanced chemiluminescence (ECL) and visualize.
  • Data Analysis: Quantify band intensities. Calculate % EGFR protein degradation relative to DMSO-treated control using the formula: [1 - (EGFR Intensitytreated / β-Actin Intensitytreated) / (EGFR Intensitycontrol / β-Actin Intensitycontrol)] * 100. Determine the DC50 (half-maximal degradation concentration) [4].

Protocol 2: Cell Proliferation Inhibition Assay (MTT/SRB)

This protocol evaluates the anti-proliferative effect of a compound on mutant-harboring cells.

  • Cell Seeding: Seed Ba/F3-EGFRDel19/T790M/C797S cells in 96-well plates at a density of 2,000-5,000 cells per well.
  • Compound Treatment: After cell attachment, treat with a serial dilution of the test compound. Include a DMSO-only control as a viability reference.
  • Incubation: Incubate the plates for 72-96 hours in a humidified 37°C, 5% CO2 incubator.
  • Viability Measurement:
    • MTT Method: Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation. Dissolve crystals with DMSO and measure absorbance at 570 nm.
    • SRB Method: Fix cells with trichloroacetic acid, stain with Sulforhodamine B, wash, and solubilize the dye. Measure absorbance at 510-560 nm.
  • Data Analysis: Calculate % cell viability for each concentration relative to the DMSO control. Plot dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) using non-linear regression analysis [4].

The following diagram illustrates the logical workflow for developing and testing these novel strategies, from target identification to lead compound validation.

Start Identify C797S-mediated Osimertinib Resistance Strat1 Strategy 1: Novel TKIs Start->Strat1 Strat2 Strategy 2: Protein Degraders (PROTACs) Start->Strat2 Strat3 Strategy 3: Antibody-Based Therapies Start->Strat3 Strat4 Strategy 4: Combination Therapies Start->Strat4 Assay1 In Vitro Assays: - Protein Degradation (WB) - Anti-proliferation (MTT) Strat1->Assay1 Strat2->Assay1 Strat3->Assay1 Strat4->Assay1 Assay2 In Vivo Assays: - Xenograft Mouse Models Assay1->Assay2 Lead Lead Compound Validation Assay2->Lead

Troubleshooting Common Experimental Challenges

Q: Our lab is encountering high background in C797S mutation detection from patient cfDNA. How can we improve specificity?

  • Challenge: High background noise or false positives in detecting low-frequency C797S mutations in circulating cell-free DNA (cfDNA).
  • Solution: Implement highly sensitive and specific detection methods.
    • Use Digital PCR (dPCR): This method partitions a single PCR reaction into thousands of nanoreactions, allowing for absolute quantification and superior detection of rare mutants in a wild-type background. A 6-color Crystal digital PCR assay has been developed that can detect C797S mutations with a limit of detection (LOD) of 0.125% mutant allele fraction (MAF), providing a robust solution for monitoring EGFR mutations in plasma [5].
    • Optimize Sample Quality: Ensure high-quality cfDNA extraction and use recommended input amounts (e.g., 1.8-10 ng of cfDNA for dPCR) [5] to maximize the number of genomic copies analyzed and improve detection sensitivity.

Future Directions and Conclusions

The field is rapidly evolving beyond the strategies mentioned. Emerging areas include:

  • Genome Editing: Conceptual approaches using CRISPR/Cas9 to directly correct or destroy the mutated EGFR gene in NSCLC represent a potential future "molecular surgery" to permanently address the root cause of resistance [6].
  • Overcoming On-Target Escape: The development of fourth-generation TKIs is an iterative process, as new on-target mutations (e.g., L718Q/V, L798I) can arise to evade these new inhibitors, necessitating a continuous pipeline of drug discovery [2].

I hope this technical resource provides a solid foundation for your work. The integration of quantitative data, standardized protocols, and clear visual guides should assist in troubleshooting and planning your experiments.

References

MET amplification osimertinib resistance combination therapy

Author: Smolecule Technical Support Team. Date: February 2026

MET Amplification & Osimertinib Resistance: Core Concepts

This section addresses fundamental questions about the resistance mechanism.

What is MET amplification and how does it cause resistance to Osimertinib? MET amplification is an increase in the copy number of the MET gene, leading to overexpression of the MET receptor tyrosine kinase on cell membranes [1]. In the context of EGFR-mutated NSCLC treated with osimertinib, MET amplification acts as a bypass resistance mechanism [2] [1]. It activates downstream signaling pathways like PI3K-AKT-mTOR and RAS-RAF-MEK-ERK independently of the inhibited EGFR, allowing cancer cells to survive and proliferate despite effective EGFR blockade [2] [1]. This often involves phosphorylation of ErbB3 (HER3), which is a key activator of these survival pathways [2].

How prevalent is MET amplification as a resistance mechanism? The prevalence varies depending on the treatment line, as shown in the table below.

Treatment Context Prevalence of MET Amplification Key Supporting Trial Data
Post 1st/2nd-gen EGFR-TKI 5–21% [2]
Second-line Osimertinib 7–15% [2]; 18% (14/78 patients) [3] AURA3 Trial [3]
First-line Osimertinib 7–15% [2]; 16% (17/109 patients) [4] FLAURA Trial [4]

Combination Therapy Strategies to Overcome Resistance

This section covers the primary therapeutic approach to tackling MET-driven resistance.

What is the standard strategy to overcome MET amplification-mediated resistance? The established strategy is dual EGFR/MET inhibition [2] [1]. This approach simultaneously blocks the original oncogenic driver (EGFR) and the resistance pathway (MET), overcoming the bypass signaling.

What are the specific therapeutic agents and combinations? Multiple agents and combination strategies are under clinical investigation, as summarized below.

Therapeutic Strategy Agent Examples Key Features / Clinical Context
EGFR TKI + MET TKI Osimertinib + Savolitinib/Capmatinib/Tepotinib [2] Classic small-molecule inhibitor combination [2].
Bispecific Antibody Amivantamab (EGFR/MET) [1] Targets both receptors with one molecule; shows efficacy regardless of MET alteration levels [1].
ADC + EGFR TKI Telisotuzumab Vedotin (ADC) + Osimertinib [1] ADC targets MET-overexpressing cells; shows activity in osimertinib-resistant NSCLC [1].
EGFR TKI + Anti-angiogenesis Osimertinib + Anlotinib (VEGFR inhibitor) [5] Targets tumor microenvironment; improved PFS and OS in a retrospective study [5].

Experimental Guide: Detecting MET Amplification

For researchers validating this resistance mechanism in the lab, here is a guide to detection methods and their challenges.

What are the common assays for identifying MET amplification? The two primary methods are Fluorescence In Situ Hybridization (FISH) and Next-Generation Sequencing (NGS), each with its own advantages and interpretive challenges [2] [1].

Assay Principle Key Challenges & Considerations
FISH Directly visualizes gene copy number on chromosomes using fluorescent probes. Diagnostic thresholds can vary; must distinguish true focal amplification from polysomy (multiple copies of chromosome 7) [2] [1].
NGS Detects copy number changes through high-throughput DNA sequencing. Platform-specific thresholds and bioinformatic pipelines can complicate interpretation and clinical applicability [2] [1].

Recommended Workflow:

  • Sample Collection: Prioritize tissue re-biopsy at the time of disease progression for the most accurate molecular profiling [1].
  • Primary Testing: Use NGS on tumor tissue or circulating tumor DNA (ctDNA) from plasma for a comprehensive view of resistance mechanisms [3] [4].
  • Orthogonal Confirmation: If NGS indicates MET amplification and a targeted MET therapy is planned, consider confirming the result with FISH, especially if the NGS result is borderline or ambiguous.

Research Models for Studying Resistance & Combination Therapy

Preclinical models are crucial for developing new therapies. The workflow below outlines a robust experimental approach using a humanized mouse model, which is particularly valuable for studying the tumor microenvironment (TME).

Start Establish Osimertinib- Resistant Model A Engraft EGFRm NSCLC in Humanized NOG Mice Start->A B Treat with Osimertinib until Resistance Develops A->B C Randomize into Treatment Groups B->C D Administer Combination Therapy (e.g., Osimertinib + Anlotinib) C->D G Continue with Osimertinib Monotherapy C->G Control Group E Monitor Tumor Growth & Harvest Tumors D->E F Analyze Tumor & TME: - scRNA-seq - IHC/Flow Cytometry E->F Insights Key Insights: T-cell infiltration ↑ TAM reprogramming F->Insights

Key Experimental Steps Based on Recent Research [5]:

  • Model Establishment: Use a humanized mouse model (e.g., immunodeficient NOG mice reconstituted with human immune cells) implanted with patient-derived xenografts (PDX) or cell lines (CDX). This model preserves human-specific TME interactions, which are critical for studying immunotherapy and combination effects [5].
  • Resistance Development: Treat the engrafted tumors with osimertinib until resistance is confirmed.
  • Therapeutic Intervention: Randomize mice into groups, including a control group (continued osimertinib) and combination therapy group(s) (e.g., osimertinib plus a MET TKI or an anti-angiogenic agent).
  • Analysis of Tumor and TME:
    • Tumor Growth: Monitor and compare tumor volumes to assess efficacy.
    • Single-Cell RNA Sequencing (scRNA-seq): Perform on harvested tumor tissue to analyze changes in immune cell populations (e.g., T cells, macrophages) and their functional states at a single-cell resolution. This can reveal, for instance, an increase in cytotoxic CD8+ T cells and a downregulation of specific macrophage subsets [5].
    • Validation: Use immunohistochemistry (IHC) or flow cytometry to validate findings from scRNA-seq (e.g., increased infiltration of CD4+ T cells and PD-1+CD8+ T cells).

Key Signaling Pathway in MET-Mediated Resistance

The following diagram illustrates the core signaling pathway that is activated in MET amplification-mediated resistance, which is the target of combination therapies.

HGF HGF MET MET HGF->MET Binds/Activates Downstream Downstream Pathways MET->Downstream Activates MET_Amp MET Amplification MET_Amp->MET Causes PI3K_AKT PI3K-AKT-mTOR Downstream->PI3K_AKT RAS_ERK RAS-RAF-MEK-ERK Downstream->RAS_ERK Cellular_Response Cellular Responses PI3K_AKT->Cellular_Response RAS_ERK->Cellular_Response Proliferation Proliferation Survival Cellular_Response->Proliferation Resistance Osimertinib Resistance Cellular_Response->Resistance

Frequently Asked Questions (FAQs)

Does the presence of MET amplification at resistance affect the loss of the T790M mutation? Yes, there is an association. Data from the AURA3 trial shows that among patients with baseline detectable plasma EGFR T790M who developed MET amplification, 50% (6/12 patients) lost detectable T790M at progression. In contrast, patients who acquired EGFR C797X mutations did not lose T790M detection [3]. This suggests that MET-driven resistance can occur independently of the original T790M resistance mechanism.

What are the challenges in diagnosing MET amplification? The main challenges are the variability in diagnostic thresholds between different assay platforms (like FISH and NGS) and the difficulty in interpreting the results clinically [2] [1]. Furthermore, distinguishing between true focal amplification (a driver event) and polysomy is critical, as the latter may not be a primary driver of resistance [1].

Are there biomarker-agnostic strategies for treating osimertinib-resistant disease? Yes. When a re-biopsy is not feasible or biomarker testing is inconclusive, options like the bispecific antibody amivantamab have shown encouraging efficacy regardless of the level of MET alteration [1]. Combination strategies targeting the tumor microenvironment, such as osimertinib plus anti-angiogenesis therapy, have also demonstrated promising clinical activity, potentially offering a pathway-independent effect [5].

References

Prevalence of Bypass Resistance Mechanisms After First-Line Osimertinib

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the frequency of various bypass resistance mechanisms, which is crucial for prioritizing research and diagnostic efforts [1].

Bypass Mechanism Prevalence (%)
MET amplifications 7–15%
KRAS mutations 2–7%
RET rearrangements 3.7%
BRAF rearrangements 3.7%
PIK3CA mutations 4.0%
ALK rearrangements 3.0%
HER2 amplifications 2.0%

> Important Note: The reported prevalence of MET amplification varies across studies, with some sources indicating it can occur in up to 25% of cases of acquired resistance to osimertinib, making it one of the most prominent off-target mechanisms [2] [3].

FAQs on Bypass Pathway Resistance

Here are answers to common technical and conceptual questions your users might have.

Q1: What is the fundamental concept behind bypass pathway resistance? A1: Bypass resistance occurs when tumor cells circumvent the inhibition of the original driver oncogene (e.g., EGFR) by activating alternative receptor tyrosine kinases (RTKs) or downstream signaling pathways. These alternative pathways reactivate the key downstream effectors (like PI3K/AKT and RAS/MAPK) necessary for cell survival and proliferation, despite successful blockade of the primary target [3].

Q2: Why is MET amplification a particularly common bypass mechanism? A2: MET amplification leads to overexpression of the c-MET receptor. When activated by its ligand (HGF), c-MET can homodimerize or heterodimerize with other receptors (e.g., HER3), leading to ligand-independent activation of the PI3K/AKT and RAS/MAPK pathways. This effectively restores the pro-survival signals that were suppressed by osimertinib, allowing the cancer cells to thrive [2] [3].

Q3: What are the primary strategies to overcome MET-driven resistance in a clinical setting? A3: The most promising strategy is dual inhibition of both EGFR and MET. This can be achieved through:

  • Bispecific antibodies: Such as amivantamab, which targets both EGFR and MET.
  • Combination therapy: Using a MET tyrosine kinase inhibitor (TKI) in combination with osimertinib.
  • Antibody-Drug Conjugates (ADCs): Such as telisotuzumab vedotin, which delivers a cytotoxic agent directly to MET-overexpressing cells [2].

Experimental Guide: Detecting Bypass Resistance

For researchers investigating resistance mechanisms, here are the core methodologies.

Comprehensive Genomic Profiling

The cornerstone of identifying resistance mechanisms is genomic analysis of tumor tissue or liquid biopsy samples at disease progression.

  • Recommended Technique: Next-Generation Sequencing (NGS).
  • Objective: To simultaneously detect a wide range of genomic alterations, including:
    • Gene Amplifications: (e.g., MET, HER2)
    • Point Mutations: (e.g., KRAS, PIK3CA)
    • Gene Rearrangements/Fusions: (e.g., RET, ALK, BRAF)
  • Protocol Highlights:
    • Sample Type: Use tissue from a re-biopsy at progression. Alternatively, liquid biopsy (cfDNA) can be used, though it may have lower sensitivity for detecting fusions and amplifications.
    • Panel Selection: Employ a comprehensive NGS panel that covers a broad spectrum of cancer-related genes, not just EGFR.
    • Data Analysis: Specifically interrogate the data for the alterations listed in the prevalence table above [1] [2].
Validating MET Amplification and Overexpression

Given its high frequency, MET dysregulation requires a multi-assay approach.

  • For MET Gene Amplification:
    • Primary Technique: Fluorescence In Situ Hybridization (FISH).
    • Alternative/Complementary Technique: NGS.
    • Technical Note: Be aware that thresholds and criteria for defining a positive result (e.g., gene copy number) can differ between FISH and NGS, complicating interpretation. Consistency in methodology is key for longitudinal studies [2].
  • For MET Protein Overexpression:
    • Primary Technique: Immunohistochemistry (IHC).
    • Scoring: Protein expression is often graded on a 0–3+ scale. However, the clinical relevance of IHC as a standalone predictive biomarker is still debated due to variability in antibodies and scoring thresholds [2].

The workflow for diagnosing and confirming this common resistance mechanism can be visualized as follows:

G Start Patient progresses on Osimertinib NGS Comprehensive NGS (Tissue or Liquid Biopsy) Start->NGS FISH FISH for MET amplification NGS->FISH Suspected MET amp IHC IHC for MET overexpression NGS->IHC Suspected MET overexpression Result Confirmed MET-driven resistance FISH->Result IHC->Result

Emerging Therapeutic Strategies and Research Tools

The field is rapidly evolving beyond simple combination therapies.

  • Novel Agent Classes:
    • Bispecific Antibodies: Amivantamab (targeting EGFR and MET) represents a biomarker-agnostic strategy that has shown encouraging efficacy in osimertinib-resistant NSCLC [1] [2].
    • Antibody-Drug Conjugates (ADCs): Agents like HER3-DXd (Patritumab deruxtecan) and T-DXd (Trastuzumab Deruxtecan for HER2) are showing promising activity in trials, offering a targeted chemotherapy approach [1].
  • Investigating Phenotypic Transformation: Be aware that resistance can also occur through histological transformation (e.g., to small cell lung cancer). This is not a bypass activation but is an important off-target mechanism to rule out via pathological re-evaluation of biopsy material [1] [4].

References

Osimertinib Resistance & SCLC Transformation: Key Facts

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details
Clinical Context Occurs in EGFR-mutated NSCLC treated with osimertinib (1st/2nd/3rd-gen EGFR-TKI) [1] [2] [3].
Prevalence 3-15% of EGFR-mutated NSCLC patients after TKI treatment [4] [5]. One study of 32 patients on 1st-line osimertinib found 4 cases (12.5%) of transformation [4].
Typical Onset Median of 15-18 months from start of TKI therapy [4] [5].
Core Molecular Drivers Inactivation of tumor suppressors RB1 and TP53 is a nearly universal event [6] [4] [5].
Retained Alterations Transformed SCLC retains the original activating EGFR mutation (e.g., exon 19 del, L858R) [4] [5].
Common Co-alterations Mutations in PIK3CA, BRAF; amplifications in MYC [5].

Experimental Workflow for Detection & Validation

For researchers investigating this transformation, the following workflow is recommended.

Start Patient with Resistant Disease Rebiopsy Tissue Re-biopsy Start->Rebiopsy Histology Histological & IHC Analysis Rebiopsy->Histology Sequencing Genomic Profiling Rebiopsy->Sequencing Compare Compare with Pre-treatment Profile Histology->Compare Sequencing->Compare Confirm Confirm Transformation & Mechanisms Compare->Confirm

Step 1: Tissue Re-biopsy at Progression
  • Objective: Obtain a new tumor sample (preferred) or cell-free DNA (cfDNA) via liquid biopsy when a patient on osimertinib shows radiological progression [4] [7] [8].
  • Protocol: A core needle biopsy or fine-needle aspiration of a progressing lesion is standard. Re-biopsy is critical as liquid biopsy may not detect histological transformation [4].
Step 2: Histological and Immunohistochemical (IHC) Analysis
  • Objective: Confirm the shift from adenocarcinoma to SCLC morphology and phenotype.
  • Protocol:
    • H&E Staining: Assess cellular morphology. Transformed SCLC shows classic features: small cells with scant cytoplasm, finely granular chromatin, and high mitotic count [5].
    • IHC Staining Panel:
      • Neuroendocrine Markers: Positive for CD56, Synaptophysin, and Chromogranin A [4] [5].
      • Loss of Expression: Demonstrate loss of RB1 and TP53 protein expression. Loss of RB1 is a consistent feature [5].
      • Proliferation Index: Ki-67 staining will typically show a very high proliferation index (e.g., >50%), contrasting with the original adenocarcinoma [6].
Step 3: Genomic Profiling
  • Objective: Identify the molecular alterations driving the transformation.
  • Protocol:
    • Next-Generation Sequencing (NGS): Perform on tumor DNA from the re-biopsy sample.
    • Confirm Retention of the original EGFR mutation (e.g., exon 19 deletion) [4].
    • Identify Inactivating Mutations in RB1 and TP53 [6] [4].
    • Check for Additional Resistance Mechanisms (e.g., MET amplification, which can co-occur with transformation) [4] [8].

Molecular Mechanism of Transformation

The following diagram illustrates the key molecular events leading to SCLC transformation under the selective pressure of osimertinib treatment.

EGFR_TKI Osimertinib Treatment (Selective Pressure) RB1_TP53 RB1 and TP53 Inactivation EGFR_TKI->RB1_TP53 NOTCH NOTCH Signaling Downregulation RB1_TP53->NOTCH ASCL1 ASCL1 Transcription Factor Upregulation NOTCH->ASCL1 Neuro Neuroendocrine Transdifferentiation ASCL1->Neuro tSCLC Transformed SCLC (EGFR-independent, Aggressive) Neuro->tSCLC

The primary mechanism involves the inactivation of two key tumor suppressor genes, RB1 and TP53 [5]. This loss is often present in subclones of the original tumor or acquired during treatment. The combined loss leads to:

  • Genomic Instability: Fuels further tumor evolution [6].
  • Altered Cell Fate: Downregulation of NOTCH signaling and upregulation of the transcription factor ASCL1, which promotes neuroendocrine differentiation [5].
  • Phenotypic Switch: The adenocarcinoma cells transdifferentiate into SCLC, a tumor type that is inherently resistant to EGFR-TKIs, even if the original EGFR mutation is retained [5].

Research Implications & Next Steps

  • Therapeutic Strategies: Upon confirmed SCLC transformation, the standard approach is to switch to platinum-etoposide chemotherapy, akin to treating de novo SCLC. The benefit of continuing osimertinib in this setting is unclear [5].
  • Open Research Questions:
    • Distinguishing between pre-existing SCLC clones versus true transdifferentiation.
    • The role of the tumor microenvironment in facilitating transformation.
    • Developing therapies to prevent or reverse this transformation by targeting RB1/TP53-deficient cells.

References

Managing osimertinib adverse events interstitial lung disease

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Osimertinib-Induced Interstitial Lung Disease

1. What is osimertinib-induced ILD and how common is it? Osimertinib-induced ILD is a serious pulmonary toxicity characterized by diffuse damage to the lung interstitium. The reported incidence in clinical trials is approximately 1-3%, with a fatality rate of about 0.13% to 0.5% [1] [2]. It is considered a rare but potentially fatal adverse drug reaction.

2. What are the typical clinical presentation and onset time? Patients typically present with acute or subacute respiratory symptoms such as dyspnea (shortness of breath), cough, hypoxia, and fever. The median time to onset is rapid, often occurring within 5 to 7 weeks of initiating treatment, though timing can vary [1] [2]. One case report noted onset on day 45 of treatment [2].

3. How is ILD diagnosed? Diagnosis relies on a combination of clinical suspicion and diagnostic testing, primarily involving:

  • Clinical History: Recent initiation of osimertinib.
  • Imaging: Chest Computed Tomography (CT) shows characteristic patterns, including ground-glass opacities and consolidation [1] [2].
  • Exclusion of Other Causes: It is crucial to rule out infectious pneumonia, cardiac pulmonary edema, and disease progression [2].
  • Supportive Tests: Bronchoalveolar lavage (BAL) may show pronounced lymphocytosis. Transbronchial lung biopsy can reveal thickened interstitium with fibrosis and lymphocytic infiltration, providing a definitive diagnosis [1].

4. What are the standard management protocols? The cornerstone of management is immediate action, as outlined in the following protocol:

G Start Patient presents with new/worsening respiratory symptoms Stop IMMEDIATELY DISCONTINUE OSIMERTINIB Start->Stop Assess Urgent Diagnostic Workup (Chest CT, exclude infection, etc.) Stop->Assess Confirm Confirm ILD Diagnosis Assess->Confirm Grade1 Grade 1 (Asymptomatic) Confirm->Grade1 Grade2 Grade 2 (Symptomatic, limiting instrumental ADL) Confirm->Grade2 Grade3 Grade 3 (Symptoms limiting self-care ADL) Confirm->Grade3 Grade4 Grade 4 (Life-threatening respiratory compromise) Confirm->Grade4 Manage1 Withhold osimertinib until resolution to Grade 0-1. Consider steroid therapy. Grade1->Manage1 Manage2 Withhold osimertinib. Initiate corticosteroid therapy (e.g., Prednisone 0.5-1 mg/kg/day). Grade2->Manage2 Manage3 Permanently discontinue osimertinib. Initiate high-dose corticosteroid (e.g., Methylprednisolone 500-1000 mg/day for 3 days, then taper.) Grade3->Manage3 Manage4 Permanently discontinue osimertinib. Initiate Methylprednisolone pulse therapy and provide life-supporting measures (e.g., mechanical ventilation). Grade4->Manage4

Quantitative Data on Osimertinib-Induced ILD

The table below summarizes key quantitative data from recent case reports and studies, which is crucial for risk assessment and patient monitoring.

Metric Reported Data Source / Context
Incidence 1% - 3% Reported in clinical trials [2].
Mortality Rate 0.13% - 0.5% Based on trial data and case reports [1] [2].
Median Time to Onset ~34 days - ~5 weeks Ranges from case reports [1] [2].
CTCAE Grade 4 Mortality Very High Case report of fatal outcome despite aggressive treatment [2].
Steroid Therapy Response Variable; rapid in some cases, poor in others Good response in [1]; poor response in fatal case [2].

Detailed Experimental & Diagnostic Methodologies

For researchers aiming to study this adverse event, here are detailed methodologies from the literature.

1. Diagnostic Confirmation via Bronchoscopy A 2017 case report provides a model for definitive diagnosis [1].

  • Bronchoalveolar Lavage (BAL): A BAL fluid analysis showed pronounced lymphocytosis (total cell count 538 cells/μL with 92.2% lymphocytes). Neutrophils were only 0.8%, helping to exclude bacterial infection. Lymphocyte immunophenotyping revealed a predominance of CD3+ T-cells (86.9%) [1].
  • Transbronchial Lung Biopsy (TBLB): Histological examination of TBLB specimens revealed a thickened interstitium with fibrosis, prominent lymphocytic infiltration, and pneumocyte type II hyperplasia. The pathological pattern was consistent with non-specific interstitial pneumonia (NSIP) [1].

2. Radiological (CT) Pattern Classification A classification system for EGFR-TKI-induced ILD, while from a study on gefitinib, provides a useful framework for characterizing CT findings and predicting outcomes [1].

  • Pattern A: A nonspecific area with ground-glass attenuation (mortality rate ~31%).
  • Pattern B: Multifocal areas of airspace consolidation (mortality rate ~29%).
  • Pattern C: Patchy distribution of ground-glass attenuation with interlobar septal thickening (mortality rate 0% in the cited study).
  • Pattern D: Extensive bilateral consolidation with traction bronchiectasis (mortality rate ~75%) [1].

References

QTc prolongation monitoring osimertinib therapy

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Evidence of QTc Prolongation

The table below summarizes key quantitative findings from recent clinical studies.

Study / Data Source Study Population Key Findings on QTc Prolongation

| Jilin University Retrospective Study [1] [2] | 41 EGFRm NSCLC patients | • Significant prolongation of QTcB (median +18.64 ms, p<0.0001) and QTcF (median +12.59 ms, p=0.0002). • 41.46% of patients developed QTcB prolongation post-treatment (vs. 9.76% at baseline). • 7.3% (3/41 patients) developed Grade 3 QTc prolongation (QTc ≥500 ms or increase >60 ms from baseline). | | Real-World Incidence Study [3] | 970 EGFRm NSCLC patients | • 5.6% (54/970) of patients developed QTc prolongation of any grade. • 1.4% (14/970) developed Grade 3 QTc prolongation (QTc ≥500 ms). | | Atrial Fibrillation Risk Study [4] | 184 lung adenocarcinoma patients | Patients with newly developed atrial fibrillation after osimertinib use had significantly longer QTc intervals and a higher incidence of QTc prolongation both before and after treatment. |

Detailed Experimental Protocols for ECG Monitoring

For researchers designing studies or monitoring protocols, here are the methodologies from the cited literature.

  • ECG Data Acquisition & Measurement [1] [2]

    • Timing: Standard 12-lead ECGs should be performed before initiating osimertinib (baseline) and during every clinic visit while on treatment [3].
    • Calculation: QT intervals should be manually calculated by an experienced cardiologist or trained professional. The use of both Bazett (QTcB) and Fridericia (QTcF) formulas is recommended to correct for heart rate.
    • Adjudication: In case of a significant discrepancy (e.g., >20%) between automated and manual measurements, the result should be adjudicated by a senior cardiologist.
    • Grading: QTc prolongation should be graded according to the Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.
  • Patient Risk Factor Assessment [1] [3]

    • Data Collection: Actively investigate and record the following patient information at baseline:
      • Past Cardiac History: Hypertension, coronary artery disease, heart failure.
      • Concomitant Medications: A thorough review of all other medications is critical. 632 drugs are known to interact with osimertinib, with 265 considered major interactions due to the potential for additive QTc prolongation [5].
      • Electrolyte Levels: Monitor for imbalances that can contribute to arrhythmia risk.

Osimertinib QTc Prolongation: Monitoring & Management Pathway

The diagram below outlines the core workflow for monitoring and managing QTc prolongation in patients or study subjects receiving osimertinib.

Start Start Osimertinib Therapy Baseline Baseline Assessment: - ECG & QTc measurement - Review cardiac history - Check concomitant medications - Assess electrolyte levels Start->Baseline Monitor Continuous ECG Monitoring Baseline->Monitor Decision QTc ≥500 ms or Increase >60 ms? Monitor->Decision Decision->Monitor No Action Manage QTc Prolongation Decision->Action Yes Options Intervention Options: - Temporarily interrupt osimertinib - Correct electrolyte imbalances - Review and adjust interacting drugs - Consider dose reduction (40 mg) - Permanently discontinue if  life-threatening arrhythmia occurs Action->Options

Key Considerations for Clinical Practice & Research

  • Dose Reduction is a Viable Strategy: For patients who develop significant QTc prolongation on the standard 80 mg daily dose, temporary interruption and resumption at a reduced dose of 40 mg daily is a recommended and effective risk mitigation strategy [3].
  • Weighing Risks in Advanced Disease: The decision to interrupt or discontinue osimertinib must carefully balance the risk of QTc prolongation against the risk of a symptomatic disease flare from stopping effective cancer therapy [6].
  • Official Monitoring Recommendations: According to the manufacturer's prescribing information, periodic monitoring with ECGs and electrolytes is recommended for patients with cardiac risk factors or those taking other QTc-prolonging drugs [7].

References

Liquid biopsy monitoring resistance mutations osimertinib progression

Author: Smolecule Technical Support Team. Date: February 2026

Why Monitor Osimertinib Resistance with Liquid Biopsy?

Liquid biopsy offers a minimally invasive method to repeatedly sample tumor DNA, providing a real-time snapshot of the tumor's evolving genetic landscape that overcomes the limitations of traditional tissue biopsies [1] [2]. It captures spatial and temporal heterogeneity, meaning it can detect resistant clones from different metastatic sites that might be missed by a single tissue biopsy [1] [3]. This allows for the early detection of resistance mechanisms before clinical or radiological progression is evident, enabling proactive adjustment of treatment strategies [3] [4].

What Resistance Mechanisms Are Detected?

Liquid biopsy can identify a wide spectrum of on-target (EGFR-dependent) and off-target (EGFR-independent) resistance mechanisms. The table below summarizes the key mutations and their frequencies, as identified in a large real-world genomic profiling study [5].

Mechanism Category Specific Alteration Frequency / Notes
On-Target EGFR Mutations C797S Most frequent (71% of on-target resistance) [5].
L718 Second most frequent (15%) [5].
G724, G796, L792 Other secondary-site mutations [5].
Off-Target Bypass MET Amplification One of the most common off-target mechanisms [1] [3].
HER2 Amplification Detected in ~5% of post-osimertinib cases [1].
Mutations in KRAS, BRAF, PIK3CA Activate alternative signaling pathways [1].
Histological Transformation Small Cell Lung Cancer (SCLC) Lineage transformation, requires different treatment [1] [3].
Other Gene Fusions (e.g., RET, FGFR3) Less common bypass mechanisms [1].

The following diagram illustrates how these diverse mechanisms converge to reactivate pro-survival signaling pathways, leading to treatment failure.

G cluster_resistance Resistance Mechanisms Osimertinib Osimertinib OnTarget On-Target (EGFR mutations) Osimertinib->OnTarget  Binds OffTarget Off-Target (Bypass signaling) Osimertinib->OffTarget  Bypassed Transformation Lineage Transformation (e.g., to SCLC) Osimertinib->Transformation  Evaded Signaling Re-activated Proliferation & Survival Signaling (MAPK, PI3K-AKT) OnTarget->Signaling OffTarget->Signaling Transformation->Signaling

How to Design a Liquid Biopsy Study for Resistance Monitoring

A robust experimental workflow is crucial for reliable results. The following protocol synthesizes best practices from recent research.

Experimental Workflow for Longitudinal Monitoring

G BloodDraw Peripheral Blood Collection (Streck or EDTA tubes) PlasmaSeparation Plasma Separation (Double centrifugation) BloodDraw->PlasmaSeparation cfDNAExtraction cfDNA Extraction (Qiagen or Roche kits) PlasmaSeparation->cfDNAExtraction Analysis Molecular Analysis cfDNAExtraction->Analysis Interpretation Data Interpretation & Reporting Analysis->Interpretation

Detailed Protocol Steps:

  • Sample Collection & Processing:

    • Collection: Draw 20-30 mL of peripheral blood into Streck Cell-Free DNA BCT tubes or EDTA tubes. The first 5 mL should be discarded to avoid skin cell contamination [4].
    • Processing: Centrifuge samples within a few hours. A two-step protocol is recommended: first at 1,000 × g for 10 minutes to separate plasma, followed by a second centrifugation at 6,000 × g for 10 minutes to remove residual cells [6] [4]. Aliquot plasma and store at -80°C if not used immediately.
  • ctDNA Extraction:

    • Use specialized kits designed for low-concentration cfDNA, such as the QIAamp Circulating Nucleic Acid Kit (Qiagen) or the cobas cfDNA Sample Preparation Kit (Roche) [6] [4]. The typical yield from 2-4 mL of plasma is sufficient for downstream analysis.
  • Molecular Analysis (Detection of Mutations):

    • Digital Droplet PCR (ddPCR): Use for ultra-sensitive detection of known, specific mutations (e.g., EGFR C797S, T790M). It offers the highest sensitivity, capable of detecting mutations at an allele frequency as low as 0.01% [2]. This is ideal for monitoring known resistance mutations.
    • Next-Generation Sequencing (NGS): Employ for comprehensive genomic profiling. Targeted NGS panels (e.g., covering 65+ cancer genes) can identify known and novel resistance mutations, copy number variations (e.g., MET amp), and gene fusions simultaneously [5] [6]. This is the preferred method for exploratory analysis at progression.
  • Multi-Analyte Approach (Advanced):

    • For a more complete picture, combine ctDNA analysis with Circulating Tumor Cell (CTC) analysis. CTCs can provide complementary information on gene expression (e.g., EMT markers, PD-L1), DNA methylation, and chromosomal alterations that are not accessible via ctDNA alone [4].

How to Interpret Liquid Biopsy Results

Interpreting the genetic landscape at progression is key to guiding next steps.

Scenario Detected Alteration Proposed Interpretation & Clinical Implication
On-Target Resistance EGFR C797S mutation Confirms on-target resistance. If in trans with T790M, may respond to 1st/3rd gen TKI combo; if in cis, investigational 4th-gen TKIs are needed [1] [3].
Off-Target Resistance MET Amplification Suggests bypass track activation. Rationale for combining osimertinib with a MET inhibitor (e.g., savolitinib) in clinical trials [3].
Histological Transformation Loss of EGFR mutation, emergence of RB1/TP53 alterations Suggests possible transformation to SCLC. warrants tissue confirmation and switch to SCLC-directed chemotherapy [3].
Polyclonal Resistance Multiple co-occurring resistance mechanisms (e.g., C797S + MET amp) Indicates high heterogeneity. Chemotherapy or antibody-drug conjugates may be preferred over sequential targeted therapy [5] [3].

Troubleshooting Common Experimental Issues

  • Low ctDNA Yield/No Mutation Detected: This can be a true negative (no resistance mutation) or a false negative due to low tumor shedding [1]. Solution: Ensure proper blood processing. If the clinical suspicion for progression is high, consider repeating the liquid biopsy or pursuing a tissue biopsy for confirmation [2].
  • Complex Genetic Findings: It is common to detect multiple low-frequency mutations or mutations of unknown significance (VUS). Solution: Use NGS to understand the clonal architecture. Correlate findings with the clinical context and prior treatment history. Functional validation in cell-line models may be required for novel mutations.
  • Discordance between ctDNA and CTC Results: Different analytes can capture different biological aspects of the disease [4]. Solution: This is not necessarily an error. Interpret results as complementary evidence of tumor heterogeneity. A multi-analyte approach provides a more comprehensive view.

References

Osimertinib versus gefitinib erlotinib first-line NSCLC FLAURA trial

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Survival Outcomes

The table below summarizes the key efficacy endpoints from the FLAURA trial, comparing osimertinib to gefitinib or erlotinib.

Efficacy Endpoint Osimertinib Gefitinib/Erlotinib Hazard Ratio (HR) / p-value
Median Progression-Free Survival (PFS) 18.9 months [1] [2] 10.2 months [1] [2] HR 0.46; P < 0.001 [1] [2]
Median Overall Survival (OS) 38.6 months [1] [3] [2] 31.8 months [1] [3] [2] HR 0.80; P = 0.04 [1]
Overall Survival at 36 Months 54% [2] 44% [2] Not provided
Median PFS (FLAURA China) 17.8 months [4] 9.8 months [4] HR 0.56 [4]
Median OS (FLAURA China) 33.1 months [4] 25.7 months [4] HR 0.85 [4]
CNS Progression 6% [5] 15% [5] Not provided
Patients on Treatment at 3 Years 28% [3] [2] 9% [3] [2] Not provided

Beyond the overall survival benefit, a prespecified analysis of patient-reported outcomes (PROs) was conducted. Patients completed quality-of-life questionnaires (EORTC QLQ-C30 and QLQ-LC13). Results showed that key lung cancer symptoms (cough, dyspnea, chest pain, appetite loss, fatigue) improved from baseline in both treatment arms, with no clinically relevant differences (defined as a ≥10-point change) observed between them [6] [7]. A statistically significant greater improvement in chest pain was noted with osimertinib, though the difference was not clinically relevant [6] [7]. Post-hoc analyses suggested benefits favoring osimertinib in emotional, social, and cognitive functioning [6] [7].

Safety and Tolerability Profile

Osimertinib demonstrated a favorable and manageable safety profile compared to the first-generation TKIs.

Safety Aspect Osimertinib Gefitinib/Erlotinib
Incidence of Serious Adverse Events Comparable to comparator [3] Comparable to osimertinib [3]
Common AEs (Grade ≥3) with Comparator Lower incidence Higher incidence of severe rash and transaminitis (liver enzyme elevation) [2]
AEs Leading to Treatment Discontinuation 13% - 15% [5] [3] 18% [5] [3]
Notable AEs Cardiac issues (e.g., QT prolongation), pneumonitis [3] Skin rash, diarrhea [5] [3]

Experimental Design and Methodologies

For researchers, the key methodological details of the FLAURA trial and the biomarker analysis are critical.

1. FLAURA Trial Design

  • Study Type: International, multicenter, randomized, double-blind Phase III trial [1] [3].
  • Patient Population: 556 patients with previously untreated, EGFRm (Exon 19 del or L858R) advanced NSCLC [8] [3]. Patients with stable CNS metastases were eligible [2].
  • Intervention: Patients were randomized 1:1 to receive osimertinib (80 mg once daily) or a comparator EGFR-TKI (gefitinib 250 mg or erlotinib 150 mg once daily) [8] [2].
  • Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS) [8].
  • Statistical Note: The trial allowed crossover, where 31% of patients in the control arm subsequently received osimertinib after progression and testing positive for the T790M resistance mutation [2].

2. EGFR Mutation Testing Methodology The trial utilized the cobas EGFR Mutation Test for patient selection and biomarker analysis [8].

  • Tissue Testing: EGFR mutation status was confirmed at screening using either a locally available test or the central cobas EGFR Mutation Test v1 on formalin-fixed paraffin-embedded (FFPE) tumor tissue samples [8].
  • Plasma Testing: Baseline blood samples were collected retrospectively and analyzed using the cobas EGFR Mutation Test v2 on circulating tumor DNA (ctDNA) at a central lab [8].
  • Concordance: The positive percent agreement (PPA) between central cobas tissue test and plasma test for detecting Ex19del was 79% and for L858R was 68% [8]. This highlights the utility of plasma testing, particularly for patients with insufficient tumor tissue.

The following diagram illustrates the mechanistic advantage of osimertinib and the testing workflow used in the trial.

G EGFR EGFR Activating Mutation (Ex19del/L858R) Osimertinib Osimertinib EGFR->Osimertinib  Targeted   Gefitinib_Erlotinib Gefitinib/Erlotinib EGFR->Gefitinib_Erlotinib  Targeted   T790M T790M Resistance Mutation T790M->Osimertinib  Targeted   Resistance Acquired Resistance T790M->Resistance WT_EGFR Wild-Type EGFR WT_EGFR->Gefitinib_Erlotinib  Also inhibited   Inhibition1 Inhibits signaling Osimertinib->Inhibition1 Inhibition2 Inhibits signaling Gefitinib_Erlotinib->Inhibition2 NoInhibition Weak inhibition Gefitinib_Erlotinib->NoInhibition TumorCellDeath Tumor Cell Death Inhibition1->TumorCellDeath Inhibition2->TumorCellDeath NoInhibition->T790M

Real-World Evidence and Clinical Implications

Real-world studies have validated the FLAURA trial results while highlighting the impact of patient selection.

  • Translation to Clinical Practice: Studies comparing "FLAURA-eligible" and "FLAURA-ineligible" patients show that those meeting the trial's criteria (e.g., good performance status, asymptomatic brain metastases) achieve outcomes closely matching the trial, with median overall survival around 34.2 months [1] [9]. This confirms the generalizability of the FFS and OS benefits to real-world populations that resemble the trial cohort.
  • Impact of Eligibility: Patients who would have been ineligible for the trial (e.g., due to poor performance status or symptomatic brain metastases) have significantly worse outcomes, with a median OS of about 15.8 months [1]. This underscores that the strict eligibility criteria of clinical trials select for a patient population with a more favorable prognosis.

References

Osimertinib versus platinum-pemetrexed chemotherapy AURA3 trial

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison

Feature Osimertinib Platinum-Pemetrexed Chemotherapy
Patient Population EGFR T790M mutation-positive advanced NSCLC, progressed after prior EGFR-TKI therapy [1] [2] EGFR T790M mutation-positive advanced NSCLC, progressed after prior EGFR-TKI therapy [1] [2]
Primary Endpoint: Median PFS 10.1 months (95% CI: 8.3, 12.3) [2] 4.4 months (95% CI: 4.2, 5.6) [2]
Hazard Ratio (HR) for PFS 0.30 (95% CI: 0.23, 0.41); P<0.001 [2] -
Key Secondary Endpoint: Median OS 26.8 months [1] [3] [4] 22.5 months [1] [3] [4]
Hazard Ratio (HR) for OS 0.87 (95% CI: 0.67-1.12); P=0.277 [3] [4] -
Overall Response Rate (ORR) Significantly improved [1] -
CNS Efficacy (Exploratory Analysis) CNS ORR: 57% (95% CI: 37, 75) [2] CNS ORR: 25% (95% CI: 7, 52) [2]
Grade ≥3 Treatment-Related Adverse Events 9% [1] [2] 34% [1] [2]
Most Common Adverse Reactions (All Grades) Diarrhea (41%), Rash (34%), Dry skin (23%), Nail toxicity (22%) [2] Nausea (49%), Fatigue (40%), Decreased appetite (36%), Constipation (35%) [2]

Experimental Design and Methodology

For researchers, the specific methodologies of the AURA3 trial are critical for interpreting the data and designing future studies.

  • Trial Design: AURA3 was a phase III, open-label, randomized controlled trial conducted at multiple international centers [3] [2].
  • Patient Randomization: A total of 419 patients were randomized in a 2:1 ratio to receive either osimertinib (80 mg orally once daily) or platinum-pemetrexed chemotherapy (pemetrexed 500 mg/m² with either carboplatin AUC5 or cisplatin 75 mg/m², every 3 weeks for up to 6 cycles) [3] [2].
  • Stratification: Randomization was stratified by race (Asian vs. non-Asian) [2].
  • Key Inclusion Criteria: Patients had locally advanced or metastatic NSCLC, confirmed EGFR T790M mutation via central testing, and documented disease progression following first-line EGFR-TKI therapy. Patients with stable central nervous system (CNS) metastases were eligible [2].
  • Primary and Secondary Endpoints:
    • Primary Endpoint: Progression-Free Survival (PFS) as assessed by investigator [2].
    • Secondary Endpoints: Overall Survival (OS), Overall Response Rate (ORR), and Duration of Response (DoR) [2].
  • Statistical Analysis: Survival analyses were performed using Kaplan-Meier methods and compared with hazard ratios (HR) from Cox proportional hazards models. The analysis of OS accounted for the high rate of crossover (73%) from the chemotherapy arm to osimertinib upon disease progression [3] [4].

The relationship between the treatments and key trial outcomes can be visualized in the following pathway:

Start Patient Population: EGFR T790M+ NSCLC Post 1st-line EGFR-TKI Randomize 2:1 Randomization Start->Randomize ArmA Osimertinib Arm (80 mg oral, daily) Randomize->ArmA ArmB Platinum-Pemetrexed Arm (IV, every 3 weeks, ≤6 cycles) Randomize->ArmB Primary Primary Endpoint: Progression-Free Survival (PFS) ArmA->Primary Secondary Secondary Endpoints: Overall Survival (OS), Overall Response Rate (ORR) ArmA->Secondary ArmB->Primary ArmB->Secondary ResultA Median PFS: 10.1 months HR=0.30 (vs chemo) Primary->ResultA ResultB Median PFS: 4.4 months Primary->ResultB

Interpretation and Context for Professionals

  • Overall Survival Data: The lack of a statistically significant OS benefit (HR=0.87, p=0.277) is widely interpreted as a consequence of the trial's design, which allowed extensive crossover [3] [4]. When this crossover was adjusted for in a statistical analysis, the hazard ratio for OS improved to 0.54, suggesting a more substantial survival benefit for osimertinib [3] [4].
  • Resistance Mechanisms: Understanding resistance to osimertinib is crucial for drug development. Resistance mechanisms in the second-line setting (as in AURA3) often involve loss of the T790M mutation (occurring in approximately 50-60% of cases) and the emergence of off-target mechanisms such as MET amplification (~10-20%) and histologic transformation [5]. The C797S mutation in EGFR is another known on-target resistance mechanism [5].

References

Central nervous system efficacy osimertinib brain metastases

Author: Smolecule Technical Support Team. Date: February 2026

Comparative CNS Efficacy of Osimertinib-Based Regimens

The table below summarizes key efficacy outcomes for Osimertinib in treating CNS metastases from EGFR-mutant non-small cell lung cancer (NSCLC), based on clinical studies and real-world data.

Treatment Regimen / Context Study Type / Population CNS-Specific Efficacy Outcomes
Osimertinib Monotherapy (Post 1st/2nd gen TKI) Meta-analysis (11 studies, 842 pts); T790M+ pts [1] Pooled CNS ORR: 70%; Pooled CNS DCR: 92% [1]
Osimertinib Monotherapy (1st-line) Meta-analysis; untreated advanced NSCLC with CNS mets [1] Pooled CNS ORR: 71%; Pooled CNS DCR: 93%; Median PFS: 12.21 mo [1]
Osimertinib + Chemotherapy (1st-line) FLAURA2 Trial (Phase III); pts with & without baseline CNS mets [2] Hazard Ratio (HR) for CNS progression/death: 0.58 vs monotherapy in pts with baseline CNS mets; HR: 0.67 in pts without baseline CNS mets [2]
3rd-gen EGFR-TKIs (mostly Osimertinib) (1st-line; EGFR L858R + BMs) Retrospective Cohort (331 pts) [3] Significantly improved intracranial PFS (iPFS) vs 1st/2nd gen TKIs (p=0.002) [3]
3rd-gen TKI (Osimertinib) + Chemotherapy (1st-line; EGFR L858R + BMs) Retrospective Cohort (Subgroup of 30 pts) [3] Most favorable outcomes; marked extension in iPFS (p=0.037) and PFS (p=0.049) vs other regimens [3]

Abbreviations: pts = patients; ORR = Objective Response Rate; DCR = Disease Control Rate; PFS = Progression-Free Survival; iPFS = Intracranial PFS; HR = Hazard Ratio; BMs = Brain Metastases.

Key Experimental Protocols and Methodologies

The data in the table above is derived from rigorous clinical study designs. Here are the methodologies for the key trials cited:

  • FLAURA2 (Phase III Clinical Trial) [2]: This was a randomized, open-label trial. Patients with previously untreated EGFR-mutated advanced NSCLC were assigned to receive either Osimertinib plus platinum-pemetrexed chemotherapy (the combination arm) or Osimertinib monotherapy. CNS efficacy was a key endpoint. Brain scans (MRI) were performed at baseline and subsequent disease assessments. All CNS images were reviewed by a blinded independent central review (BICR) to eliminate bias, a gold standard in clinical trials. Patients were categorized based on baseline BICR status into those with measurable and/or non-measurable CNS lesions (CNS full analysis set, cFAS) and those with at least one measurable CNS lesion (CNS evaluable-for-response set, cEFR).

  • Retrospective Cohort Study (GASTO-1027) [3]: This study analyzed the clinical data of 331 patients with EGFR L858R-mutant NSCLC and brain metastases who received first-line EGFR-TKI treatment. Patients were categorized into cohorts based on the generation of TKI received (1st, 2nd, or 3rd). The 3rd-generation cohort was further divided into monotherapy, combination with chemotherapy, and combination with antiangiogenic therapy groups. Efficacy was evaluated by reviewing magnetic resonance imaging (MRI) and computed tomography (CT) reports in accordance with RECIST 1.1 criteria. The primary endpoint was intracranial PFS (iPFS), defined as the time from the start of first-line treatment to intracranial disease progression or death.

Mechanisms of CNS Efficacy and Resistance

Understanding how Osimertinib works in the CNS and why resistance develops is critical for research.

  • Overcoming the Sanctuary Site: The brain is a "sanctuary site" because the blood-brain barrier (BBB) limits the penetration of most systemic drugs. Earlier generation EGFR-TKIs have limited BBB penetration, allowing cancer cells to evade treatment [1]. Osimertinib was specifically designed with improved penetrance across the intact BBB, which is a fundamental reason for its superior CNS activity [4].

  • A Model of Adaptive Resistance in the Brain Microenvironment: Even with widespread distribution and effective target (EGFR) inhibition in the brain, some tumor cell populations persist and eventually develop resistance [4]. Pre-clinical studies indicate that this adaptive, non-genetic resistance is regulated by a RhoA and Serum Responsive Factor (SRF) gene expression program [4]. The brain's unique microvascular environment, particularly interactions with extracellular proteins like laminin, enhances this RhoA-mediated survival and outgrowth of disseminated tumor cells during Osimertinib treatment [4]. The following diagram illustrates this proposed mechanism:

G Osi Osimertinib Treatment BrainTME Brain Microenvironment (esp. Laminin) Osi->BrainTME widespread distribution RhoA RhoA Activation BrainTME->RhoA potentiates SRF SRF Program RhoA->SRF regulates Persist Persistence of Tumor Cell Sub-populations SRF->Persist enhances Resist Osimertinib-Resistant Outgrowth Persist->Resist over time

Interpretation and Research Implications

  • Superiority over Earlier Generations: The data consistently shows that Osimertinib has superior CNS efficacy compared to first- and second-generation EGFR-TKIs, making it the preferred TKI for managing brain metastases [3] [1].
  • Promise of Combination Therapy: Combining Osimertinib with chemotherapy significantly delays CNS progression compared to monotherapy, offering a more effective first-line strategy for high-risk patients, such as those with the L858R mutation and brain metastases [3] [2].
  • Addressing Resistance: The finding that resistance can arise through adaptive, microenvironment-dependent pathways (like RhoA/SRF) rather than just secondary EGFR mutations opens new avenues for research into combination therapies that target both the tumor cell and its niche [4].

References

Osimertinib intracranial response rate disease control rate

Author: Smolecule Technical Support Team. Date: February 2026

Intracranial Efficacy of Osimertinib

Study Type & Population CNS Objective Response Rate (CNS ORR) CNS Disease Control Rate (CNS DCR) Key Survival Outcomes Citation
Meta-Analysis (15 studies, 324 patients) 64% (95% CI, 53%-76%) 90% (95% CI, 85%-93%) N/A (Pooled analysis) [1]
Phase II Trial (160 mg) (T790M+ patients with brain/leptomeningeal mets, post-TKI) 55.0% (Intracranial) 77.5% (Intracranial) Median PFS: 7.6 mo; Median OS: 16.9 mo (BM cohort) [2]
Retrospective Study (First-line, 62 patients with BMs) 91.9% (Systemic) & 91.9% (CNS) 96.8% (Systemic) & 100% (CNS) Median PFS: 24.5 mo; Median OS: 35.2 mo [3]

Detailed Experimental Data and Context

To fully interpret the data in the table, here is crucial context on the study designs and patient populations.

  • Meta-Analysis (2020): This analysis pooled data from 15 diverse studies, including clinical trials and retrospective cohorts. The included patients were typically those with advanced, EGFR-mutant NSCLC and brain metastases who received osimertinib at the standard 80 mg dose. This provides the broadest view of the drug's real-world intracranial activity [1].
  • Phase II Trial of High-Dose Osimertinib (160 mg): This prospective study focused on a more challenging patient population: those with EGFR T790M-positive NSCLC and brain or leptomeningeal metastases who had progressed on prior EGFR TKIs. The primary endpoints were designed to test the high dose's efficacy in this setting, which explains the different response rates compared to the meta-analysis [2].
  • Retrospective Study (First-line, 2025): This recent real-world study from Vietnam evaluated osimertinib's effectiveness as a first-line treatment in patients with brain metastases. The superior response and survival outcomes likely reflect the use of osimertinib in the first-line setting, as established by the FLAURA trial, and before the development of treatment resistance [3].

Experimental Protocols from Key Studies

For research and development professionals, the methodologies from these studies are as important as the outcomes.

  • Typical Clinical Trial Protocol for Intracranial Response:
    • Patient Population: Adults with confirmed EGFR-mutant NSCLC and radiologically confirmed brain metastases (BM) or leptomeningeal disease (LMD).
    • Intervention: Osimertinib administered orally at 80 mg or 160 mg once daily.
    • Assessment Method: Intracranial response was assessed by blinded independent central review (BICR) or investigators using brain MRI.
    • Response Criteria: RANO-LM criteria (Response Assessment in Neuro-Oncology for Leptomeningeal Metastasis) or modified RECIST 1.1 criteria for brain metastases.
    • Endpoints: Primary endpoints often include CNS ORR (confirmed complete or partial response) and CNS DCR (complete response, partial response, or stable disease). Secondary endpoints include CNS progression-free survival (PFS) and overall survival (OS) [2] [1].
  • Mechanistic Preclinical Investigation: One study used desorption electrospray ionization mass spectrometry imaging (DESI-MSI) to confirm widespread distribution and similar concentrations of osimertinib in both treatment-sensitive and treatment-resistant brain metastases in mouse models. This technique helped rule out inadequate drug exposure as a primary cause of resistance, pointing instead to adaptive features of cancer cells in the brain microenvironment [4].

Mechanisms of Resistance and the Brain Microenvironment

A significant challenge is the eventual development of resistance. Preclinical research is shedding light on how the unique brain environment contributes to this.

The following diagram illustrates the complex interplay between tumor cells and the brain microenvironment that can lead to osimertinib resistance.

resistance_mechanisms Osimertinib Osimertinib EGFR_Signaling EGFR_Signaling Osimertinib->EGFR_Signaling Inhibits Brain_TME Brain_TME Laminin_Signaling Laminin_Signaling Brain_TME->Laminin_Signaling Astrocyte_Secretion Astrocyte_Secretion Brain_TME->Astrocyte_Secretion e.g., VEGF-A Immunosuppressive_Cells Immunosuppressive_Cells Brain_TME->Immunosuppressive_Cells TAMs, TANs Tumor_Cell_State Tumor_Cell_State Slow_Cycling Slow_Cycling Tumor_Cell_State->Slow_Cycling Features Stem_Cell_Like Stem_Cell_Like Tumor_Cell_State->Stem_Cell_Like Features Drug_Tolerance Drug_Tolerance Tumor_Cell_State->Drug_Tolerance Features Resistance Resistance Tumor_Cell_Death Tumor_Cell_Death EGFR_Signaling->Tumor_Cell_Death Leads to RhoA_SRF_Activation RhoA_SRF_Activation Laminin_Signaling->RhoA_SRF_Activation Astrocyte_Secretion->Tumor_Cell_State T_Cell_Exhaustion T_Cell_Exhaustion Immunosuppressive_Cells->T_Cell_Exhaustion RhoA_SRF_Activation->Tumor_Cell_State Promotes T_Cell_Exhaustion->Tumor_Cell_State Slow_Cycling->Resistance Stem_Cell_Like->Resistance Drug_Tolerance->Resistance

Key insights from this model include:

  • Microenvironment-Driven Survival: The brain microvascular environment, rich in proteins like laminin, can activate survival pathways such as RhoA/SRF in tumor cells. This can promote a slow-cycling, persistent state that allows cancer cells to survive initial osimertinib treatment [4].
  • Immune Suppression: The brain metastatic niche is often immunosuppressive, with infiltrating tumor-associated macrophages (TAMs) and neutrophils (TANs) that secrete factors inhibiting T-cell function and promoting angiogenesis. Astrocytes (brain resident cells) can also be activated to further support this immunosuppressive environment [5].
  • Circular RNA Pathways: EGFR-independent mechanisms also play a role. Recent research identified that the circRNA circ_PPAPDC1A can promote osimertinib resistance by acting as a "sponge" for miR-30a-3p, leading to activation of the IGF1R/PI3K/AKT/mTOR signaling pathway, a known driver of cell survival and proliferation [6].

Future Directions and Combination Strategies

Research is now focused on overcoming resistance. The recent COMPEL study provides a clinical strategy for managing systemic progression. It found that for patients with non-CNS progression on first-line osimertinib, continuing osimertinib while adding platinum-pemetrexed chemotherapy significantly improved progression-free survival compared to switching to chemotherapy alone (median PFS 8.4 vs. 4.4 months) [7]. This suggests that tumor resistance can be heterogeneous and a portion of cells remains sensitive to osimertinib.

References

Adjuvant osimertinib versus placebo early-stage NSCLC ADAURA trial

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Data Comparison

This data summarizes the key outcomes from the updated ADAURA trial analyses, comparing osimertinib against placebo.

Table 1: Key Efficacy Outcomes from ADAURA Trial (Updated Analysis) [1] [2] [3]

Population & Endpoint Osimertinib Placebo Hazard Ratio (HR) & 95% CI
Stage II-IIIA (Primary Population)
► 4-Year Disease-Free Survival (DFS) Rate 70% 29% HR 0.23 (95% CI 0.18-0.30) [1] [2] [3]
► Median DFS 65.8 months 21.9 months [3]
► 5-Year Overall Survival (OS) Rate 85% 73% HR 0.49 (95.03% CI 0.33-0.73) [4]
Overall Population (Stage IB-IIIA)
► 4-Year Disease-Free Survival (DFS) Rate 73% 38% HR 0.27 (95% CI 0.21-0.34) [1] [2]
► Median DFS 65.8 months 28.1 months [3]
► 5-Year Overall Survival (OS) Rate 88% 78% HR 0.49 (95% CI 0.34-0.70) [4]
Patterns of Recurrence (Overall Population)
► Any Recurrence 27% 60% [3]
► Distant Metastasis Only 13% 31% [3]
► Local/Regional Recurrence Only 12% 23% [3]
Central Nervous System (CNS) DFS (Stage II-IIIA)
► 4-Year CNS DFS Rate 90% 75% HR 0.24 (95% CI 0.14-0.42) [1] [3]

Table 2: Safety Profile (Consistent with Primary Analysis) [1] [2]

Parameter Osimertinib (n=339) Placebo (n=343)
Any Adverse Event (AE) 98% 90%
Grade ≥3 AEs 23% 14%
Serious AEs 20% 14%
AEs Leading to Treatment Discontinuation 13% 3% [4]
Common AEs (Grade 1/2)
► Diarrhea 47% 20%
► Paronychia (nail toxicity) 27% 1%
► Dry Skin 25% 7%

Experimental Protocol & Trial Design

The data presented above were generated through a rigorous and standardized clinical trial protocol.

1. Trial Design and Objective

  • Official Title: A Phase III, Double-blind, Randomized Study of Osimertinib Versus Placebo in EGFR Mutation-positive Early-stage NSCLC After Complete Surgical Resection (ADAURA, NCT02511106) [5] [6].
  • Primary Objective: To evaluate the efficacy of osimertinib versus placebo as adjuvant therapy in prolonging Disease-Free Survival (DFS) [5].

2. Patient Population and Randomization

  • Key Eligibility Criteria: Adults with completely resected, pathologically confirmed Stage IB, II, or IIIA NSCLC (AJCC/UICC 7th edition). Tumors must have been centrally confirmed to harbor an EGFR exon 19 deletion (Ex19del) or L858R mutation [5] [1].
  • Randomization: 682 patients were randomized 1:1 to receive either osimertinib (80 mg once daily) or placebo [1] [6].
  • Stratification Factors: Disease stage (IB/II/IIIA), EGFR mutation type (Ex19del/L858R), and race (Asian/non-Asian) [1].
  • Treatment Duration: Continued until disease recurrence, meeting a discontinuation criterion, or for a maximum of 3 years [5] [6].

3. Endpoint Assessment and Methodology

  • Primary Endpoint: Investigator-assessed DFS in the Stage II-IIIA population. DFS was defined as the time from randomization to disease recurrence or death from any cause [1].
  • Secondary/Exploratory Endpoints: Included DFS in the overall Stage IB-IIIA population, Overall Survival (OS), safety, and patterns of recurrence, including CNS DFS [5] [1].
  • Assessment Methods:
    • Disease Recurrence: Detected via radiographic imaging (CT or MRI) according to a predefined schedule during treatment and follow-up [1].
    • CNS DFS: A prespecified exploratory endpoint. At the time of suspected recurrence, MRI or contrast CT brain scans were required to fully capture CNS metastases [1].
    • Safety: Assessed by continuous monitoring of adverse events, which were graded for severity according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) [1] [2].

The workflow below illustrates the patient journey through the ADAURA trial.

Start Patient Population: Adults with completely resected Stage IB-IIIA EGFRm NSCLC (Ex19del/L858R) A Complete Surgical Resection ± Adjuvant Chemotherapy Start->A B Stratification: • Disease Stage • EGFR Mutation • Race A->B C Randomization 1:1 B->C D Osimertinib Arm 80 mg once daily for up to 3 years C->D E Placebo Arm Once daily for up to 3 years C->E F Primary Endpoint: Investigator-Assessed DFS (Stage II-IIIA Population) D->F E->F G Key Assessments: • Radiographic Imaging (CT/MRI) • Safety (AE Monitoring) • CNS DFS (Exploratory) F->G

Emerging Research: Molecular Residual Disease (MRD) Analysis

A recent exploratory, post-hoc analysis of the ADAURA trial investigated the role of circulating tumor DNA (ctDNA) in predicting recurrence, offering insights into future personalization of therapy [7].

1. MRD Analysis Methodology

  • Assay: A tumor-informed MRD assay (RaDaR) was used. This involves performing whole-exome sequencing on a patient's tumor and matched germline DNA to create a bespoke panel of up to 48 patient-specific mutations, which is then used to track ctDNA in plasma samples with high sensitivity [7].
  • Patient Subset: The analysis was performed on 220 patients from the ADAURA trial (112 osimertinib, 108 placebo) who had available tumor, germline DNA, and longitudinal plasma samples [7].
  • MRD Detection: Plasma samples were collected from day 1 of randomization and throughout the adjuvant and post-treatment follow-up periods. MRD was considered "detected" if ctDNA was identified for one or more mutations in a patient's personalized panel [7].

2. Key MRD Findings

  • Early Warning: MRD detection preceded radiographic recurrence by a median of 4.7 months, confirming its potential as an early biomarker of recurrence [7].
  • Treatment Impact: During the treatment period, most patients on osimertinib who were MRD-negative remained disease-free. In the osimertinib group, 68% of DFS or MRD events occurred after the 3-year treatment period was completed, with 58% of these happening within 12 months of stopping osimertinib [7].
  • Clinical Implication: This trend suggests that a subset of patients may harbor residual disease after 3 years of therapy and could potentially benefit from extended treatment. MRD monitoring could, in the future, help identify which patients are candidates for longer therapy duration [7].

The concept of MRD monitoring in the ADAURA trial context is summarized below.

Start Patient Tumor Tissue Sample A Whole-Exome Sequencing (WES) Start->A B Design Bespoke RaDaR Assay (Panel of 30+ patient-specific variants) A->B D ctDNA Analysis using RaDaR Assay B->D Informs panel C Longitudinal Plasma Collection (Day 1, during treatment, post-treatment) C->D E MRD Status: ctDNA Detected or Not Detected D->E F Clinical Correlation: • Predicts radiographic recurrence • Informs on persistence of residual disease E->F

Interpretation and Future Directions

The consistent and robust data from ADAURA have firmly established adjuvant osimertinib as the standard of care for patients with resected EGFRm Stage IB-IIIA NSCLC. The OS benefit, coupled with a manageable safety profile, underscores its clinical value [4].

The exploratory MRD analysis, while not yet practice-changing, opens several critical avenues for future research [7]:

  • Personalizing Treatment Duration: Prospective studies are needed to determine if MRD-positive patients at the end of their 3-year course would benefit from extended osimertinib treatment.
  • Understanding Resistance: Molecular profiling of MRD-positive samples can help uncover mechanisms of acquired resistance to osimertinib in the adjuvant setting.
  • Expanding to Earlier Stages: The success of osimertinib in ADAURA led to the initiation of ADAURA2 (NCT05120349), a Phase III trial investigating adjuvant osimertinib in patients with even earlier Stage IA2-IA3 EGFRm NSCLC [8].

References

Osimertinib penetration blood-brain barrier comparative analysis

Author: Smolecule Technical Support Team. Date: February 2026

Comparative BBB Penetration of EGFR TKIs

The table below summarizes key quantitative findings from preclinical and clinical studies, highlighting osimertinib's advantageous penetration profile.

TKI (Generation) Key Preclinical Metric (Species) Result Key Clinical Finding (Trial/Context) Result
Osimertinib (3rd) In vitro efflux ratio (Human transporter assay) [1] 3.2 (weakest substrate) Brain Exposure (ODIN-BM PET study, patients) [2] [3] ~1.5% ID* in brain; homogeneous distribution
Free brain/plasma ratio (Kpuu) (Rat) [1] 0.21 (highest) Brain/Plasma Partition Coefficient (Patients) [2] High and widespread brain exposure
PET brain/blood ratio (Kp) (NHP) [1] 2.6 Intracranial Efficacy (Meta-analysis) [4] Pooled CNS ORR: 54%
Other EGFR-TKIs (1st/2nd gen) In vitro efflux ratios (Human) [1] >3.2 Intracranial Progression (Clinical trials) [5] CNS is a common site of progression
Free brain/plasma ratio (Kpuu) (Rat) [1] ≤0.12 Intracranial Activity (Reported for Erlotinib, Gefitinib, Afatinib) [6] Varies; generally lower than newer agents
Afatinib (2nd) In vivo model of subclinical brain mets (Mouse) [1] No significant effect on brain tumor growth N/A N/A

*%ID: Percentage of Injected Radioactivity Dose.

Detailed Experimental Protocols

Understanding the methodologies behind the data is crucial for interpreting results. Here are details of key experiments cited.

Preclinical BBB Permeability Assays [1]

This study used a multi-faceted approach to compare 16 EGFR-TKIs.

  • In Vitro Efflux Transporter Assay: Utilized cell lines transfected with human BBB efflux transporters (P-glycoprotein/ABCB1 and BCRP/ABCG2). The efflux ratio (ratio of basal-to-apical transport over apical-to-basal transport) was calculated. A lower ratio indicates a weaker substrate for efflux pumps and a higher potential for brain penetration.
  • In Vivo Rodent Pharmacokinetics: TKIs were administered intravenously to rats. Free brain-to-free plasma concentrations (Kpuu) were measured at steady state to determine the unbound drug fraction that successfully crosses the BBB.
  • Positron Emission Tomography (PET) in Primates: Cynomolgus macaques were injected with radiolabeled TKI. PET imaging quantified brain penetration, expressed as the maximum percentage of injected dose in the brain (%ID) and the brain-to-blood partition coefficient (Kp).
  • Mouse Brain Metastasis Model: The efficacy of osimertinib and afatinib was compared in a PC9 NSCLC mouse model with subclinical brain metastases. The effect on brain tumor growth rate was assessed.
Clinical PET Imaging of Brain Exposure (ODIN-BM Study) [2] [3]

This phase I study directly visualized and quantified osimertinib's distribution in patients' brains.

  • Design: An open-label, single-center study in patients with EGFRm NSCLC and untreated, measurable brain metastases.
  • Imaging Protocol: Patients underwent three dynamic 90-minute [11C]osimertinib PET scans:
    • PET1: Baseline (before any osimertinib treatment).
    • PET2: After the first oral dose of osimertinib (80 mg).
    • PET3: After ≥21 days of daily osimertinib treatment.
  • Input Function: Metabolite-corrected arterial plasma input functions were used for quantitative modeling.
  • Primary Outcome: The total volume of distribution (VT) in the whole brain and brain metastases, a measure of drug exposure.
  • Correlative MRI: Contrast-enhanced MRI was performed at screening and after 25-35 days of treatment to assess the reduction in brain metastasis volume.

Experimental Workflow and Proposed Mechanism

The diagrams below illustrate the core experimental workflow from the ODIN-BM study and a proposed mechanism for enhanced penetration from combination therapy.

workflow Start Patient Cohort: EGFRm NSCLC with Brain Metastases PET1 PET1: Baseline Scan IV microdose of [11C]osimertinib Start->PET1 Treatment Oral Osimertinib 80mg/day PET1->Treatment PET2 PET2: Post-Single Dose (6h after first 80mg dose) Treatment->PET2 PET3 PET3: Post-Multiple Doses (After ≥21 days of treatment) Treatment->PET3 PET2->Treatment Continues Analysis Data Analysis PET3->Analysis Outcomes Outcomes: • Volume of Distribution (V_T) • % Injected Dose (%ID) • Tumor Volume Reduction (MRI) Analysis->Outcomes

mechanism Bevacizumab Bevacizumab (Anti-VEGF) TumorVessels Normalizes/Modulates Tumor Vasculature Bevacizumab->TumorVessels E_Cadherin Modulates E-cadherin Levels Bevacizumab->E_Cadherin Preclinical data suggests BarrierEffect Potential Impact on Blood-Tumor Barrier (BTB) TumorVessels->BarrierEffect E_Cadherin->BarrierEffect OsiPenetration Enhanced Osimertinib Delivery to CNS BarrierEffect->OsiPenetration SynergisticEffect Synergistic Tumor Growth Inhibition OsiPenetration->SynergisticEffect

Consideration for Combination Therapy

Research indicates that combining osimertinib with the anti-angiogenic drug bevacizumab may further improve outcomes for CNS metastases. A retrospective clinical study and preclinical xenograft model showed that the combination significantly improved intracranial progression-free survival and overall survival compared to osimertinib alone [7]. The proposed mechanism suggests bevacizumab may modulate the blood-tumor barrier by normalizing tumor vasculature and affecting E-cadherin levels, thereby increasing the effective intracranial concentration of osimertinib [7].

References

Osimertinib combination chemotherapy versus monotherapy FLAURA2

Author: Smolecule Technical Support Team. Date: February 2026

FLAURA2 Trial Design and Methodology

The data presented above comes from the global, open-label, randomized phase III FLAURA2 trial (NCT04035486), which provides the highest level of clinical evidence [1] [2].

  • Patient Population: The trial enrolled 557 patients with previously untreated, locally advanced or metastatic nonsquamous NSCLC with confirmed EGFR exon 19 deletion or L858R mutations. Patients with stable CNS metastases were eligible [3] [4].
  • Randomization and Treatment Arms: Patients were randomized 1:1.
    • Combination Arm: Osimertinib (80 mg once daily) + pemetrexed (500 mg/m²) and either cisplatin (75 mg/m²) or carboplatin (AUC5) every 3 weeks for 4 cycles, followed by maintenance osimertinib + pemetrexed [3] [1].
    • Monotherapy Arm: Osimertinib alone (80 mg once daily) [3] [1].
  • Primary and Key Secondary Endpoints: The primary endpoint was investigator-assessed Progression-Free Survival (PFS). Overall Survival (OS) was a key secondary endpoint [3] [1].
  • Statistical Analysis: The final OS analysis was performed at a data maturity of 57%, with a median follow-up of over 51 months in both arms [4] [2]. The hazard ratio was calculated using a stratified Cox proportional-hazards model.

Mechanistic Insights and Rationale for Combination

The superior efficacy of the combination therapy can be understood through the mechanism of action of osimertinib and the rationale for pairing it with chemotherapy.

The diagram below illustrates the core signaling pathway and how the combination therapy targets it.

G EGFR_Mutation EGFR Mutation (Exon 19 del/L858R) Downstream_Signaling Uncontrolled Downstream Signaling (e.g., MAPK, PI3K) EGFR_Mutation->Downstream_Signaling Cancer_Growth Cancer Cell Proliferation & Survival Downstream_Signaling->Cancer_Growth Osimertinib Osimertinib Osimertinib->EGFR_Mutation  Inhibits Resistance Acquired Resistance (e.g., MET amp, C797S) Osimertinib->Resistance  Delays Chemo Platinum-based Chemotherapy & Pemetrexed Chemo->Cancer_Growth  Cytotoxic  Damage

Osimertinib is a third-generation, irreversible EGFR-TKI that selectively targets both the sensitizing EGFR mutations and the T790M resistance mutation. It acts as a backbone therapy by blocking the primary oncogenic driver [5] [6]. However, resistance inevitably develops through various on-target (e.g., C797S mutation) and off-target (e.g., MET amplification, histologic transformation) mechanisms [5] [6].

The addition of chemotherapy provides a broad-spectrum cytotoxic effect that works through a different, complementary mechanism. By simultaneously attacking the cancer cells, the combination can:

  • Target Tumor Heterogeneity: Attack cancer cell subclones that may not be fully dependent on the EGFR pathway, potentially delaying the emergence of resistance [5].
  • Enhance Cytotoxicity: Provide a more comprehensive cell kill from the start of treatment [7].

Subgroup Analysis and Clinical Considerations

The OS benefit with osimertinib plus chemotherapy was consistent across all predefined subgroups analyzed [8] [2]. The table below highlights key subgroups.

Patient Subgroup Median OS: Combination Median OS: Monotherapy Hazard Ratio (HR)
With CNS Metastases at Baseline 40.9 months [7] [8] 29.7 months [7] [8] 0.72 [8]
With EGFR L858R Mutation 38.1 months [8] 32.4 months [8] 0.76 [8]
With TP53 Alterations 51.1 months [8] 43.1 months [8] 0.71 [8]
  • Safety Profile: The safety profile of the combination was manageable and consistent with the known profiles of each drug. The higher incidence of grade 3 or higher adverse events (70% vs. 34%) was driven by well-characterized chemotherapy-related toxicities, such as neutropenia, anemia, and fatigue [7] [4]. Discontinuation rates of osimertinib due to adverse events remained low (12% in the combination arm vs. 7% in the monotherapy arm) [3] [4].
  • Treatment Sequencing: The OS benefit was achieved despite 77% of patients in the monotherapy arm receiving subsequent platinum-based chemotherapy after progression, supporting the use of the combination upfront rather than sequentially [3] [4].

References

Efficacy osimertinib EGFR exon 19 deletion versus L858R mutation

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison: Osimertinib in ex19del vs. L858R

Trial / Regimen Mutation Subtype Median Progression-Free Survival (PFS) Median Overall Survival (OS)
FLAURA2 [1] [2] ex19del Not Reported Not Reached with OSI+Chemo vs. 43.0 mo with OSI mono
L858R Not Reported 38.1 mo with OSI+Chemo vs. 32.4 mo with OSI mono
NorthStar [3] ex19del 39.8 mo with OSI+LCT vs. 22.8 mo with OSI mono Not Reported
L858R 19.1 mo with OSI+LCT vs. 11.0 mo with OSI mono Not Reported

Abbreviations: OSI (Osimertinib), Chemo (Platinum-Pemetrexed Chemotherapy), LCT (Local Consolidative Therapy), mo (months), mono (monotherapy).

Detailed Trial Findings and Context

  • FLAURA2 Trial (Osimertinib + Chemotherapy): The final overall survival (OS) analysis confirmed the benefit of adding chemotherapy to osimertinib for both mutation subtypes, though the absolute benefit was more pronounced in the ex19del group [1] [2]. For patients with ex19del, the median OS was not yet reached in the combination arm, indicating over half of the patients were still alive at the data cutoff. In contrast, the L858R group saw a median OS of 38.1 months with the combination.
  • NorthStar Trial (Osimertinib + Local Therapy): This study evaluated adding local consolidative therapy (LCT), such as radiotherapy or surgery, after osimertinib induction [3]. The PFS benefit was substantial for both subgroups, but patients with ex19del derived a dramatically greater benefit (39.8 months) than those with L858R (19.1 months) when treated with the combination.
  • Underlying Biological Rationale: The consistent efficacy gap suggests inherent biological differences between the two mutations. Ex19del is associated with more potent and sustained EGFR signaling pathway activation and greater dependence on EGFR for tumor survival ("oncogenic addiction") compared to L858R [4]. This may make ex19del-driven tumors more vulnerable to EGFR TKI inhibition.

Experimental Protocols from Cited Studies

To facilitate critical appraisal and replication of the findings, here are the key methodologies from the trials cited.

FLAURA2 Trial Protocol Highlights [1] [2]
  • Objective: To compare the efficacy of osimertinib plus platinum-pemetrexed chemotherapy versus osimertinib monotherapy in untreated, advanced EGFR-mutant NSCLC.
  • Study Design: Global, randomized, open-label, phase 3 trial.
  • Population: Patients ≥18 years with previously untreated, pathologically confirmed, locally advanced/metastatic non-squamous NSCLC harboring EGFR ex19del or L858R mutations. Stable CNS metastases were allowed.
  • Intervention Arm: Osimertinib (80 mg daily) + pemetrexed (500 mg/m²) and either carboplatin (AUC 5) or cisplatin (75 mg/m²) every 3 weeks for 4 cycles, followed by osimertinib + pemetrexed maintenance.
  • Control Arm: Osimertinib monotherapy (80 mg daily).
  • Primary Endpoint: Investigator-assessed PFS per RECIST 1.1.
  • Key Secondary Endpoint: Overall Survival (OS).
NorthStar Trial Protocol Highlights [3]
  • Objective: To evaluate if adding Local Consolidative Therapy (LCT) to osimertinib improves outcomes in metastatic EGFR-mutant NSCLC.
  • Study Design: Phase II randomized study.
  • Population: Patients with TKI-naïve EGFR ex19del or L858R mutations, or those with acquired T790M mutation after prior TKI, who had non-progressing disease after osimertinib induction.
  • Intervention Arm: Continued osimertinib + LCT (radiotherapy and/or surgery).
  • Control Arm: Continued osimertinib monotherapy.
  • Primary Endpoint: Progression-Free Survival (PFS).

EGFR Signaling Pathway and Osimertinib Mechanism

The following diagram illustrates the mechanistic basis for osimertinib's efficacy and the differential biology of the mutations.

architecture Ligand EGF Ligand EGFR EGFR Receptor (Mutant: ex19del/L858R) Ligand->EGFR Binding Dimerization Receptor Dimerization & Auto-phosphorylation EGFR->Dimerization Downstream Downstream Pathways (PI3K/AKT, RAS/RAF/MEK/ERK) Dimerization->Downstream Outcomes Cellular Outcomes (Proliferation, Survival, Migration) Downstream->Outcomes Osimertinib Osimertinib Osimertinib->EGFR Inhibits TK domain

The data strongly supports a differentiated treatment approach based on EGFR mutation subtype. For exon 19 deletions, combination strategies with chemotherapy or local therapy appear to offer a significant survival advantage. The choice for L858R mutations may involve a more nuanced trade-off between the more modest efficacy gains and the increased toxicity of combination regimens.

References

×

Purity

98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

595.25768848 Da

Monoisotopic Mass

595.25768848 Da

Heavy Atom Count

42

UNII

RDL94R2A16

Related CAS

2070014-82-1

Drug Indication

TAGRISSO as monotherapy is indicated for: - the adjuvant treatment after complete tumour resection in adult patients with stage IB-IIIA non-small cell lung cancer (NSCLC) whose tumours have epidermal growth factor receptor (EGFR) exon 19 deletions or exon 21 (L858R) substitution mutations- the first-line treatment of adult patients NSCLC with activating EGFR mutations. - the treatment of adult patients with locally advanced or metastatic EGFR T790M mutation-positive NSCLC. TAGRISSO as monotherapy is indicated for: - the adjuvant treatment after complete tumour resection in adult patients with stage IB-IIIA non-small cell lung cancer (NSCLC) whose tumours have epidermal growth factor receptor (EGFR) exon 19 deletions or exon 21 (L858R) substitution mutations. - the first-line treatment of adult patients with locally advanced or metastatic NSCLC with activating EGFR mutations. - the treatment of adult patients with locally advanced or metastatic EGFR T790M mutation-positive NSCLC.

Wikipedia

Osimertinib mesylate

Use Classification

Human drugs -> Other antineoplastic agents, Protein kinase inhibitors -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Gil HI, Um SW. The impact of age and performance status on the efficacy of
osimertinib in patients with EGFR T790M-positive non-small cell lung cancer. J
Thorac Dis. 2020 Mar;12(3):153-155. doi: 10.21037/jtd.2019.12.80. PubMed PMID:
32274079; PubMed Central PMCID: PMC7139039.


2: Jin R, Wang X, Zang R, Liu C, Zheng S, Li H, Sun N, He J. Desmoglein-2
Modulates Tumor Progression and Osimertinib Drug Resistance through the
EGFR/Src/PAK1 Pathway in Lung Adenocarcinoma. Cancer Lett. 2020 Apr 6. pii:
S0304-3835(20)30166-X. doi: 10.1016/j.canlet.2020.04.001. [Epub ahead of print]
PubMed PMID: 32272148.


3: Ameku K, Higa M. Complete Remission of Multiple Brain Metastases in a Patient
with EGFR-Mutated Non-Small-Cell Lung Cancer Treated with First-Line Osimertinib
without Radiotherapy. Case Rep Oncol Med. 2020 Mar 19;2020:9076168. doi:
10.1155/2020/9076168. eCollection 2020. PubMed PMID: 32257480; PubMed Central
PMCID: PMC7109584.


4: Ma Q, Wang J, Ren Y, Meng F, Zeng L. Pathological Mechanistic Studies of
Osimertinib Resistance in Non-Small-Cell Lung Cancer Cells Using an Integrative
Metabolomics-Proteomics Analysis. J Oncol. 2020 Mar 17;2020:6249829. doi:
10.1155/2020/6249829. eCollection 2020. PubMed PMID: 32256584; PubMed Central
PMCID: PMC7103047.


5: Kang XH, Wang K, Wang Y, Zhao HK, Zhang J, Zhao KL, Miao ZH, Xu ZY, Cao F,
Gong YB. [Mechanism of PLOD2 induced osimertinib resistance in non-small cell
lung cancer HCC827 cells]. Zhonghua Zhong Liu Za Zhi. 2020 Mar 23;42(3):210-215.
doi: 10.3760/cma.j.cn112152-20190322-00186. Chinese. PubMed PMID: 32252199.


6: Han R, Hao S, Lu C, Zhang C, Lin C, Li L, Wang Y, Hu C, He Y. Aspirin
sensitizes osimertinib-resistant NSCLC cells in vitro and in vivo via
Bim-dependent apoptosis induction. Mol Oncol. 2020 Apr 1. doi:
10.1002/1878-0261.12682. [Epub ahead of print] PubMed PMID: 32239624.


7: Tone M, Inomata M, Awano N, Kuse N, Jo T, Yoshimura H, Minami J, Takada K,
Miyamoto S, Izumo T. Salvage Chemotherapy Following Osimertinib in Non-small Cell
Lung Cancer Harboring Epidermal Growth Factor Receptor Mutation. Anticancer Res.
2020 Apr;40(4):2239-2246. doi: 10.21873/anticanres.14186. PubMed PMID: 32234920.


8: Zhao Z, Li L, Wang Z, Duan J, Bai H, Wang J. The Status of the EGFR T790M
Mutation is associated with the Clinical Benefits of Osimertinib Treatment in
Non-small Cell Lung Cancer Patients: A Meta-Analysis. J Cancer. 2020 Mar
4;11(11):3106-3113. doi: 10.7150/jca.38411. eCollection 2020. PubMed PMID:
32231715; PubMed Central PMCID: PMC7097959.


9: Piotrowska Z, Hata AN. Resistance to First-Line Osimertinib in EGFR-mutant
NSCLC: Tissue is the Issue. Clin Cancer Res. 2020 Mar 26. pii:
clincanres.0097.2020. doi: 10.1158/1078-0432.CCR-20-0097. [Epub ahead of print]
PubMed PMID: 32217611.


10: Kaira K, Ogiwara Y, Naruse I. Occurrence of Ventricular Fibrillation in a
Patient With Lung Cancer Receiving Osimertinib. J Thorac Oncol. 2020
Apr;15(4):e54-e55. doi: 10.1016/j.jtho.2019.11.029. PubMed PMID: 32216947.

Explore Compound Types